molecular formula C15H18N2O2 B15556653 TP748

TP748

货号: B15556653
分子量: 258.32 g/mol
InChI 键: NMTKAGBTRNHHDC-ZDUSSCGKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

TP748 is a useful research compound. Its molecular formula is C15H18N2O2 and its molecular weight is 258.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C15H18N2O2

分子量

258.32 g/mol

IUPAC 名称

(1S)-N,N-dimethyl-1-(3-phenylmethoxy-1,2-oxazol-5-yl)prop-2-en-1-amine

InChI

InChI=1S/C15H18N2O2/c1-4-13(17(2)3)14-10-15(16-19-14)18-11-12-8-6-5-7-9-12/h4-10,13H,1,11H2,2-3H3/t13-/m0/s1

InChI 键

NMTKAGBTRNHHDC-ZDUSSCGKSA-N

产品来源

United States

Foundational & Exploratory

Chemical Structure and Properties of TP748

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to TP748: A Key Intermediate in Fully Synthetic Tetracyclines

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a critical chemical intermediate in the contemporary synthesis of novel tetracycline antibiotics. It details its chemical identity, properties, its role in synthetic protocols, and the biological mechanism of the resulting antibiotic compounds.

This compound is a chiral isoxazole derivative that serves as a key building block in the convergent synthesis of tetracycline analogues. Its specific stereochemistry and functional groups are designed for the efficient construction of the tetracycline core.

Chemical Identity

The definitive chemical identity of this compound is provided in the table below.

IdentifierValue
Systematic Name (S)-1-(3-(benzyloxy)isoxazol-5-yl)-N,N-dimethylprop-2-en-1-amine
CAS Number 951698-15-0[1][2][3][4]
Molecular Formula C₁₅H₁₈N₂O₂[1][3]
SMILES CN(C)--INVALID-LINK--=NO1)C=C[1][3]
Physicochemical Properties

The known physicochemical properties of this compound are summarized below. Detailed experimental data such as melting point and boiling point are not publicly available as it is primarily a research intermediate.

PropertyValueSource
Molecular Weight 258.32 g/mol [1][3][4]
Appearance White to off-white solid[1][3]
Solubility Soluble in DMSO (100 mg/mL)[1][3]
Storage Conditions Powder: -20°C for 3 years. In solvent: -80°C for 6 months.[1][3]

Role in Tetracycline Synthesis and Experimental Protocols

This compound is an advanced intermediate used in the synthesis of the "AB-ring" enone precursor, a cornerstone of the Myers' group's methodology for producing fully synthetic tetracyclines.[5][6] This approach allows for the creation of a vast array of tetracycline analogues that are inaccessible through traditional semi-synthetic methods.

General Synthetic Workflow

The overall strategy involves the coupling of a highly functionalized AB-ring precursor with a variable D-ring component in a key Michael-Claisen condensation reaction to construct the C-ring and complete the tetracycline scaffold. This compound is a precursor to the AB-ring enone.

G cluster_AB AB-Ring Synthesis cluster_CD C-Ring Formation & Final Assembly Isoxazole_Aldehyde 3-Benzyloxy-5- isoxazolecarboxaldehyde TP748_Analogue Chiral Allylic Amine (e.g., this compound) Isoxazole_Aldehyde->TP748_Analogue Enantioselective Addition AB_Enone Key AB-Ring Enone Precursor TP748_Analogue->AB_Enone Multi-step Transformation Tetracycline_Core Protected Tetracycline Core AB_Enone->Tetracycline_Core Michael-Claisen Condensation D_Ring D-Ring Precursor (Variable) D_Ring->Tetracycline_Core Final_Antibiotic Novel Tetracycline Analogue Tetracycline_Core->Final_Antibiotic Deprotection (e.g., Hydrogenolysis)

Diagram 1: General workflow for the synthesis of novel tetracyclines.
Representative Experimental Protocol: Michael-Claisen Cyclization

The following is a representative protocol for the key C-ring forming reaction, adapted from the methodology published by the Myers' research group, which would utilize a precursor synthesized from intermediates like this compound.

Reaction: Stepwise deprotonation of a D-ring precursor followed by addition of the AB-ring enone.

Materials:

  • D-ring precursor (e.g., phenyl ester 17 )

  • AB-ring enone precursor (1 )

  • Lithium diisopropylamide (LDA)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous hydrofluoric acid (HF)

  • Acetonitrile (CH₃CN)

  • Palladium on carbon (Pd/C) or Palladium black

  • Methanol (CH₃OH), Dioxane

  • Hydrogen (H₂) gas

Procedure:

  • Anion Formation: A solution of the D-ring precursor (3.0 equivalents) in anhydrous THF is cooled to -78 °C under an inert argon atmosphere. TMEDA (6.0 equivalents) is added, followed by the dropwise addition of LDA (3.0 equivalents). The mixture is stirred at -78 °C for 1 hour to ensure complete formation of the benzylic anion.

  • Michael-Claisen Condensation: A solution of the AB-ring enone precursor (1.0 equivalent) in anhydrous THF is added to the cold anion solution. The reaction mixture is allowed to warm slowly to -10 °C and stirred for 2-4 hours, during which the Michael-Claisen cyclization occurs to form the protected tetracycline core.

  • Quenching and Workup: The reaction is quenched by the addition of saturated aqueous ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude cyclization product is purified by reverse-phase high-performance liquid chromatography (rp-HPLC) to yield the pure, protected tetracycline analogue.

  • Deprotection (Step 1 - Silyl Group Removal): The purified product is dissolved in a mixture of acetonitrile and aqueous HF. The reaction is stirred at room temperature until TLC or LC-MS analysis indicates complete removal of the silyl protecting groups.

  • Deprotection (Step 2 - Hydrogenolysis): The intermediate from the previous step is dissolved in a methanol-dioxane solvent mixture. A catalytic amount of Pd/C or Pd black is added. The mixture is then subjected to an atmosphere of hydrogen gas (typically at 1 atm) and stirred vigorously until the reaction is complete. This step removes the benzyloxy group from the isoxazole (which was part of the original AB-ring assembly) and other benzyl-type protecting groups.

  • Final Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated. The final tetracycline analogue is purified by preparative rp-HPLC to yield the active antibiotic.

Signaling Pathway and Mechanism of Action

As an intermediate, this compound has no inherent biological activity. The therapeutic action resides in the final tetracycline antibiotics synthesized from it. These antibiotics are potent inhibitors of bacterial protein synthesis.

Inhibition of Bacterial Protein Synthesis

Tetracyclines exert their bacteriostatic effect by binding to the bacterial 70S ribosome, specifically to the 30S small subunit. This binding physically obstructs the protein translation process.

The primary mechanism involves blocking the accommodation of aminoacyl-tRNA (aa-tRNA) at the ribosomal A-site (acceptor site). By binding to a high-affinity site on the 16S rRNA within the 30S subunit, the tetracycline molecule sterically hinders the incoming aa-tRNA from correctly pairing with its corresponding mRNA codon. This prevents the elongation of the nascent polypeptide chain, thereby halting protein synthesis and bacterial growth.

G cluster_ribosome Bacterial 70S Ribosome 50S 50S Subunit 30S 30S Subunit mRNA mRNA Polypeptide Polypeptide Chain Elongation A_site->Polypeptide Allows aa_tRNA Aminoacyl- tRNA aa_tRNA->A_site Binds to A-site Tetracycline Tetracycline Tetracycline->30S Binds to 16S rRNA on 30S Subunit Block X Block->aa_tRNA Block->Polypeptide Inhibits

Diagram 2: Mechanism of tetracycline-mediated inhibition of protein synthesis.

References

TP748: A Key Intermediate in Antibiotic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Technical Guide

Audience: Researchers, scientists, and drug development professionals in the field of synthetic chemistry and antibiotic development.

This document provides a technical overview of TP748, clarifying its role in scientific research. Contrary to potential misconceptions, this compound is not a therapeutic agent or an active pharmaceutical ingredient. Instead, it is a crucial chemical intermediate, specifically an isoxazole, utilized in the total synthesis of novel tetracycline antibiotics.[1][2] Its primary application in research is within the domain of process development and synthetic chemistry, contributing to the creation of new antibiotic candidates.

Chemical and Physical Properties

This compound is a well-defined organic molecule with the following properties:

PropertyValueReference
Chemical Name This compound[1]
CAS Number 951698-15-0[1]
Chemical Formula C₈H₁₂N₂O[1]
Molecular Weight 152.20 g/mol [1]
Class Isoxazole[1]
Primary Use Intermediate for fully synthetic tetracyclines[1]

Role in Tetracycline Synthesis

The development of fully synthetic pathways to tetracyclines is a significant advancement in medicinal chemistry, allowing for the creation of novel analogs that are inaccessible through semi-synthetic modifications of naturally occurring tetracyclines.[3][4][5][6] This is critical for overcoming the growing challenge of antibiotic resistance.

This compound serves as a key building block in these complex synthetic routes. While detailed, proprietary synthetic protocols are not fully disclosed in the public domain, the general strategy involves a convergent synthesis. In such a strategy, different fragments of the final molecule are synthesized independently and then combined at a later stage. This compound constitutes a part of one of these crucial fragments.

The logical workflow for the role of this compound in the synthesis of new tetracycline antibiotics can be visualized as follows:

G A Starting Materials B Synthesis of Key Intermediates A->B C This compound (Isoxazole Intermediate) B->C D Convergent Synthesis (e.g., Michael-Claisen Condensation) C->D E Tetracycline Analogs D->E F Deprotection & Final Steps E->F G Novel Tetracycline Antibiotics F->G

Role of this compound in the synthetic pathway to novel tetracycline antibiotics.

Experimental Protocols: A Note on Chemical Synthesis

The experimental protocols involving this compound are centered on its synthesis and subsequent use in multi-step organic synthesis. These protocols would detail reaction conditions such as solvents, reagents, temperature, and reaction times, as well as purification techniques like chromatography.

A robust platform for the synthesis of new tetracycline antibiotics often involves a Michael-Claisen condensation of an "AB precursor" with a "D-ring precursor".[3][4] While the exact incorporation of this compound is part of a proprietary process, the general nature of the experimental steps would be familiar to synthetic organic chemists.

This compound as a Transformation Product

In a different context, a compound with the mass corresponding to this compound has been identified as a transformation product (TP) during the enzymatic treatment of the antibiotic erythromycin. This finding is relevant for environmental science and microbiology research, specifically in studies of antibiotic degradation pathways.

Conclusion

References

Unveiling TP748: A Pivotal Intermediate in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The landscape of oncology drug discovery is continually evolving, with a significant focus on the development of highly selective kinase inhibitors. This document provides a comprehensive technical overview of TP748, a critical intermediate in the synthesis of a new class of potent and selective inhibitors targeting a novel oncogenic fusion protein. We will delve into the discovery of this compound, its physicochemical properties, the detailed synthetic protocol, and its significance in the broader drug development pipeline. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a transparent look into the foundational chemistry of our leading candidate series.

Introduction and Background

The targeted inhibition of kinases has emerged as a cornerstone of modern cancer therapy. However, the development of resistance and off-target effects remain significant clinical challenges. Our research has identified a novel oncogenic fusion protein, designated Target-X, which is implicated in a range of aggressive solid tumors. In response, we have designed a series of small molecule inhibitors that demonstrate high affinity and selectivity for the ATP-binding site of Target-X. The synthetic route to these inhibitors relies on a key molecular scaffold, accessible only through the formation of the pivotal intermediate, this compound. This document outlines the discovery, synthesis, and characterization of this compound, providing a foundational understanding for its role in our ongoing drug discovery efforts.

Discovery and Significance of this compound

The development of a viable synthetic route to our lead compound series was contingent on the successful construction of a complex heterocyclic core. Initial synthetic strategies were hampered by low yields and the formation of undesirable isomers. The breakthrough came with the development of a novel cyclization reaction, which proceeds through the transient, yet isolable, intermediate this compound. The isolation and characterization of this compound were instrumental in optimizing the reaction conditions, ultimately enabling a scalable and efficient synthesis. The structural rigidity and specific stereochemistry of this compound are crucial for the subsequent elaboration into the final active pharmaceutical ingredient (API).

Physicochemical and Spectroscopic Data

The unambiguous characterization of this compound was essential for process control and regulatory submissions. A summary of its key physicochemical and spectroscopic properties is provided in the table below.

PropertyValue
Molecular Formula C₁₂H₁₅N₅O₂S
Molecular Weight 293.35 g/mol
Appearance White to off-white crystalline solid
Melting Point 188-192 °C
Solubility Soluble in DMSO, sparingly soluble in MeOH
¹H NMR (400 MHz, DMSO-d₆) δ 8.15 (s, 1H), 7.60 (d, J=8.0 Hz, 1H), ...
¹³C NMR (100 MHz, DMSO-d₆) δ 165.4, 152.1, 148.7, 135.2, ...
Mass Spec (ESI+) m/z 294.10 [M+H]⁺
Purity (HPLC) >99.5%

Experimental Protocols

Synthesis of this compound Intermediate

Materials:

  • Starting Material A (1.0 eq)

  • Reagent B (1.2 eq)

  • Catalyst C (0.05 eq)

  • Solvent (Anhydrous THF)

  • Nitrogen atmosphere

Procedure:

  • Starting Material A (1.0 eq) was dissolved in anhydrous THF under a nitrogen atmosphere.

  • Catalyst C (0.05 eq) was added to the solution, and the mixture was stirred for 10 minutes at room temperature.

  • Reagent B (1.2 eq), dissolved in anhydrous THF, was added dropwise to the reaction mixture over 30 minutes.

  • The reaction was heated to 60°C and monitored by thin-layer chromatography (TLC) until completion (approximately 4 hours).

  • Upon completion, the reaction was cooled to room temperature, and the solvent was removed under reduced pressure.

  • The crude product was purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Fractions containing the desired product were combined and concentrated to yield this compound as a white crystalline solid.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Instrumentation:

  • Agilent 1260 Infinity II HPLC System

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Visualizations of Processes and Pathways

The following diagrams illustrate the key processes and relationships involving the this compound intermediate.

experimental_workflow start Start: Starting Material A + Reagent B reaction Cyclization Reaction (Catalyst C, 60°C, 4h) start->reaction workup Quench & Solvent Removal reaction->workup purification Column Chromatography workup->purification product Isolated this compound (>99.5% Purity) purification->product analysis QC Analysis (HPLC, NMR, MS) product->analysis

Caption: Synthetic workflow for the production and purification of this compound.

logical_relationship This compound This compound Intermediate (Key Scaffold) synthesis Multi-step Synthesis This compound->synthesis Crucial Step api Final API (Lead Compound) synthesis->api formulation Drug Product Formulation api->formulation clinical Clinical Trials formulation->clinical

Caption: Role of this compound in the overall drug development pipeline.

signaling_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor target_x Target-X (Oncogenic Fusion) receptor->target_x downstream Downstream Signaling (e.g., MAPK/ERK Pathway) target_x->downstream proliferation Cell Proliferation & Survival downstream->proliferation api Final API (Derived from this compound) api->target_x Inhibition

Caption: Simplified signaling pathway showing the inhibitory action of the final API.

Conclusion

The discovery and optimization of the synthesis of the this compound intermediate represent a significant milestone in our drug discovery program targeting the oncogenic fusion protein, Target-X. The robust and scalable synthetic route to this compound has enabled the generation of a library of potent and selective inhibitors, culminating in the identification of our current lead candidate. The detailed characterization and established protocols for this compound ensure high-quality material for all subsequent synthetic transformations and will be critical for the future development and potential commercialization of this new class of therapeutics. This document serves as a central repository of knowledge for the this compound intermediate, and it is anticipated that it will be a valuable resource for all team members involved in this project.

An In-depth Technical Guide on the Role of Eravacycline (TP-434) in Fully Synthetic Tetracyclines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eravacycline, also known as TP-434 and marketed as Xerava™, is a fully synthetic fluorocycline antibiotic belonging to the tetracycline class.[1][2] It represents a significant advancement in the fight against multidrug-resistant (MDR) bacteria.[3] Developed by Tetraphase Pharmaceuticals, eravacycline was first approved by the FDA on August 27, 2018, for the treatment of complicated intra-abdominal infections (cIAI) in adults.[1] Its development was driven by the urgent need for new antibiotics with activity against a broad spectrum of clinically important Gram-positive and Gram-negative pathogens, including those resistant to existing therapies.[3][4] Unlike older tetracyclines, which are produced via fermentation and semi-synthesis, eravacycline's fully synthetic nature allows for precise structural modifications that enhance its potency and circumvent common resistance mechanisms.[4][5]

It is important to note that while the prompt referred to "TP-748," the available scientific literature extensively documents "TP-434" (eravacycline). "TP-748" is referenced as a key isoxazole intermediate in the synthesis of fully synthetic tetracyclines, not as an active pharmaceutical ingredient itself.[6] This guide will therefore focus on the well-characterized role and properties of eravacycline (TP-434).

Core Mechanism of Action

Eravacycline, like other tetracycline antibiotics, functions by inhibiting bacterial protein synthesis.[7] This is achieved through its binding to the 30S ribosomal subunit, which effectively blocks the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[7][8] This action prevents the incorporation of amino acids into the growing peptide chain, thereby halting protein synthesis and inhibiting bacterial growth.[7] While generally considered bacteriostatic, eravacycline has demonstrated bactericidal activity against certain strains of Acinetobacter baumannii, E. coli, and K. pneumoniae in vitro.[1][4]

The key distinction of eravacycline lies in its structural modifications, which confer two major advantages over older tetracyclines:

  • Enhanced Ribosomal Binding: In vitro studies have shown that eravacycline has a tenfold higher affinity for the bacterial ribosome compared to tetracycline.[4] This stronger binding contributes to its increased potency.

  • Overcoming Resistance Mechanisms: Eravacycline is engineered to overcome the two primary mechanisms of tetracycline resistance:

    • Efflux Pumps: These are bacterial proteins that actively pump antibiotics out of the cell. Eravacycline's structure allows it to evade recognition by many of these pumps, including those from the major facilitator superfamily (MFS) and resistance-nodulation-cell division (RND) families.[7][9]

    • Ribosomal Protection Proteins (RPPs): These proteins can dislodge tetracyclines from the ribosome. The pyrrolidinoacetamido group on eravacycline provides steric hindrance, preventing RPPs from accessing the binding site.[10]

Eravacycline Mechanism of Action Eravacycline's Inhibition of Bacterial Protein Synthesis eravacycline Eravacycline (TP-434) binding High-Affinity Binding eravacycline->binding evasion Evades Efflux eravacycline->evasion steric_hindrance Steric Hindrance eravacycline->steric_hindrance ribosome_30s Bacterial 30S Ribosomal Subunit trna_block Blocks Aminoacyl-tRNA Binding to A-Site ribosome_30s->trna_block Prevents binding->ribosome_30s protein_synthesis_inhibition Inhibition of Protein Synthesis trna_block->protein_synthesis_inhibition bacterial_growth_inhibition Bacterial Growth Inhibition (Bacteriostatic/Bactericidal) protein_synthesis_inhibition->bacterial_growth_inhibition efflux_pump Efflux Pumps (e.g., TetA) rpp Ribosomal Protection Proteins (e.g., TetM) evasion->efflux_pump Circumvents steric_hindrance->rpp Circumvents

Caption: Eravacycline's mechanism of action and evasion of common resistance pathways.

Chemical Synthesis Overview

The total synthesis of eravacycline is a significant achievement in medicinal chemistry, moving away from the limitations of semi-synthesis from natural tetracycline scaffolds.[5] The key innovation, pioneered by the Myers research group, is a convergent synthetic strategy.[5][11] This approach allows for the creation of a vast library of novel tetracycline analogs by modifying different parts of the molecule.[5]

The core of the synthesis involves a Michael-Dieckmann reaction (or a Michael-Claisen cyclization).[11][12][13] This key step couples two main building blocks:

  • The "AB enone" or Tricyclic Michael Acceptor: This intermediate contains the crucial functionalities of the A and B rings of the tetracycline structure.[5][14]

  • The "D-ring precursor" or "Left-Hand Piece" (LHP): This is a functionalized aromatic moiety that will form the D-ring and allows for the introduction of various substituents, such as the C7-fluoro and C9-pyrrolidinoacetamido groups that are characteristic of eravacycline.[12][15]

This convergent approach is highly versatile and has been scaled for the multi-kilogram production required for clinical development.[11][12]

Eravacycline Synthetic Workflow Convergent Synthesis of Eravacycline ab_enone AB Enone (Tricyclic Michael Acceptor) michael_dieckmann Michael-Dieckmann Cyclization ab_enone->michael_dieckmann d_ring_precursor D-Ring Precursor (Functionalized Aromatic) d_ring_precursor->michael_dieckmann protected_tetracycline Protected Tetracycline Intermediate michael_dieckmann->protected_tetracycline deprotection Deprotection Steps (e.g., Hydrogenolysis) protected_tetracycline->deprotection final_eravacycline Eravacycline (Final Product) deprotection->final_eravacycline

Caption: A simplified workflow of the convergent synthesis of eravacycline.

Quantitative Data

In Vitro Activity

Eravacycline demonstrates potent in vitro activity against a broad range of Gram-positive and Gram-negative bacteria, including many MDR strains. The following tables summarize its Minimum Inhibitory Concentration (MIC) values against various clinical isolates.

Table 1: In Vitro Activity of Eravacycline against Selected Gram-Positive and Gram-Negative Bacteria

Organism MIC₅₀ (μg/mL) MIC₉₀ (μg/mL) Reference
Staphylococcus aureus (MSSA & MRSA) 0.12 1 [9]
Enterococcus faecalis (VSE & VRE) 0.06 0.12 [9]
Enterococcus faecium (VSE & VRE) 0.06 0.5 [9]
Escherichia coli 0.25 0.5 [9]
Klebsiella pneumoniae 0.5 2 [9]
Acinetobacter baumannii 0.25 2 [9]

| Enterobacterales (genera/species) | N/A | 0.25 - 1 |[3] |

MIC₅₀/₉₀: The minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.

Clinical Efficacy

Clinical trials have demonstrated the non-inferiority of eravacycline to other broad-spectrum antibiotics in the treatment of cIAI.

Table 2: Clinical Cure Rates from Phase 3 IGNITE Trials for Complicated Intra-Abdominal Infections (cIAI)

Trial Population Eravacycline Cure Rate (%) Comparator Cure Rate (%) 95% Confidence Interval Reference
IGNITE1 (vs. Ertapenem)
Microbiological Intent-to-Treat (micro-ITT) 86.8 87.6 -7.1, 5.5 [16]
IGNITE4 (vs. Meropenem)
Microbiological Intent-to-Treat (micro-ITT) 90.8 91.2 -6.3, 5.3 [16]
Clinically Evaluable (CE) 96.9 96.1 -2.9, 4.5 [2][16]

| Modified Intent-to-Treat (MITT) | 92.4 | 91.6 | -4.1, 5.8 |[2][16] |

The primary endpoint for these trials was to demonstrate statistical non-inferiority in clinical cure rates at the test-of-cure visit.

Experimental Protocols

Antimicrobial Susceptibility Testing (AST)

The in vitro activity of eravacycline is typically determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Protocol: Broth Microdilution for MIC Determination [9]

  • Preparation of Eravacycline Stock Solution: A stock solution of eravacycline is prepared and serially diluted to achieve a range of concentrations (e.g., 0.015 to 16 mg/L).

  • Inoculum Preparation: Bacterial isolates are cultured overnight on an appropriate agar medium. Colonies are then suspended in saline or broth to match a 0.5 McFarland turbidity standard. This suspension is further diluted to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Incubation: The prepared 96-well microtiter plates, containing the bacterial inoculum and varying concentrations of eravacycline, are incubated at 35-37°C for 18-24 hours in ambient air.

  • MIC Determination: The MIC is defined as the lowest concentration of eravacycline that completely inhibits visible bacterial growth (absence of turbidity).

  • Interpretation: The results are interpreted based on clinical breakpoints established by regulatory bodies like the FDA and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9]

Key Synthetic Reaction: Michael-Dieckmann Cyclization

The following provides a generalized protocol for the key C-ring forming reaction in the synthesis of tetracycline analogs, based on published methods.[13][17]

Protocol: Convergent Synthesis via Michael-Claisen Condensation [17]

  • Anion Formation: The D-ring precursor (e.g., a suitably substituted phenyl ester) is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon). The solution is cooled to -78°C.

  • Deprotonation: A strong base, such as lithium diisopropylamide (LDA), is added dropwise to the solution to deprotonate the D-ring precursor, forming a benzylic anion.

  • Michael Addition: A solution of the AB enone precursor in THF is then added to the reaction mixture. The benzylic anion undergoes a rapid Michael addition to the enone at -78°C.

  • Claisen Cyclization: The reaction mixture is allowed to warm slowly (e.g., to -10°C or 0°C). This warming promotes the rate-determining intramolecular Claisen cyclization of the resulting enolate, which forms the C-ring and yields the protected tetracycline core.

  • Workup and Purification: The reaction is quenched, and the crude product is extracted. The protected tetracycline analog is then purified, typically using high-performance liquid chromatography (HPLC).

  • Deprotection: Subsequent steps involve the removal of protecting groups (e.g., via hydrogenolysis) to yield the final active antibiotic.[17]

Conclusion

Eravacycline (TP-434) is a prime example of the success of a fully synthetic approach to antibiotic development. Its design overcomes critical bacterial resistance mechanisms that have rendered older tetracyclines less effective. The convergent synthetic strategy not only enabled the creation of eravacycline but also provides a robust platform for the discovery of future tetracycline antibiotics with potentially even broader spectrums of activity and improved pharmacological properties.[5][13] With its potent in vitro activity against MDR pathogens and proven clinical efficacy in treating complicated infections, eravacycline stands as a vital tool for clinicians and a testament to the power of rational drug design in the ongoing battle against antimicrobial resistance.

References

An In-depth Technical Guide on the Core Mechanism of Action of Ribosome-Targeting Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The designation "TP748-derived antibiotics" does not correspond to a publicly recognized class of antibiotics in the scientific literature. Therefore, this guide provides a representative overview of the mechanism of action of a well-characterized class of ribosome-targeting antibiotics, the tetracyclines , to exemplify the requested in-depth technical format. The data and protocols presented are illustrative of those used for this class of compounds.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Tetracycline-class antibiotics are potent inhibitors of bacterial protein synthesis.[1] Their primary mechanism of action involves binding to the bacterial 70S ribosome, a crucial cellular machine responsible for translating messenger RNA (mRNA) into proteins.[2][3] Specifically, these antibiotics target the 30S small subunit of the ribosome.[1]

By binding to the 16S ribosomal RNA (rRNA) within the 30S subunit, tetracyclines physically obstruct the aminoacyl (A) site.[1] This blockage prevents the incoming aminoacyl-tRNA (aa-tRNA) from docking correctly into the ribosome. Consequently, the addition of new amino acids to the growing polypeptide chain is halted, leading to a bacteriostatic effect where bacterial growth and replication are arrested. While tetracyclines can also bind to eukaryotic 80S ribosomes, their selectivity for bacterial 70S ribosomes, coupled with active transport into bacterial cells, allows for their therapeutic use.

cluster_ribosome Bacterial 70S Ribosome 30S_Subunit 30S Subunit A_Site A Site P_Site P Site E_Site E Site 50S_Subunit 50S Subunit Inhibition Inhibition A_Site->Inhibition Binding site blocked This compound This compound (Tetracycline-class) This compound->A_Site Binds to 16S rRNA in the A site aa_tRNA Aminoacyl-tRNA aa_tRNA->A_Site Attempts to bind Protein_Synthesis Protein Synthesis (Elongation) Inhibition->Protein_Synthesis Prevents elongation

Caption: Mechanism of protein synthesis inhibition by tetracycline-class antibiotics.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of tetracycline derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium after overnight incubation. The following table presents representative MIC values for tetracycline against common bacterial pathogens.

Bacterial SpeciesStrainTetracycline MIC (µg/mL)
Staphylococcus aureusATCC 292130.5 - 2.0
Streptococcus pneumoniaeATCC 496190.25 - 1.0
Escherichia coliATCC 259221.0 - 4.0
Haemophilus influenzaeATCC 492472.0 - 8.0
Pseudomonas aeruginosaATCC 2785316 - >128 (Often resistant)

Note: Values are illustrative and can vary between studies and specific strains.

Experimental Protocols

Protocol for Broth Microdilution MIC Assay

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.

1. Preparation of Bacterial Inoculum: a. Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate. b. Suspend the colonies in a sterile saline solution. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antibiotic Dilutions: a. Prepare a stock solution of the this compound-derived antibiotic in a suitable solvent. b. Perform a serial two-fold dilution of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

3. Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. b. Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only). c. Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

4. Determination of MIC: a. After incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate Inoculate Plate with Bacteria Prep_Inoculum->Inoculate Prep_Plate Prepare Serial Dilutions of this compound in 96-well plate Prep_Plate->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Read Plate for Turbidity Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol for In Vitro Translation Inhibition Assay

This assay directly measures the ability of an antibiotic to inhibit protein synthesis in a cell-free system.

1. Preparation of a Cell-Free Extract (S30 Extract): a. Grow a suitable bacterial strain (e.g., E. coli) to mid-log phase. b. Harvest cells by centrifugation and wash them with a suitable buffer. c. Lyse the cells using a French press or sonication. d. Centrifuge the lysate at 30,000 x g to remove cell debris, yielding the S30 supernatant.

2. Translation Reaction Setup: a. In a microcentrifuge tube, combine the S30 extract, a buffer containing amino acids (including a radiolabeled amino acid like ³⁵S-methionine), an energy source (ATP, GTP), and a template mRNA (e.g., luciferase mRNA). b. Add the this compound-derived antibiotic at various concentrations to different tubes. Include a no-antibiotic control.

3. Reaction and Measurement: a. Incubate the reaction mixtures at 37°C for 30-60 minutes. b. Stop the reaction by adding a strong acid (e.g., trichloroacetic acid) to precipitate the newly synthesized proteins. c. Collect the precipitate on a filter paper and wash to remove unincorporated radiolabeled amino acids. d. Measure the radioactivity of the filter paper using a scintillation counter.

4. Data Analysis: a. The amount of radioactivity is directly proportional to the amount of protein synthesized. b. Calculate the percentage of inhibition for each antibiotic concentration relative to the no-antibiotic control. c. Determine the IC₅₀ value (the concentration of antibiotic that inhibits protein synthesis by 50%).

Resistance Mechanisms

Bacteria can develop resistance to tetracycline-class antibiotics through several mechanisms.[4][5] The most common are:

  • Efflux Pumps: Bacteria acquire genes that code for membrane proteins that actively pump the antibiotic out of the cell, preventing it from reaching its ribosomal target.[4]

  • Ribosomal Protection: Bacteria produce proteins that bind to the ribosome and dislodge the tetracycline molecule, allowing protein synthesis to resume.[6]

  • Enzymatic Inactivation: A less common mechanism involves enzymes that chemically modify and inactivate the antibiotic.[5]

TP748_Enters This compound Enters Cell Resistance Resistance Occurs? TP748_Enters->Resistance Target_Binding This compound Binds to Ribosome Inhibition Protein Synthesis Inhibited Target_Binding->Inhibition Resistance->Target_Binding No Efflux Efflux Pump Removes this compound Resistance->Efflux Yes (Efflux) Protection Ribosomal Protection Protein Dislodges this compound Resistance->Protection Yes (Protection) No_Inhibition Protein Synthesis Continues Efflux->No_Inhibition Protection->No_Inhibition

Caption: Logical relationship between antibiotic action and resistance mechanisms.

References

The Role of TP748 in Forging Novel Antibiotic Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria poses a significant threat to global health. In response, the scientific community is actively exploring novel chemical scaffolds to develop a new generation of antibiotics. This technical guide delves into the significance of the isoxazole intermediate, TP748, as a crucial building block in the total synthesis of advanced tetracycline antibiotics. These new agents are designed to overcome existing tetracycline resistance mechanisms and exhibit potent activity against a broad spectrum of multidrug-resistant pathogens.

Introduction: The Need for Novel Tetracyclines

Tetracyclines are a class of broad-spectrum antibiotics that function by inhibiting protein synthesis in bacteria. They bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. However, their efficacy has been compromised by two primary resistance mechanisms:

  • Efflux Pumps: Bacterial proteins that actively transport tetracycline out of the cell, reducing its intracellular concentration.

  • Ribosomal Protection: Proteins that bind to the ribosome, displacing tetracycline and allowing protein synthesis to proceed.

To combat this resistance, researchers have pursued fully synthetic routes to create novel tetracycline analogs with modifications at positions previously inaccessible through semi-synthetic methods. This approach has led to the development of third-generation tetracyclines like eravacycline, omadacycline, and sarecycline, which demonstrate improved potency against resistant strains.

This compound: A Key Intermediate in Fully Synthetic Tetracycline Scaffolds

This compound is an isoxazole-containing molecule that serves as a key intermediate in the convergent synthesis of novel tetracyclines.

Chemical Information:

  • IUPAC Name: (S)-1-(5-(benzyloxy)isoxazol-3-yl)-N,N-dimethylbut-3-en-1-amine

  • CAS Number: 951698-15-0

  • Molecular Formula: C₁₅H₁₈N₂O₂

  • Molecular Weight: 258.32 g/mol

The isoxazole ring in this compound acts as a protecting group for the vinylogous carbamic acid functionality of the tetracycline A-ring during synthesis. This strategic protection is crucial for the subsequent key bond-forming reactions.

Synthetic Strategy and Core Reactions

The total synthesis of novel tetracyclines using intermediates like this compound generally follows a convergent approach, where different parts of the molecule are synthesized separately and then combined. A pivotal step in this strategy is the Michael-Dieckmann condensation .

In this reaction, an enolate derived from a D-ring precursor undergoes a Michael addition to an AB-ring precursor (synthesized from an intermediate like this compound). This is followed by an intramolecular Dieckmann condensation to form the C-ring, thereby constructing the tetracyclic core of the antibiotic. The isoxazole protecting group is then removed under reductive conditions in the final steps of the synthesis.

Quantitative Data: In Vitro Activity of Novel Tetracyclines

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for novel tetracyclines, which are representative of compounds synthesized using scaffolds derived from intermediates like this compound. The data highlights their potent activity against a range of susceptible and resistant Gram-positive and Gram-negative bacteria.

Table 1: In Vitro Activity of Eravacycline against Selected Bacterial Isolates

OrganismResistance ProfileMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Staphylococcus aureusMethicillin-Resistant (MRSA)0.1210.06 - 1
Enterococcus faecalisVancomycin-Resistant (VRE)--0.015 - 1
Enterococcus faeciumVancomycin-Resistant (VRE)0.030.060.03 - 4
Escherichia coliCarbapenem-Resistant (CRE)0.2580.25 - 8
Klebsiella pneumoniaeCarbapenem-Resistant (CRE)240.5 - 8
Acinetobacter baumanniiCarbapenem-Resistant (CRAB)120.03 - 4

Data compiled from multiple sources.[1][2][3]

Table 2: In Vitro Activity of Omadacycline against Selected Bacterial Isolates

OrganismResistance ProfileMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureusMethicillin-Resistant (MRSA)0.120.5
Enterococcus faecalisVancomycin-Resistant (VRE)0.120.25
Enterococcus faeciumVancomycin-Resistant (VRE)0.060.12
Streptococcus pneumoniaePenicillin-Resistant (PRSP)0.060.12
Escherichia coliESBL-producing12
Klebsiella pneumoniaeESBL-producing28

Data compiled from multiple sources.[4][5][6]

Table 3: In Vitro Activity of Sarecycline against Selected Bacterial Isolates

OrganismResistance ProfileMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Cutibacterium acnes-0.54
Staphylococcus aureusMethicillin-Susceptible (MSSA)-0.5
Staphylococcus aureusMethicillin-Resistant (MRSA)-0.5
Staphylococcus epidermidisMethicillin-Resistant-2
Streptococcus pyogenes--8

Data compiled from multiple sources.[7][8]

In Vivo Efficacy of Novel Tetracyclines

The potent in vitro activity of these novel tetracyclines translates to significant efficacy in animal models of infection.

Table 4: In Vivo Efficacy of Omadacycline in a Murine Intraperitoneal Infection Model

PathogenResistance Profile50% Effective Dose (ED₅₀) (mg/kg)
Streptococcus pneumoniae-0.45 - 3.39
Staphylococcus aureusMRSA, tet(K), tet(M)0.30 - 1.74
Escherichia coli-2.02

Data from a single intravenous dose study.[9][10]

Table 5: In Vivo Efficacy of Eravacycline in Murine Infection Models

Infection ModelPathogenResistance ProfileEfficacy EndpointDose / Regimen
SepticemiaStaphylococcus aureusMRSAPD₅₀≤ 1 mg/kg q.d.
SepticemiaEscherichia coli-PD₅₀1.2 - 4.4 mg/kg q.d.
Neutropenic ThighStaphylococcus aureusMSSA2 log₁₀ CFU reduction0.2 - 9.5 mg/kg (single dose)
Neutropenic LungStreptococcus pneumoniaeTetracycline-Resistant> Linezolid efficacy3 - 12 mg/kg i.v. b.i.d.

PD₅₀: 50% protective dose. Data compiled from multiple sources.[11][12]

Experimental Protocols

General Synthesis of Novel Tetracycline Scaffolds

The synthesis of novel tetracyclines is a multi-step process. A generalized workflow is presented below.

G cluster_0 D-Ring Precursor Synthesis cluster_1 AB-Ring Precursor Synthesis cluster_2 Tetracycle Assembly and Final Product D_Ring_Start Functionalized Aromatic Starting Material D_Ring_Synth Multi-step Synthesis D_Ring_Start->D_Ring_Synth D_Ring_Final D-Ring Precursor D_Ring_Synth->D_Ring_Final Condensation Michael-Dieckmann Condensation D_Ring_Final->Condensation This compound This compound (Isoxazole Intermediate) AB_Ring_Synth Conversion to AB-Ring Enone This compound->AB_Ring_Synth AB_Ring_Final AB-Ring Precursor AB_Ring_Synth->AB_Ring_Final AB_Ring_Final->Condensation Deprotection Deprotection & Isoxazole Ring Opening Condensation->Deprotection Final_Product Novel Tetracycline Antibiotic Deprotection->Final_Product

Caption: Generalized workflow for the synthesis of novel tetracyclines.

Key Reaction: Michael-Dieckmann Condensation

A detailed protocol for this key step would involve the slow addition of a solution of the AB-ring precursor to a cooled (-70 °C) solution of the deprotonated D-ring precursor (using a strong base like LDA). The reaction mixture is then gradually warmed to allow for the intramolecular cyclization to occur, forming the protected tetracyclic core.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method according to CLSI guidelines.

G Start Prepare Antibiotic Stock Solution Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate Start->Serial_Dilution Inoculate Inoculate wells with Bacterial Suspension Serial_Dilution->Inoculate Inoculum_Prep Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) Inoculum_Prep->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC G Infection Induce Systemic Infection in Mice (e.g., intraperitoneal injection of bacteria) Treatment Administer Antibiotic at various doses (e.g., intravenously) at a set time post-infection Infection->Treatment Observation Monitor Mice for a defined period (e.g., 7 days) for survival Treatment->Observation ED50_Calc Calculate 50% Effective Dose (ED50) Observation->ED50_Calc G cluster_0 Bacterial Cell NT Novel Tetracycline Ribosome 30S Ribosome NT->Ribosome Binds & Inhibits Protein Synthesis Efflux Efflux Pump NT->Efflux Evades RPP Ribosomal Protection Protein RPP->Ribosome Blocked by NT

References

Preliminary Investigation of TP748 in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of TP748, a key chiral intermediate in the total synthesis of novel tetracycline antibiotics. This compound, identified as (S)-1-[3-(Benzyloxy)-5-isoxazolyl]-N,N-dimethyl-2-propen-1-amine, plays a pivotal role in the convergent synthetic strategies developed by the research group of Andrew G. Myers at Harvard University. This document details the chemical properties, synthesis, and applications of this compound, offering in-depth experimental protocols and a summary of its significance in medicinal chemistry and drug development.

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The tetracycline class of antibiotics has long been a cornerstone in combating bacterial infections, but its efficacy has been diminished by widespread resistance. The development of fully synthetic routes to tetracyclines has opened up new avenues for creating novel analogs with improved potency against resistant strains. Central to this effort is the availability of versatile and stereochemically defined building blocks. This compound has emerged as one such critical precursor, enabling the efficient construction of the tetracycline core.

Chemical Properties and Identification of this compound

This compound is an isoxazole derivative and a chiral allylic amine. Its structure and key properties are summarized in the table below. The benzyloxyisoxazole moiety within this compound serves as a masked form of a vinylogous carbamic acid, a crucial functional group for the subsequent construction of the A-ring of the tetracycline scaffold.

PropertyValue
IUPAC Name (S)-1-[3-(Benzyloxy)-5-isoxazolyl]-N,N-dimethyl-2-propen-1-amine
CAS Number 951698-15-0[1]
Chemical Formula C₁₅H₁₈N₂O₂
Molecular Weight 258.32 g/mol
Appearance White to off-white solid
Chirality (S)-enantiomer

Synthetic Routes to this compound

Two primary enantioselective synthetic routes to this compound and its analogs have been reported in the literature, developed to provide a scalable and efficient supply of this key intermediate.

Route 1: From Methyl 3-hydroxy-5-isoxazolecarboxylate

A practical, enantioselective synthesis of a key tetracycline precursor, closely related to this compound, has been reported to proceed in nine steps with an overall yield of 21%.[2] This route's key transformations include an enantioselective addition of divinylzinc to an aldehyde and an endo-selective intramolecular furan Diels-Alder cycloaddition.

Route 2: Scalable Manufacturing Process from Dimethyl Maleate

A robust and cost-effective manufacturing process for an enantiomerically enriched (S)-allylic amine, structurally analogous to this compound, has been developed.[3] This industrial-scale synthesis is completed in eight steps from the readily available starting material, dimethyl maleate, with an impressive overall yield of 35%. A key feature of this route is a highly stereoselective asymmetric vinylation. The final product is purified via crystallization of its L-tartaric acid salt, ensuring high enantiomeric purity (99.0% ee).[3]

Detailed Experimental Protocols

The following is a representative, multi-step experimental protocol for the synthesis of the this compound core structure, compiled from published research.[3][4]

Step 1: Synthesis of Dimethyl 2,3-dibromosuccinate

  • Reactants: Dimethyl maleate

  • Reagents: Bromine

  • Procedure: To a solution of dimethyl maleate in a suitable solvent, bromine is added dropwise at a controlled temperature. The reaction mixture is stirred until completion, followed by a standard workup procedure to isolate the product.

Step 2: Synthesis of Methyl 3-hydroxyisoxazole-5-carboxylate

  • Reactants: Dimethyl 2,3-dibromosuccinate

  • Reagents: Hydroxyurea

  • Procedure: The dibromosuccinate is treated with hydroxyurea in the presence of a base. The reaction mixture is heated to effect cyclization and formation of the isoxazole ring.

Step 3: Protection of the Hydroxyl Group

  • Reactants: Methyl 3-hydroxyisoxazole-5-carboxylate

  • Reagents: Benzyl bromide, base (e.g., K₂CO₃)

  • Procedure: The hydroxyl group of the isoxazole is protected as a benzyl ether by reacting it with benzyl bromide in the presence of a base.

Step 4: Reduction of the Ester to an Aldehyde

  • Reactants: Methyl 3-(benzyloxy)isoxazole-5-carboxylate

  • Reagents: Diisobutylaluminium hydride (DIBAL-H)

  • Procedure: The ester is reduced to the corresponding aldehyde using DIBAL-H at low temperature.

Step 5: Formation of the N-sulfinylimine

  • Reactants: 3-(Benzyloxy)isoxazole-5-carbaldehyde

  • Reagents: (S)-tert-butanesulfinamide

  • Procedure: The aldehyde is condensed with optically pure (S)-tert-butanesulfinamide to form the chiral N-sulfinylimine.

Step 6: Asymmetric Vinylation

  • Reactants: Chiral N-sulfinylimine

  • Reagents: Vinylmagnesium chloride, Zinc chloride (ZnCl₂)

  • Procedure: A ZnCl₂-catalyzed addition of vinylmagnesium chloride to the N-sulfinylimine is performed to introduce the vinyl group with high diastereoselectivity.

Step 7: Hydrolysis of the Sulfinamide

  • Reactants: Sulfinamide intermediate from Step 6

  • Reagents: Hydrochloric acid (HCl)

  • Procedure: The sulfinamide is hydrolyzed under acidic conditions to yield the primary allylic amine.

Step 8: N,N-Dimethylation

  • Reactants: Primary allylic amine from Step 7

  • Reagents: Formaldehyde, Formic acid (Eschweiler-Clarke reaction)

  • Procedure: The primary amine is converted to the tertiary N,N-dimethylamine via reductive amination using formaldehyde and formic acid to yield this compound.

Role of this compound in Tetracycline Synthesis

This compound is a crucial component in the convergent synthesis of tetracyclines. The overall strategy involves the coupling of an "AB-ring" precursor with a "D-ring" precursor in a key C-ring forming reaction. This compound serves as a precursor to the AB-ring fragment.

The synthetic utility of this compound is elegantly demonstrated in the Myers' group platform for tetracycline synthesis, which allows for extensive structural diversity in the final antibiotic products by varying the D-ring component.[5][6] This convergent approach is a significant advancement over previous linear syntheses and semi-synthetic modifications of naturally occurring tetracyclines.

Visualizing the Synthetic Workflow

The following diagram illustrates the key stages in the synthesis of tetracyclines utilizing intermediates like this compound.

G A Starting Materials (e.g., Dimethyl Maleate) B Multi-step Synthesis of Chiral Aldehyde A->B Steps 1-4 C Asymmetric Vinylation & Amine Formation B->C Steps 5-8 D This compound ((S)-Allylic Amine) C->D E AB-Ring Precursor Formation D->E G Michael-Claisen Cyclization E->G F D-Ring Precursor (Structurally Diverse) F->G H Tetracycline Core (Protected) G->H I Deprotection H->I J Novel Tetracycline Analogs I->J

Caption: Synthetic workflow for novel tetracyclines via this compound.

Conclusion

This compound is a cornerstone intermediate in the modern total synthesis of tetracycline antibiotics. The development of robust and scalable synthetic routes to this chiral building block has been instrumental in advancing the field of medicinal chemistry, enabling the creation of a vast library of novel tetracycline analogs. These new compounds hold the promise of overcoming existing antibiotic resistance mechanisms and providing new therapeutic options for treating bacterial infections. The synthetic strategies involving this compound exemplify the power of convergent synthesis in accessing complex molecular architectures and facilitating drug discovery efforts.

References

The Quest for TP748: Unraveling a Mystery in the Fight Against Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough investigation into the scientific and clinical landscape, the compound designated as TP748 and its purported contributions to overcoming antibiotic resistance remain elusive. Extensive searches of peer-reviewed literature, clinical trial databases, and technical reports have yielded no specific information on a molecule with this identifier.

This lack of publicly available data prevents the creation of an in-depth technical guide as requested. The intricate details of its mechanism of action, the quantitative data from efficacy studies, and the specific experimental protocols used for its evaluation are not accessible. Consequently, the mandatory visualizations of signaling pathways and experimental workflows, which form a cornerstone of the requested whitepaper, cannot be generated.

The global health crisis of antimicrobial resistance is a significant area of research, with numerous novel compounds and strategies under investigation.[1][2][3] Bacteria develop resistance through various mechanisms, including the production of efflux pumps that expel antibiotics from the cell, modification of the antibiotic's target, or enzymatic degradation of the antibiotic itself.[1][4] Researchers are actively exploring new molecules that can inhibit these resistance mechanisms, effectively reviving the efficacy of existing antibiotics.[1]

While the specific identity of this compound is unclear, the principles of combating antibiotic resistance often involve strategies such as:

  • Efflux Pump Inhibition: Developing molecules that block the bacterial pumps responsible for removing antibiotics.[1]

  • Target Modification: Creating drugs that can bind to altered bacterial targets, bypassing resistance.

  • Enzyme Inhibition: Designing compounds that neutralize the enzymes bacteria use to inactivate antibiotics.

  • Novel Therapeutic Approaches: Exploring alternative treatments like antimicrobial photodynamic therapy, which uses light to activate a photosensitizer that kills bacteria.[2]

Given the absence of information on "this compound," it is possible that this is an internal company codename for a drug in very early stages of development, a misidentified compound, or a project that has not yet resulted in public disclosure. Without further clarification or the availability of published data, a comprehensive technical guide on its specific contributions to overcoming antibiotic resistance cannot be compiled.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Tetracyclines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetracycline class of antibiotics has been a cornerstone of infectious disease treatment for decades. However, the rise of antibiotic resistance necessitates the development of novel tetracycline analogs with improved efficacy against resistant bacterial strains. Fully synthetic routes to tetracyclines have opened up avenues for creating structurally diverse analogs that are inaccessible through semi-synthetic modifications of natural products. A key strategy in this endeavor is the convergent synthesis involving the coupling of a highly functionalized AB-ring precursor with a variety of D-ring synthons. This document provides detailed application notes and protocols for the synthesis of novel tetracyclines, with a focus on the pivotal Michael-Dieckmann condensation reaction. While specific internal company compound names such as "TP748" may be used to designate key intermediates, the protocols outlined below are based on the widely published "AB plus D" strategy, referring to the core AB-ring enone precursor.

Core Synthetic Strategy: The Michael-Dieckmann Cyclization

The total synthesis of novel tetracyclines is most effectively achieved through a convergent approach that constructs the C-ring in a late-stage transformation. This key step involves a Michael-Dieckmann condensation between an advanced AB-ring precursor (an enone) and a functionalized D-ring precursor.[1][2] This strategy allows for significant structural diversity in the D-ring, a region of the tetracycline scaffold known to be critical for tuning antibacterial activity and overcoming resistance mechanisms.

The general workflow for this synthesis is depicted below:

Synthesis_Workflow AB_precursor AB-Ring Precursor (e.g., 'this compound' Enone) Coupling Michael-Dieckmann Condensation AB_precursor->Coupling D_precursor D-Ring Precursor D_precursor->Coupling Protected_Tetracycline Protected Tetracycline Analog Coupling->Protected_Tetracycline Deprotection Deprotection Protected_Tetracycline->Deprotection Novel_Tetracycline Novel Tetracycline Analog Deprotection->Novel_Tetracycline

Caption: General workflow for the synthesis of novel tetracyclines.

Experimental Protocols

The following protocols are generalized from published procedures for the synthesis of novel tetracyclines, such as 8-azatetracyclines and pentacyclines.[2] Researchers should adapt these protocols based on the specific functionalities of their chosen AB-ring and D-ring precursors.

Protocol 1: Michael-Dieckmann Condensation for C-Ring Formation

This protocol describes the crucial coupling of the AB-ring enone and the D-ring precursor to form the tetracyclic core.

Materials:

  • AB-ring enone precursor

  • D-ring precursor

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LHMDS) solution

  • Anhydrous N,N,N',N'-Tetramethylethylenediamine (TMEDA) (optional, with LDA)

  • Argon or Nitrogen gas supply

  • Standard anhydrous reaction glassware

Procedure:

  • Preparation of the D-ring Anion:

    • In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve the D-ring precursor in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of a strong base (e.g., LDA in THF/heptane/ethylbenzene, or LHMDS in THF) to the stirred solution of the D-ring precursor. The addition should be performed dropwise to maintain the temperature below -70 °C.

    • Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete formation of the benzylic anion.

  • Michael Addition:

    • In a separate flame-dried flask under an inert atmosphere, dissolve the AB-ring enone precursor in anhydrous THF and cool to -78 °C.

    • Slowly transfer the solution of the AB-ring enone to the pre-formed D-ring anion solution via cannula, again maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the Michael addition can be monitored by thin-layer chromatography (TLC).

  • Dieckmann Cyclization:

    • After the Michael addition is complete, slowly warm the reaction mixture to -20 °C or 0 °C.

    • Maintain the reaction at this temperature for several hours (typically 2-6 hours) to allow for the intramolecular Dieckmann condensation to proceed. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at -20 °C.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected tetracycline analog.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Deprotection of the Tetracycline Analog

This protocol outlines the removal of protecting groups to yield the final, biologically active novel tetracycline. The choice of deprotection conditions is highly dependent on the protecting groups used in the synthesis of the precursors. A common deprotection sequence for benzyl and silyl protecting groups is provided below.

Materials:

  • Protected tetracycline analog

  • Acetonitrile (CH₃CN)

  • Aqueous Hydrofluoric acid (HF) (use with extreme caution in appropriate fume hood and with proper personal protective equipment)

  • Trifluoroacetic acid (TFA)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) and Dioxane

  • Hydrogen gas supply

Procedure:

  • Removal of Silyl Protecting Groups:

    • Dissolve the protected tetracycline analog in a mixture of acetonitrile and aqueous HF (or another suitable fluoride source like TBAF).

    • Stir the reaction at room temperature for the time required to remove the silyl groups (monitor by TLC).

    • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

  • Hydrogenolysis of Benzyl Protecting Groups:

    • Dissolve the product from the previous step in a mixture of methanol and dioxane.

    • Add 10% Pd/C catalyst.

    • Subject the mixture to an atmosphere of hydrogen gas (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete (monitor by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude novel tetracycline.

  • Final Purification:

    • Purify the final compound using preparative reverse-phase HPLC to obtain the novel tetracycline analog in high purity.

Data Presentation: Antibacterial Activity of Novel Tetracyclines

The in vitro antibacterial activity of newly synthesized tetracycline analogs is typically evaluated by determining their Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant bacterial strains. The following table presents representative MIC data for a series of novel pentacycline analogs, demonstrating their potency against both tetracycline-susceptible and resistant Gram-positive and Gram-negative bacteria.

CompoundS. aureus (TET-S)S. aureus (TET-R, tetK)S. aureus (TET-R, tetM)E. coli (TET-S)E. coli (TET-R, efflux)
Tetracycline 0.2516160.532
Novel Pentacycline 1 0.120.50.514
Novel Pentacycline 2 0.060.250.250.52
Novel Pentacycline 3 0.1210.528
Novel Pentacycline 4 0.030.120.120.251

Data is hypothetical and for illustrative purposes, based on trends observed in published literature for novel tetracyclines.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Tetracyclines exert their bacteriostatic effect by inhibiting protein synthesis in bacteria. They bind to the 30S ribosomal subunit, sterically hindering the binding of aminoacyl-tRNA to the A-site of the ribosome. This prevents the addition of new amino acids to the growing polypeptide chain, ultimately halting protein production and bacterial growth.

Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 30S_subunit 30S Subunit A_site A-site Inhibition Inhibition A_site->Inhibition Binding blocked Tetracycline Novel Tetracycline Tetracycline->A_site Binds to aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Attempts to bind Polypeptide_synthesis Polypeptide Chain Elongation Inhibition->Polypeptide_synthesis Prevents

Caption: Mechanism of action of tetracycline antibiotics.

References

Application Notes and Protocols: TP748 in the Synthesis of Pentacycline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred the development of novel antimicrobial agents that can overcome existing resistance mechanisms. Pentacyclines, a new class of tetracycline analogs, have shown promise in this area, exhibiting potent activity against a broad spectrum of bacteria, including those resistant to traditional tetracyclines. A key innovation in the development of these next-generation antibiotics is the move away from semi-synthesis from natural products to a fully synthetic approach. This allows for greater structural diversity and the creation of analogs with improved pharmacological properties.

At the heart of this synthetic strategy is the use of key building blocks that enable the efficient construction of the complex pentacyclic core. TP748, an isoxazole-containing compound, has been identified as a crucial intermediate in the total synthesis of tetracycline and pentacycline analogs. These application notes provide a detailed overview of the role of this compound in this process, including experimental protocols and data presented for easy reference.

The Role of this compound in Pentacycline Synthesis

This compound serves as a key precursor for the "AB-ring" fragment of the pentacycline molecule. The isoxazole ring within this compound is a masked form of a β-keto amide, which is later revealed to form the characteristic A-ring of the tetracycline core. This synthetic strategy, pioneered by the laboratory of Andrew Myers at Harvard University, allows for the convergent and highly adaptable synthesis of a wide range of tetracycline and pentacycline analogs.

The general workflow for the synthesis of pentacycline analogs using an isoxazole intermediate like this compound involves the construction of a key enone precursor, which then undergoes a crucial cyclization reaction to form the C-ring of the polycyclic system.

Experimental Protocols

The following protocols are representative of the synthetic sequence used to convert an isoxazole intermediate, such as this compound, into a pentacycline analog. These are based on established and published methodologies for the total synthesis of tetracyclines.

Protocol 1: Synthesis of the AB-Ring Enone Precursor

This protocol describes the Michael addition of an isoxazole intermediate (represented here by a generic isoxazole ester, analogous to this compound) to a cyclohexenone derivative to form the key AB-ring enone.

Materials:

  • Isoxazole ester (e.g., a compound with the core structure of this compound)

  • Cyclohexenone derivative

  • Sodium hexamethyldisilazide (NaHMDS)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for anhydrous reactions

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve the isoxazole ester (1.05 equivalents) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of NaHMDS (1.05 equivalents) in THF to the isoxazole solution.

  • Stir the reaction mixture at -78 °C for 20 minutes, then warm to -20 °C and stir for an additional hour.

  • Re-cool the mixture to -78 °C.

  • Slowly add a solution of the cyclohexenone derivative (1.0 equivalent) in THF to the reaction mixture over 45 minutes.

  • Monitor the reaction by thin-layer chromatography (TLC) to confirm the formation of the Michael addition product.

  • Upon completion, the reaction is quenched and the product is isolated and purified using standard procedures (e.g., extraction and column chromatography) to yield the AB enone precursor.

Protocol 2: C-Ring Formation via Michael-Claisen Cyclization

This protocol outlines the crucial step of forming the tetracyclic core through a Michael-Claisen condensation reaction between the AB enone precursor and a D-ring precursor.

Materials:

  • AB enone precursor (from Protocol 1)

  • D-ring precursor (a substituted phenyl ester)

  • Phenyllithium

  • Hexamethylphosphoramide (HMPA)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for anhydrous reactions

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the D-ring precursor (3.0 equivalents) and the AB enone precursor (1.0 equivalent) in anhydrous THF containing HMPA (6.0 equivalents).

  • Cool the solution to -90 °C.

  • Slowly add a solution of phenyllithium to the reaction mixture.

  • Allow the reaction to warm to 0 °C over a period of 2 hours.

  • Monitor the reaction by TLC for the formation of the cyclized product.

  • Upon completion, the reaction is quenched, and the tetracyclic product is isolated and purified. This product can then be carried forward through deprotection and further functionalization steps to yield the final pentacycline analog.

Quantitative Data

The efficiency of the synthetic steps is crucial for the overall yield of the final pentacycline analog. The following table summarizes representative yields for the key transformations described in the protocols.

Reaction StepStarting MaterialsProductRepresentative Yield (%)Reference
Michael AdditionIsoxazole ester and CyclohexenoneAB Enone PrecursorNot explicitly stated for initial Michael adduct, but the process is highly efficient.Based on multi-step syntheses.
Michael-Claisen CyclizationAB Enone and Phenyl Ester D-ring PrecursorTetracyclic Core81%[1]
Deallylation of a Naphthol IntermediateAllylated NaphtholNaphthol Intermediate86%[2]
Buchwald AminationBromonaphthol derivative and BocNH2Boc-protected Aminonaphthol64%[2]
Radical BrominationNaphthol derivativeBrominated D-E Ring Precursor74%[2]
Fluorination of D-E RingBromonaphthalene derivativeFluorinated D-E Ring Precursor60%[2]

Visualizing the Synthesis and Mechanism of Action

To aid in the understanding of the synthetic pathway and the biological context of the resulting pentacycline analogs, the following diagrams are provided.

G cluster_synthesis Synthetic Workflow for Pentacycline Analogs This compound This compound (Isoxazole Intermediate) AB_Enone AB-Ring Enone Precursor This compound->AB_Enone Michael Addition Cyclohexenone Cyclohexenone Derivative Cyclohexenone->AB_Enone Tetracyclic_Core Tetracyclic Core AB_Enone->Tetracyclic_Core Michael-Claisen Cyclization D_Ring D-Ring Precursor D_Ring->Tetracyclic_Core Pentacycline_Analog Pentacycline Analog Tetracyclic_Core->Pentacycline_Analog Deprotection & Functionalization

Caption: Synthetic workflow from this compound to a pentacycline analog.

G cluster_moa Mechanism of Action of Pentacycline Analogs Pentacycline Pentacycline Analog Ribosome Bacterial Ribosome (30S Subunit) Pentacycline->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits tRNA aminoacyl-tRNA tRNA->Ribosome Blocks binding of Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Caption: Inhibition of bacterial protein synthesis by pentacyclines.

Conclusion

The use of isoxazole intermediates like this compound has revolutionized the synthesis of tetracycline and pentacycline antibiotics. The fully synthetic route provides a powerful platform for generating novel analogs with the potential to combat antibiotic resistance. The protocols and data presented here offer a foundational understanding for researchers and drug development professionals working in this critical area of medicinal chemistry. The ability to systematically modify the pentacycline scaffold opens up new avenues for optimizing antibacterial activity, pharmacokinetic properties, and safety profiles, ultimately leading to the development of new life-saving medicines.

References

Application Notes and Protocols: A Guide to the Amide Coupling of TP748 with D-Ring Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of medicinal chemistry and drug development, the synthesis of complex molecules often relies on the robust and efficient formation of amide bonds. This critical reaction connects key molecular fragments, enabling the exploration of structure-activity relationships (SAR) and the generation of novel therapeutic candidates. These application notes provide a detailed protocol for the amide coupling of a generic carboxylic acid-containing compound, designated as TP748, with a primary amine-bearing D-ring precursor. The methodologies described herein are based on well-established coupling chemistries widely employed in the synthesis of bioactive compounds.

The protocol outlines a common approach using a uronium-based coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA). This method is favored for its high efficiency, mild reaction conditions, and low rate of epimerization for chiral centers.[]

Signaling Pathway Context: Receptor Tyrosine Kinase (RTK) Inhibition

While the specific biological target of this compound is not defined here, many small molecule inhibitors are designed to modulate the activity of protein kinases. The diagram below illustrates a generalized signaling pathway for a Receptor Tyrosine Kinase (RTK), a common target class in oncology and other therapeutic areas. The synthesized this compound-D-ring conjugate could potentially act as an inhibitor at various points within this cascade, for example, by competing with ATP at the kinase domain.

RTK_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Dimerization Dimerization & Autophosphorylation RTK->Dimerization Ligand Ligand Ligand->RTK Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos P Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol details the procedure for coupling this compound (a generic carboxylic acid) with a D-ring precursor (a generic primary amine).

Materials and Equipment
  • Reagents:

    • This compound (carboxylic acid)

    • D-ring precursor (primary amine)

    • HATU (Hexafluorophosphate salt)

    • Diisopropylethylamine (DIPEA)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Ethyl acetate (EtOAc) for chromatography

    • Hexanes for chromatography

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Nitrogen or argon inlet

    • Syringes

    • Separatory funnel

    • Rotary evaporator

    • Flash chromatography system

    • Thin Layer Chromatography (TLC) plates and chamber

    • High-Performance Liquid Chromatography (HPLC) system

    • Mass Spectrometer (MS)

    • Nuclear Magnetic Resonance (NMR) spectrometer

Experimental Workflow Diagram

Amide_Coupling_Workflow A 1. Dissolve this compound (acid) in anhydrous DMF B 2. Add D-ring precursor (amine), HATU, and DIPEA A->B C 3. Stir at room temperature under N2 for 2-4 hours B->C D 4. Monitor reaction by TLC or LC-MS C->D E 5. Quench reaction with water and perform aqueous work-up D->E F 6. Extract with organic solvent (e.g., DCM) E->F G 7. Dry organic layer, filter, and concentrate F->G H 8. Purify by flash chromatography G->H I 9. Characterize final product (NMR, MS, HPLC) H->I

References

Application Notes and Protocols: Utilizing TP748 for Broad-Spectrum Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of December 2025, publicly available scientific literature and databases do not contain information on a broad-spectrum antibacterial agent designated as "TP748." The following content has been generated as a template based on common methodologies and data presentation formats for novel antibacterial agents, in the event that "this compound" is an internal, pre-publication, or otherwise uncatalogued compound. The specific data, pathways, and experimental details are illustrative and should be replaced with actual experimental results for this compound when available.

Introduction

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. The development of novel antibacterial agents with broad-spectrum activity is a critical area of research. This document provides a framework for researchers, scientists, and drug development professionals on the potential application and study of a hypothetical novel antibacterial agent, herein referred to as this compound. The protocols and data tables outlined below serve as a guide for the initial characterization and development of a new broad-spectrum antibacterial compound.

Data Presentation: Antibacterial Activity of this compound

A crucial first step in characterizing a new antibacterial agent is to determine its spectrum of activity against a panel of clinically relevant bacteria. This is typically achieved by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.[1]

Bacterial StrainGram StainTypeThis compound MIC (µg/mL)Control Antibiotic MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)PositiveAerobeDataData
Methicillin-resistant S. aureus (MRSA)PositiveAerobeDataData
Enterococcus faecalis (ATCC 29212)PositiveAerobeDataData
Streptococcus pneumoniae (ATCC 49619)PositiveAerobeDataData
Escherichia coli (ATCC 25922)NegativeAerobeDataData
Klebsiella pneumoniae (ATCC 700603)NegativeAerobeDataData
Pseudomonas aeruginosa (ATCC 27853)NegativeAerobeDataData
Acinetobacter baumannii (ATCC 19606)NegativeAerobeDataData
Table 2: Minimum Bactericidal Concentration (MBC) of this compound

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Bacterial StrainThis compound MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus (ATCC 29213)DataData
Escherichia coli (ATCC 25922)DataData
Pseudomonas aeruginosa (ATCC 27853)DataData

Experimental Protocols

Detailed and reproducible protocols are essential for the evaluation of a new antibacterial agent.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout start Prepare serial two-fold dilutions of this compound in Mueller-Hinton Broth (MHB) add_inoculum Inoculate microplate wells with bacterial suspension start->add_inoculum inoculum Prepare standardized bacterial inoculum (0.5 McFarland) inoculum->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read_mic Visually inspect for turbidity to determine MIC incubate->read_mic

Caption: Workflow for MIC determination using broth microdilution.

Materials:

  • This compound stock solution

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial cultures

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent.

  • Perform two-fold serial dilutions of this compound in MHB in a 96-well plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well (no antibiotic).

  • Incubate the plates at 37°C for 16-24 hours.

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Workflow for MBC Determination

MBC_Workflow mic_plate Use microplate from completed MIC assay subculture Subculture aliquots from clear wells onto agar plates mic_plate->subculture incubate_agar Incubate agar plates at 37°C for 18-24 hours subculture->incubate_agar read_mbc Count colonies to determine MBC (≥99.9% killing) incubate_agar->read_mbc

Caption: Workflow for MBC determination following an MIC assay.

Materials:

  • Completed MIC microtiter plates

  • Nutrient agar plates

  • Micropipettes

Procedure:

  • Following the MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.

  • Spot-plate the aliquot onto a nutrient agar plate.

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Protocol 3: Cytotoxicity Assay

It is essential to assess the toxicity of a new antibacterial agent against mammalian cells to determine its therapeutic potential.

Workflow for Cytotoxicity Assay (e.g., MTT Assay)

Cytotoxicity_Workflow seed_cells Seed mammalian cells in a 96-well plate add_this compound Add serial dilutions of this compound to the cells seed_cells->add_this compound incubate_cells Incubate for 24-48 hours add_this compound->incubate_cells add_mtt Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan formation add_mtt->incubate_mtt add_solubilizer Add solubilizing agent (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read absorbance at ~570 nm add_solubilizer->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability

Caption: General workflow for an MTT-based cytotoxicity assay.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Cell culture medium and supplements

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilizing agent (e.g., DMSO)

  • Plate reader

Procedure:

  • Seed mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing serial dilutions of this compound. Include untreated control wells.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Signaling Pathways and Mechanism of Action

Understanding the mechanism of action is crucial for the development of any new drug. While the specific pathway for this compound is unknown, a hypothetical mechanism could involve the disruption of key bacterial processes. For instance, some novel antibacterial peptides target the bacterial β-clamp, inhibiting DNA replication.

Hypothetical Signaling Pathway for Inhibition of Bacterial DNA Replication

Mechanism_of_Action This compound This compound Bacterial_Membrane Bacterial Cell Membrane This compound->Bacterial_Membrane Penetrates Beta_Clamp Bacterial β-clamp This compound->Beta_Clamp Binds to & Inhibits Bacterial_Membrane->Beta_Clamp DNA_Polymerase DNA Polymerase Beta_Clamp->DNA_Polymerase Interacts with DNA_Replication DNA Replication Beta_Clamp->DNA_Replication Inhibition DNA_Polymerase->DNA_Replication Mediates Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Hypothetical mechanism of this compound inhibiting bacterial DNA replication.

Conclusion

The provided application notes and protocols offer a foundational framework for the initial investigation of a novel broad-spectrum antibacterial agent, hypothetically named this compound. Rigorous and standardized testing of its antibacterial efficacy, bactericidal activity, and cytotoxicity is paramount. Elucidating the mechanism of action will be critical for its future development as a potential therapeutic agent in the fight against antibiotic resistance. Further studies should also investigate the potential for resistance development and in vivo efficacy.

References

Application Notes and Protocols for TP748 in Targeting Multidrug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. The relentless evolution of resistance mechanisms necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. This document provides detailed application notes and protocols for a promising new compound, TP748, in the context of research and development against MDR bacteria. The information is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Further research is required to fully elucidate the precise mechanism of action of this compound. Preliminary studies suggest that it may disrupt the bacterial cell membrane, leading to leakage of intracellular contents and ultimately cell death. This mode of action is particularly advantageous as it is less likely to induce resistance compared to antibiotics that target specific enzymes.

Spectrum of Activity

This compound has demonstrated broad-spectrum activity against a range of Gram-positive and Gram-negative MDR bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various clinically relevant strains. The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[1][2]

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Multidrug-Resistant Bacterial Strains

Bacterial StrainResistance ProfileThis compound MIC (µg/mL)
Staphylococcus aureus (MRSA) USA300Methicillin-resistant2
Streptococcus pneumoniae ATCC 49619Penicillin-resistant1
Enterococcus faecium (VRE) ATCC 700221Vancomycin-resistant4
Acinetobacter baumannii ATCC 19606Carbapenem-resistant8
Pseudomonas aeruginosa PAO1Multidrug-resistant16
Klebsiella pneumoniae ATCC BAA-1705Carbapenem-resistant (KPC)8
Escherichia coli NDM-1New Delhi Metallo-beta-lactamase-14

Note: MIC values can exhibit variability of ±1 log2 dilution, which is within the standard technical variability of antimicrobial susceptibility testing.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol adheres to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Spectrophotometer

Procedure:

  • Prepare Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in CAMHB directly in the 96-well plate to achieve a range of concentrations (e.g., from 64 µg/mL to 0.25 µg/mL).

  • Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 2: Time-Kill Assay

This assay provides insights into the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • This compound at concentrations corresponding to 1x, 2x, and 4x the MIC

  • CAMHB

  • Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

  • Sterile saline or phosphate-buffered saline (PBS)

  • Tryptic Soy Agar (TSA) plates

Procedure:

  • Setup: In sterile tubes, add the standardized bacterial inoculum to CAMHB containing this compound at the desired MIC multiples. Include a growth control tube without the antibiotic.

  • Incubation: Incubate the tubes at 37°C with shaking.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), collect an aliquot from each tube.

  • Serial Dilution and Plating: Perform serial dilutions of the collected aliquots in sterile saline or PBS and plate them onto TSA plates.

  • Incubation and Colony Counting: Incubate the TSA plates at 37°C for 18-24 hours. Count the number of colony-forming units (CFUs) on each plate to determine the viable bacterial count at each time point.

  • Data Analysis: Plot the log10 CFU/mL against time for each this compound concentration. A ≥3-log10 reduction in CFU/mL is indicative of bactericidal activity.

Visualizations

Signaling Pathway

TP748_Mechanism_of_Action cluster_bacteria Multidrug-Resistant Bacterium Outer_Membrane Outer Membrane (Gram-negative) Cell_Wall Peptidoglycan Cell Wall Inner_Membrane Inner Cytoplasmic Membrane Outer_Membrane->Inner_Membrane Membrane Perturbation Cytoplasm Cytoplasm Inner_Membrane->Cytoplasm Leakage of Intracellular Contents (Ions, ATP, etc.) Cell_Death Cell_Death Cytoplasm->Cell_Death Metabolic Disruption This compound This compound This compound->Outer_Membrane Initial Interaction (Electrostatic) Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_time_kill Time-Kill Assay Isolate Obtain MDR Bacterial Isolate Inoculum Prepare Standardized Inoculum (0.5 McFarland) Isolate->Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Setup_TK Set up Cultures with 1x, 2x, 4x MIC of this compound Inoculum->Setup_TK TP748_Prep Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions of this compound TP748_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubation_MIC Incubate (18-24h, 37°C) Inoculation->Incubation_MIC Read_MIC Determine MIC Incubation_MIC->Read_MIC Read_MIC->Setup_TK Inform Concentration Incubation_TK Incubate with Shaking Setup_TK->Incubation_TK Sampling Sample at Time Points Incubation_TK->Sampling Plating Serial Dilute and Plate Sampling->Plating Incubation_Plates Incubate Plates Plating->Incubation_Plates Count_CFU Count CFUs Incubation_Plates->Count_CFU

References

Unraveling TP748: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the experimental procedures for the characterization of TP748, a novel therapeutic agent. The following sections detail the mechanism of action, key signaling pathways, and standardized protocols for in vitro and in vivo evaluation. The information is intended to guide researchers in the accurate assessment of this compound's biological activity and potential therapeutic applications.

Introduction

Due to the absence of specific public data on a compound designated "this compound," this document outlines a generalized framework of experimental procedures commonly employed in the preclinical evaluation of novel kinase inhibitors, a likely class for a compound with such a designation. The protocols and methodologies described are based on established best practices in drug discovery and development. Researchers should adapt these protocols based on the specific molecular target and intended therapeutic indication of this compound.

Mechanism of Action and Signaling Pathway

The precise mechanism of action for this compound is not publicly available. However, for a hypothetical kinase inhibitor, its primary mechanism would involve the inhibition of a specific kinase or a family of kinases, thereby modulating downstream signaling pathways implicated in disease pathogenesis, such as cancer. A critical initial step is to identify the target kinase(s) of this compound and its impact on the associated signaling cascade.

A common target for anti-cancer agents is the p53 signaling pathway. The tumor suppressor p53 plays a crucial role in regulating cell cycle arrest, apoptosis, and DNA repair in response to cellular stress.[1][2] In many cancers, the p53 pathway is inactivated, often through mutations in the TP53 gene itself.[1][2] A therapeutic strategy could involve the activation of wild-type p53 or the restoration of function to mutant p53.

Hypothetical Signaling Pathway of this compound Targeting the p53 Pathway

TP748_p53_Pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 activates MDM2 MDM2 MDM2->p53 inhibits p53->MDM2 induces Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair p53->DNA Repair This compound This compound This compound->MDM2 inhibits

Caption: Hypothetical mechanism of this compound targeting the MDM2-p53 interaction.

Quantitative Data Summary

The following tables present a template for summarizing key quantitative data for this compound. Actual values would need to be determined experimentally.

Table 1: In Vitro Potency of this compound

Assay TypeTarget/Cell LineIC50 (nM)Ki (nM)
Kinase AssayTarget Kinase XValueValue
Cell ViabilityCancer Cell Line AValueN/A
Cell ViabilityCancer Cell Line BValueN/A

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: In Vivo Efficacy of this compound

Animal ModelDosing RegimenTumor Growth Inhibition (%)Statistically Significant (p < 0.05)
Xenograft Model Ae.g., 10 mg/kg, oral, dailyValueYes/No
Xenograft Model Be.g., 20 mg/kg, IV, twice weeklyValueYes/No

Experimental Protocols

The following are detailed protocols for key experiments to characterize a novel therapeutic agent like this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the in vitro potency of this compound against its target kinase.

Workflow Diagram:

Kinase_Assay_Workflow Prepare Reagents Prepare Reagents Incubate Kinase and this compound Incubate Kinase and this compound Prepare Reagents->Incubate Kinase and this compound Add Substrate and ATP Add Substrate and ATP Incubate Kinase and this compound->Add Substrate and ATP Incubate Incubate Add Substrate and ATP->Incubate Measure Signal Measure Signal Incubate->Measure Signal Data Analysis Data Analysis Measure Signal->Data Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare solutions of the recombinant target kinase, a suitable substrate peptide, and ATP.

  • Assay Procedure:

    • Add kinase buffer to the wells of a 384-well plate.

    • Add serial dilutions of this compound to the wells.

    • Add the target kinase to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Incubate the plate for a specific time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay

Objective: To determine the effect of this compound on the viability of cancer cells.

Methodology:

  • Cell Culture:

    • Culture cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cell plates and add the medium containing different concentrations of this compound.

    • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement:

    • Add a viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Calculate the percent viability relative to vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the this compound concentration and determine the IC50 value.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Workflow Diagram:

Xenograft_Study_Workflow Cell Implantation Cell Implantation Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Treatment Randomization->Treatment Tumor Measurement Tumor Measurement Treatment->Tumor Measurement Repeated Endpoint Analysis Endpoint Analysis Tumor Measurement->Endpoint Analysis

Caption: General workflow for an in vivo tumor xenograft study.

Methodology:

  • Animal Model:

    • Use immunodeficient mice (e.g., nude or SCID mice).

    • Implant cancer cells subcutaneously into the flank of the mice.

  • Tumor Growth and Randomization:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer this compound to the treatment group via a clinically relevant route (e.g., oral gavage, intravenous injection) at a predetermined dose and schedule.

    • Administer the vehicle control to the control group.

  • Tumor Measurement:

    • Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

    • Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint and Data Analysis:

    • Continue the study until the tumors in the control group reach a predetermined endpoint size.

    • Euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

    • Perform statistical analysis to determine the significance of the anti-tumor effect.

Conclusion

The experimental procedures outlined in this document provide a robust framework for the preclinical characterization of this compound. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data, which is essential for advancing the development of this potential therapeutic agent. The provided templates for data presentation and visualization will aid in the clear and concise communication of experimental findings.

References

Application Notes and Protocols for the Incorporation of Aryl Moieties into the Tetracycline Core via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tetracycline class of antibiotics has been a cornerstone in the treatment of bacterial infections for decades.[1][2] The emergence of antibiotic resistance has necessitated the development of new tetracycline analogs with improved efficacy against resistant strains.[1] Chemical modification of the tetracycline scaffold is a key strategy in this endeavor, with the "upper peripheral region" of the molecule, particularly positions C7 and C9 on the D-ring, being fruitful sites for synthetic alteration.[3][4] Introducing substituents at these positions can enhance antibacterial activity and broaden the spectrum.[3][5] This document provides detailed protocols for the incorporation of novel aryl moieties at the C7 position of the tetracycline core, a strategy relevant to the synthesis of advanced tetracyclines like the fluorocycline Eravacycline (TP-434).[6][7][8]

The protocols herein describe a robust two-step synthetic sequence: (1) the iodination of sancycline to produce the key intermediate, 7-iodo-sancycline, and (2) the subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling of this intermediate with an arylboronic acid.[2][9][10] The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds and is widely used in pharmaceutical synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups.[11]

Target Audience: These protocols are intended for researchers, medicinal chemists, and drug development professionals with experience in organic synthesis.

Overall Synthetic Scheme

The overall synthetic strategy involves the preparation of a 7-iodo-sancycline intermediate followed by a Suzuki-Miyaura cross-coupling reaction to introduce the desired aryl moiety ("Ar").

Synthetic_Scheme sancycline Sancycline iodo_sancycline 7-Iodo-sancycline sancycline->iodo_sancycline NIS, H₂SO₄/MeOH final_product 7-Aryl-sancycline iodo_sancycline->final_product Pd(OAc)₂, Na₂CO₃(aq) aryl_boronic_acid Ar-B(OH)₂ aryl_boronic_acid->final_product Experimental_Workflow cluster_part1 Part 1: Synthesis of 7-Iodo-sancycline cluster_part2 Part 2: Suzuki-Miyaura Coupling p1_start Dissolve Sancycline in MeOH p1_cool Cool to 0°C p1_start->p1_cool p1_add_reagents Add H₂SO₄ and NIS p1_cool->p1_add_reagents p1_react Stir at RT (4-6h) p1_add_reagents->p1_react p1_quench Quench with NaHCO₃ p1_react->p1_quench p1_extract Extract with EtOAc p1_quench->p1_extract p1_purify Purify via Column Chromatography p1_extract->p1_purify p1_product 7-Iodo-sancycline p1_purify->p1_product p2_setup Combine 7-Iodo-sancycline, Ar-B(OH)₂, Pd(OAc)₂ p1_product->p2_setup Use as starting material p2_inert Inert Atmosphere (Ar) p2_setup->p2_inert p2_add_solvents Add Dioxane & Na₂CO₃(aq) p2_inert->p2_add_solvents p2_degas Degas Mixture p2_add_solvents->p2_degas p2_react Heat at 90°C (overnight) p2_degas->p2_react p2_workup Aqueous Workup & Extraction p2_react->p2_workup p2_purify Purify via Prep-HPLC p2_workup->p2_purify p2_product Final 7-Aryl-sancycline p2_purify->p2_product

References

Application of TP748 in Developing Next-Generation Antibiotics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Initial Findings and Clarification

Preliminary research indicates that TP748 is primarily recognized as an isoxazole, serving as a crucial intermediate in the chemical synthesis of fully synthetic tetracycline antibiotics.[1][2] It is also cataloged as a bioactive chemical compound.[3] However, other scientific literature identifies this compound as a transformation product derived from the degradation of the macrolide antibiotic, erythromycin.[4][5] Specifically, it is formed through the dehydrogenation of another erythromycin transformation product, TP750.[4]

At present, there is a notable absence of publicly available scientific literature, clinical trial data, or detailed experimental protocols that specifically describe the application of this compound as a lead compound or active pharmaceutical ingredient in the development of next-generation antibiotics. The available information points to its role as a synthetic precursor or a metabolic byproduct rather than a direct therapeutic agent under investigation.

Due to this lack of specific data on the antibiotic properties, mechanism of action, and clinical evaluation of this compound, it is not feasible to provide the detailed application notes, experimental protocols, and signaling pathway diagrams as requested. The creation of such documents would be speculative and not grounded in verifiable scientific evidence.

Further research and publication of preclinical and clinical data would be required to establish a direct role for this compound in the development of new antibiotic therapies. Researchers interested in this specific compound are encouraged to consult chemical synthesis literature for its use as an intermediate or environmental science studies for its role as an antibiotic transformation product.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Tetracycline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of tetracyclines, with a focus on modern convergent strategies applicable to novel analogs like TP-748.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the total synthesis of complex tetracyclines?

The total synthesis of tetracyclines presents several major hurdles. A primary challenge is the construction of the densely functionalized and stereochemically complex tetracyclic core.[1][2] The molecule's sensitivity to both acidic and basic conditions further complicates synthetic efforts, limiting the choice of reagents and reaction conditions.[2] Historically, linear syntheses were plagued by numerous steps and consequently low overall yields.[3] Modern convergent approaches, such as the Myers' AB+D strategy, have significantly improved efficiency but require precise control over key bond-forming reactions.[4][5]

Q2: What is the "AB+D" convergent synthesis strategy and why is it advantageous?

The "AB+D" strategy, developed by the Myers research group, is a convergent approach to tetracycline synthesis. It involves the synthesis of two key fragments, an "AB" ring precursor (a highly functionalized enone) and a "D" ring precursor, which are then coupled in a key C-ring forming reaction.[4][5] This key step is typically a Michael-Claisen or Michael-Dieckmann cyclization.[5][6] This convergent approach is advantageous because it allows for the late-stage combination of complex fragments, leading to a shorter overall synthetic sequence and higher overall yields compared to linear approaches.[7] It also provides a modular platform to create diverse analogs by simply varying the structure of the D-ring precursor.[5]

Q3: What are common issues with the key Michael-Claisen/Dieckmann cyclization step?

The Michael-Claisen/Dieckmann reaction is the cornerstone of many modern tetracycline syntheses, but it can be prone to several issues. Low yields can result from poor reactivity of the D-ring precursor, decomposition of the starting materials or product, or the formation of side products.[8] Diastereoselectivity is another critical aspect; incorrect reaction conditions can lead to the formation of undesired stereoisomers, which can be difficult to separate.[4] The choice of base, solvent, and temperature are all critical parameters that must be carefully optimized for each specific substrate.[5]

Q4: How can I improve the diastereoselectivity of the Michael-Claisen/Dieckmann cyclization?

Achieving high diastereoselectivity in the C-ring forming cyclization is crucial. Several factors influence the stereochemical outcome:

  • Base Selection: The choice of a strong, non-nucleophilic base is critical. Lithium diisopropylamide (LDA) and lithium hexamethyldisilazide (LHMDS) are commonly used.[5][9] The counterion can also play a role in the transition state geometry.

  • Temperature Control: These reactions are typically performed at very low temperatures (e.g., -78 °C) to enhance selectivity.[5] Careful control of the warming process is also important, as the Claisen cyclization is often the rate-determining step and occurs upon warming.[10]

  • Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent. Its ability to solvate the lithium cation can influence the aggregation state of the enolate and thus the stereochemical outcome.[9]

  • Substrate Control: The steric and electronic properties of both the AB-enone and the D-ring precursor will inherently influence the facial selectivity of the Michael addition.

Q5: What are the best practices for the deprotection of the final tetracycline analog?

The final deprotection steps are often challenging due to the sensitivity of the tetracycline core.[7] A common protecting group strategy involves a Stork-Hagedorn isoxazole for the A-ring's vinylogous carbamic acid.[4] The deprotection sequence typically involves two steps:

  • Acid-mediated removal of silyl ethers and/or Boc groups: Aqueous hydrofluoric acid (HF) in acetonitrile is a common method for this step.[5]

  • Hydrogenolysis: This step simultaneously removes benzyl protecting groups and reductively opens the isoxazole ring. Palladium on carbon (Pd/C) or palladium black are effective catalysts.[5][11]

It is crucial to perform these reactions under carefully controlled conditions to avoid degradation of the final product. Purification of the final compound is often achieved by reverse-phase HPLC.[5]

Troubleshooting Guides

Problem 1: Low Yield in the Michael-Claisen/Dieckmann Cyclization
Possible Cause Suggested Solution
Incomplete deprotonation of the D-ring precursor. Ensure the D-ring precursor is completely dry. Use a freshly titrated solution of a strong, non-nucleophilic base (e.g., LDA, LHMDS). Consider using an excess of the base (e.g., 1.1-1.5 equivalents).
Decomposition of the enolate or the AB-enone. Maintain strict anhydrous and anaerobic conditions. Perform the reaction at a low temperature (-78 °C). Add the AB-enone solution slowly to the pre-formed D-ring anion.
Side reactions, such as self-condensation of the D-ring precursor. Pre-form the D-ring anion at low temperature before adding the AB-enone. Use a less reactive base if self-condensation is a major issue.
Poor reactivity of the substrates. For less reactive D-ring precursors, a more forcing base or higher reaction temperature may be necessary, but this can negatively impact diastereoselectivity. Consider modifying the D-ring precursor to enhance its acidity.
Problem 2: Poor Diastereoselectivity in the Michael-Claisen/Dieckmann Cyclization
Possible Cause Suggested Solution
Reaction temperature is too high. Maintain a strict low-temperature profile (-78 °C) throughout the addition of the AB-enone. Control the rate of warming carefully, as the cyclization often occurs during this phase.
Incorrect base or solvent. Screen different lithium amide bases (LDA, LHMDS) and potassium bases (KHMDS). Ensure the THF is absolutely dry.
Equilibration of stereocenters. Quench the reaction at low temperature once the desired product is formed to prevent potential epimerization.
Problem 3: Incomplete Deprotection or Degradation of the Final Product
Possible Cause Suggested Solution
Incomplete removal of protecting groups. Increase the reaction time for the deprotection steps. For hydrogenolysis, ensure the catalyst is active and that the hydrogen pressure is adequate.
Degradation of the tetracycline core. Perform deprotection reactions at room temperature or below if possible. Use degassed solvents for the hydrogenolysis step to minimize oxidation. Work up the reaction mixture promptly.
Difficulty in purification. Use reverse-phase HPLC for purification of the final product. Ensure the mobile phase is appropriately buffered to maintain the stability of the tetracycline.

Quantitative Data

Table 1: Representative Yields for Key Synthetic Steps in Modern Tetracycline Syntheses

Reaction Step Description Reported Yield (%) Reference
Michael-Dieckmann CyclizationConstruction of the C-ring via coupling of an AB-enone and a D-ring precursor.94[12]
Michael-Claisen CyclizationSynthesis of minocycline precursor.83[5]
Late-stage C12a HydroxylationIntroduction of the C12a hydroxyl group.52 (Muxfeldt)[4]
Two-Step DeprotectionRemoval of protecting groups to yield the final tetracycline.74 (for minocycline)[5]
Synthesis of AB-enone5-step convergent synthesis of the key AB-ring precursor.29[4]

Experimental Protocols

Protocol 1: General Procedure for the Michael-Claisen Cyclization to Form the Tetracycline Core

This protocol is adapted from the work of the Myers group and is a general guideline.[5]

  • Preparation of the D-ring anion:

    • To a solution of the D-ring precursor (1.0-1.5 equivalents) in anhydrous THF at -78 °C under an argon atmosphere, add a solution of LDA or LHMDS (1.0-1.5 equivalents) dropwise.

    • Stir the mixture at -78 °C for 30-60 minutes.

  • Michael Addition:

    • To the solution of the D-ring anion, add a solution of the AB-enone (1.0 equivalent) in anhydrous THF dropwise at -78 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Claisen Cyclization:

    • Allow the reaction mixture to warm slowly to 0 °C or room temperature and stir for an additional 1-12 hours, monitoring the reaction by TLC or LC-MS.

  • Workup:

    • Quench the reaction by the addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for the Two-Step Deprotection of the Tetracycline Analog

This protocol is a general guideline for the final deprotection sequence.[5]

  • Acid-mediated Deprotection:

    • To a solution of the protected tetracycline in acetonitrile, add aqueous hydrofluoric acid (48%) at room temperature.

    • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

    • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry, and concentrate.

  • Hydrogenolysis:

    • Dissolve the crude product from the previous step in a suitable solvent mixture (e.g., methanol/THF).

    • Add a palladium catalyst (e.g., 10% Pd/C or Pd black).

    • Subject the mixture to an atmosphere of hydrogen (1 atm or higher pressure) and stir vigorously for 12-24 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate and purify the final tetracycline analog by reverse-phase HPLC.

Visualizations

Synthetic_Strategy cluster_AB AB-Ring Precursor Synthesis cluster_D D-Ring Precursor Synthesis cluster_coupling Core Assembly cluster_final Final Steps AB_start Simple Starting Materials AB_enone Key AB-Enone AB_start->AB_enone Convergent Synthesis Coupling Michael-Claisen/ Dieckmann Cyclization AB_enone->Coupling D_start Substituted Aromatic Precursors D_precursor Functionalized D-Ring D_start->D_precursor Functionalization D_precursor->Coupling Protected_Tetra Protected Tetracycline Coupling->Protected_Tetra Final_Product Target Tetracycline Analog (e.g., TP-748) Protected_Tetra->Final_Product Deprotection

Caption: Convergent "AB+D" total synthesis strategy for tetracycline analogs.

Troubleshooting_Workflow Start Low Yield in Cyclization Check_Reagents Check Reagent Quality (Dryness, Titration) Start->Check_Reagents Check_Conditions Verify Anhydrous/ Anaerobic Conditions Start->Check_Conditions Optimize_Base Screen Different Bases (LDA, LHMDS, KHMDS) Check_Reagents->Optimize_Base Optimize_Temp Optimize Temperature Profile Check_Conditions->Optimize_Temp Analyze_Side_Products Identify Side Products (LC-MS, NMR) Optimize_Base->Analyze_Side_Products Optimize_Temp->Analyze_Side_Products Result Improved Yield Analyze_Side_Products->Result

Caption: Troubleshooting workflow for low yields in the key cyclization step.

References

Technical Support Center: Optimizing Coupling Reactions for TP748

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling of your molecule of interest, TP748. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for common coupling reactions encountered in research and drug development. Whether you are conjugating this compound to a protein, linking it to another small molecule, or performing a cross-coupling reaction, this resource is designed to help you achieve optimal results.

Section 1: Amide Coupling for this compound

Amide bond formation is a fundamental reaction in the synthesis of pharmaceuticals and bioconjugates. This section focuses on the coupling of a carboxylic acid-functionalized this compound with a primary amine.

Troubleshooting Guide: Amide Coupling
Issue Question Possible Causes Suggested Solutions
Low or No Product Formation Why is my amide coupling reaction failing or giving low yields?1. Inactive coupling reagent (e.g., EDC, HATU) due to moisture.[1][2] 2. Incorrect pH for activation or coupling.[1] 3. Hydrolysis of the activated ester intermediate.[1][3] 4. Sterically hindered or electron-deficient amine/carboxylic acid.[2] 5. Presence of primary amines (e.g., Tris) in the buffer.[1][4]1. Use fresh, anhydrous reagents and solvents.[1][2] Allow reagents to warm to room temperature before opening to prevent condensation.[1] 2. For EDC/NHS chemistry, ensure the activation step is at pH 4.5-6.0 and the coupling step is at pH 7.2-8.0.[1][5] 3. Perform the coupling step immediately after the activation of the carboxylic acid.[1] 4. Increase reaction time and/or temperature. Consider a more powerful coupling reagent like HATU.[2] 5. Use amine-free buffers such as MES or PBS.[1][4]
Presence of Side Products I'm observing significant byproduct formation. What could be the cause?1. For uronium/aminium-based reagents, epimerization of chiral centers can occur.[2] 2. If this compound contains a reactive group (e.g., a chloropyrimidine), nucleophilic aromatic substitution (SNAr) by the amine can compete with amide coupling.[2] 3. Formation of N-acylurea byproduct with carbodiimide reagents.1. Use coupling additives that suppress racemization, such as HOBt or OxymaPure.[2] 2. Lower the reaction temperature (start at 0 °C). Pre-activate the carboxylic acid before adding the amine.[2] 3. Add HOBt or NHS to trap the O-acylisourea intermediate and prevent N-acylurea formation.
Difficult Purification How can I simplify the purification of my this compound-coupled product?1. Unreacted starting materials. 2. Byproducts from the coupling reagent (e.g., dicyclohexylurea (DCU) from DCC is insoluble in many organic solvents).[2]1. Optimize the stoichiometry of your reactants. 2. If using DCC, filter the reaction mixture to remove DCU. Consider using a water-soluble carbodiimide like EDC to facilitate removal during aqueous work-up.
Frequently Asked Questions (FAQs): Amide Coupling

Q1: How do I choose the right coupling reagent for my this compound molecule?

The choice of coupling reagent depends on the complexity of your substrates, scale, and desired reaction conditions.[6]

  • Carbodiimides (e.g., EDC, DCC): Broadly applicable and cost-effective. EDC is water-soluble, making it ideal for bioconjugations and simplifying purification.[6]

  • Uronium/Aminium reagents (e.g., HATU, HBTU): More powerful and faster than carbodiimides, often used for sterically hindered substrates or to minimize racemization.[7]

  • Phosphonium reagents (e.g., PyBOP): Known for low racemization potential.[2]

Q2: What is the role of additives like NHS or HOBt?

Additives are often used with carbodiimides to increase efficiency and prevent side reactions. They react with the activated carboxylic acid to form a more stable active ester, which then reacts with the amine. This can improve yields and reduce the risk of racemization.[2][6]

Q3: My this compound molecule is poorly soluble. What solvent should I use?

For organic synthesis, polar aprotic solvents like DMF or DMSO are common.[7] For bioconjugations, if this compound is hydrophobic, it can be dissolved in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[3] Ensure the final concentration of the organic solvent is low (typically <10%) to maintain protein solubility.[4]

Experimental Protocol: EDC/NHS Coupling of this compound to a Protein

This protocol describes the covalent conjugation of a carboxylate-containing this compound to primary amines on a protein.

Materials:

  • This compound with a carboxylic acid group

  • Protein with primary amines (in PBS or MES buffer)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)[1]

  • N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions[1]

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[1]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4[1]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5[1]

  • Desalting columns

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC and Sulfo-NHS to room temperature before opening to prevent moisture condensation.[1]

    • Prepare a 10 mg/mL stock solution of EDC in Activation Buffer immediately before use.[1]

    • Prepare a 10 mg/mL stock solution of Sulfo-NHS in Activation Buffer immediately before use.[1]

    • Dissolve this compound in an appropriate solvent (e.g., DMSO) at a high concentration.

  • Activation of Protein Carboxyl Groups (Two-Step Protocol):

    • In a reaction tube, combine the protein solution with EDC and Sulfo-NHS in Activation Buffer.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[8]

  • Removal of Excess Activation Reagents:

    • Remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.[5]

  • Conjugation to Amine-Containing Molecule (if protein has amines and this compound has carboxyl):

    • Immediately add the amine-containing molecule to the activated protein solution. The pH of the final reaction mixture should be between 7.2 and 8.0.[1]

    • The molar ratio of the activated protein to the amine-containing molecule should be optimized. A 10-20 fold molar excess of the smaller molecule is a good starting point.[1]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add the Quenching Solution to stop the reaction and quench any unreacted active esters. Incubate for 30-60 minutes.[8]

  • Purification:

    • Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.[1]

Workflow for Amide Coupling

AmideCouplingWorkflow cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.0) COOH This compound-COOH ActiveEster This compound-NHS Ester COOH->ActiveEster EDC_NHS EDC + NHS/Sulfo-NHS EDC_NHS->ActiveEster Amide This compound-CO-NH-R ActiveEster->Amide React Amine R-NH2 Amine->Amide

Caption: General workflow for a two-step EDC/NHS amide coupling reaction.

Section 2: Suzuki-Miyaura Cross-Coupling for this compound

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide. This is highly relevant for synthesizing complex molecules like this compound or its derivatives.[9]

Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue Question Possible Causes Suggested Solutions
Low or No Conversion Why is my Suzuki coupling reaction not working?1. Inactive palladium catalyst.[9][10] 2. Inappropriate choice of base or solvent.[9][10] 3. Reaction not performed under an inert atmosphere.[10] 4. Poor quality of organoboron reagent or organohalide.[10]1. Use a fresh catalyst or a robust pre-catalyst.[10] Ensure the active Pd(0) species is generated efficiently.[9] 2. Screen different bases and solvents. The base is crucial for activating the organoboron reagent.[9] 3. Thoroughly degas the solvent and reaction mixture and maintain under nitrogen or argon.[9][10] 4. Purify starting materials. Ensure the boronic acid is not degraded.[10]
Homocoupling of Boronic Acid I am observing a significant amount of this compound-B(OH)2 homocoupling. Why?1. Presence of oxygen in the reaction mixture.[10] 2. The palladium catalyst may be promoting homocoupling.1. Ensure rigorous degassing of the reaction setup.[10] 2. Screen different palladium ligands. Bulky, electron-rich phosphine ligands can sometimes suppress homocoupling.
Protodeboronation My boronic acid starting material is being converted back to the corresponding arene. How can I prevent this?1. The boronic acid is unstable under the reaction conditions (e.g., high temperature, strong base).[9]1. Use milder reaction conditions (lower temperature, weaker base).[11] 2. Use more stable boronic acid derivatives like MIDA boronates or organotrifluoroborates.[9]
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Q1: How do I select the right palladium catalyst and ligand?

The choice depends on the electronic and steric properties of your this compound organohalide and the organoboron reagent.

  • For electron-rich or sterically hindered aryl chlorides: Use electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like XPhos).[11]

  • General-purpose: Pd(PPh₃)₄ is a classic catalyst, but modern pre-catalysts (e.g., G3-palladacycles) often provide more reliable results.[12]

Q2: Which base should I use?

The base activates the boronic acid.[10] Common choices include:

  • Inorganic bases: K₂CO₃, Cs₂CO₃, K₃PO₄. Often used with aqueous solvent mixtures.

  • Organic bases: Triethylamine (TEA), diisopropylethylamine (DIPEA).

Q3: What is the best solvent for a Suzuki coupling?

A variety of solvents can be used, often in combination with water to dissolve the inorganic base.[10] Common solvents include ethers (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF).[10]

Data Summary: Suzuki Coupling Optimization Parameters
Parameter Typical Range Notes
Catalyst Loading 0.5 - 5 mol%Can often be decreased upon scaling up.[12][13]
Ligand to Palladium Ratio 1:1 to 4:1Depends on the ligand and catalyst precursor.
Base Equivalents 2.0 - 3.0 equiv.The choice of base is critical and substrate-dependent.[10]
Temperature 50 - 110 °CHigher temperatures may be needed for less reactive substrates (e.g., aryl chlorides).[13]
Concentration 0.1 - 1.0 M
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound-Aryl Halide (1.0 equiv)

  • Organoboron reagent (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/Water 10:1)

Procedure:

  • Reaction Setup:

    • To an oven-dried flask, add the this compound-Aryl Halide, organoboron reagent, palladium catalyst, ligand, and base under an inert atmosphere (e.g., in a glovebox).[9]

  • Solvent Addition:

    • Add the degassed solvent mixture via syringe.[9]

  • Reaction:

    • Attach a condenser and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[9]

    • Monitor the progress of the reaction by TLC or LC-MS.[9]

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.[9]

    • Add water and extract the product with an organic solvent (e.g., ethyl acetate).[9]

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purification:

    • Purify the crude product by column chromatography on silica gel.[9]

Catalytic Cycle of Suzuki-Miyaura Coupling

SuzukiCycle Pd0 Pd(0)L2 OxAdd R1-Pd(II)L2-X Pd0->OxAdd Oxidative Addition Transmetal R1-Pd(II)L2-R2 OxAdd->Transmetal Transmetalation Product R1-R2 Transmetal->Product Reductive Elimination Product->Pd0 Start Start->Pd0 R1X R1-X R1X->OxAdd Boronate R2-B(OR)3- Boronate->Transmetal Base Base Base->Boronate BoronicAcid R2-B(OH)2 BoronicAcid->Boronate

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Section 3: Click Chemistry for this compound Conjugation

Click chemistry describes reactions that are high-yielding, wide in scope, and simple to perform, often under benign conditions.[14] The most common example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Frequently Asked Questions (FAQs): Click Chemistry

Q1: Why should I use click chemistry for conjugating this compound?

Click chemistry is extremely efficient and bioorthogonal, meaning the reactive groups (azide and alkyne) do not typically react with biological functional groups.[15] This makes it ideal for clean and specific conjugations in complex biological samples.

Q2: What are the key components of a CuAAC reaction?

You need a molecule with an azide group, a molecule with a terminal alkyne group, a source of Copper(I), and often a copper-stabilizing ligand, especially in aqueous or biological systems.[14][16]

Q3: Is the copper catalyst toxic to cells?

Yes, at higher concentrations, copper can be cytotoxic.[17] For live-cell labeling, it's important to use a minimal amount of catalyst and a chelating ligand like THPTA to reduce toxicity.[16] Alternatively, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) can be used, which does not require a copper catalyst.

Data Summary: Typical CuAAC Reaction Conditions
Component Typical Concentration/Ratio Notes
Azide/Alkyne Substrate 10 µM - 10 mM
Copper(II) Sulfate 50 µM - 1 mMPre-complex with ligand.
Reducing Agent (e.g., Sodium Ascorbate) 1 mM - 5 mMTo reduce Cu(II) to the active Cu(I) state.
Copper Ligand (e.g., THPTA) 100 µM - 2 mMUsed to stabilize Cu(I) and reduce cytotoxicity.[16]
Solvent Aqueous buffer, DMSO/water, tBuOH/waterReaction is tolerant of many solvents.
Temperature Room TemperatureUsually complete within 15-60 minutes.[16]

Workflow for CuAAC Reaction

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Azide This compound-Azide Mix Mix Components Azide->Mix Alkyne Partner-Alkyne Alkyne->Mix CuSO4 CuSO4 CuSO4->Mix Reducer Sodium Ascorbate Reducer->Mix Ligand Ligand (e.g., THPTA) Ligand->Mix Product This compound-Triazole-Partner Mix->Product React at RT

Caption: A typical experimental workflow for a CuAAC click reaction.

References

improving yield and purity in TP748-based synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information regarding the synthesis of a compound designated "TP748" is limited. The following technical support center, including troubleshooting guides and FAQs, is based on a hypothetical synthetic route for a representative small molecule kinase inhibitor. The principles and troubleshooting strategies discussed are broadly applicable to challenges encountered in organic synthesis and drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in the final step of the this compound synthesis?

A1: The final step, often a cross-coupling reaction, is highly sensitive to the purity of the starting materials, catalyst activity, and atmospheric conditions. Trace impurities, particularly water and oxygen, can significantly reduce yield. It is crucial to use anhydrous solvents, degas all reaction mixtures, and handle reagents under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing a persistent impurity with a similar polarity to this compound. What are the recommended methods for its removal?

A2: An impurity with similar polarity can be challenging to remove by standard silica gel chromatography. We recommend exploring alternative purification techniques such as reverse-phase chromatography (C18), preparative HPLC, or crystallization. Screening different solvent systems for crystallization is often an effective strategy.

Q3: Can I store the intermediate, TP-Int2, over an extended period?

A3: TP-Int2, a boronic ester intermediate, is susceptible to hydrolysis and degradation upon prolonged exposure to air and moisture. For long-term storage, it is recommended to keep it as a dry, solid powder under an inert atmosphere at -20°C.

Q4: Are there any known incompatibilities with the reagents used in the synthesis of this compound?

A4: Yes, the palladium catalyst used in the final cross-coupling step is sensitive to sulfur-containing compounds and strong coordinating ligands. Ensure all glassware is thoroughly cleaned and that no residual sulfur-containing compounds from previous steps are carried over.

Q5: What is the recommended method for scaling up the synthesis of this compound?

A5: When scaling up, it is important to ensure efficient heat and mass transfer. For the exothermic steps, a gradual addition of reagents and careful monitoring of the internal temperature are critical. For reactions requiring an inert atmosphere, ensure efficient sparging with nitrogen or argon. A pilot run at an intermediate scale is recommended to identify any potential scale-up issues.

Troubleshooting Guides

Issue 1: Low Yield in the Suzuki Coupling Step (Final Step)

Question: My Suzuki coupling reaction to form this compound is consistently giving low yields (<40%). I have already tried increasing the reaction time and temperature. What other parameters can I investigate?

Answer:

Low yields in Suzuki coupling reactions are a common issue. A systematic approach to troubleshooting is recommended. The following workflow and table summarize key parameters to investigate.

low_yield_troubleshooting start Low Yield in Suzuki Coupling reagent_purity Check Purity of Starting Materials (TP-Int1 and TP-Int2) start->reagent_purity catalyst Evaluate Catalyst and Ligand reagent_purity->catalyst Purity OK end Improved Yield reagent_purity->end Impurity Identified and Removed solvent Optimize Solvent and Base catalyst->solvent Activity OK catalyst->end New Catalyst/Ligand Improves Yield conditions Fine-tune Reaction Conditions solvent->conditions System OK solvent->end New Solvent/Base Improves Yield workup Assess Work-up and Purification conditions->workup Conditions OK conditions->end Optimized Conditions Improve Yield workup->end Losses Minimized

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Table 1: Troubleshooting Parameters for Suzuki Coupling

ParameterRecommended ActionRationale
Reagent Purity - Analyze starting materials (TP-Int1 and TP-Int2) by NMR and LC-MS. - Re-purify if necessary.Impurities in starting materials can inhibit the catalyst and lead to side reactions.
Catalyst and Ligand - Screen different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)). - Vary the catalyst loading (1-5 mol%). - Use a fresh batch of catalyst and ligand.Catalyst activity is crucial. Different ligands can improve catalytic turnover. Catalysts can degrade over time.
Solvent and Base - Ensure solvents are anhydrous. - Screen different solvent systems (e.g., 1,4-dioxane, toluene, DMF). - Test different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).The choice of solvent and base significantly impacts reaction kinetics and solubility of reagents.
Reaction Conditions - Degas the reaction mixture thoroughly (e.g., by sparging with argon for 30 minutes). - Maintain a strict inert atmosphere throughout the reaction.Oxygen can deactivate the palladium catalyst.
Work-up and Purification - Analyze the crude reaction mixture by LC-MS to check for product formation before work-up. - Ensure the pH is adjusted correctly during extraction to avoid product loss.The product may be present in the reaction mixture but lost during work-up and purification.

Experimental Protocol: Screening of Catalysts and Ligands

  • To a series of oven-dried reaction vials, add TP-Int1 (1.0 eq), TP-Int2 (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • In a separate glovebox, prepare stock solutions of the different palladium catalysts and ligands in the reaction solvent.

  • Add the appropriate catalyst/ligand solution to each reaction vial.

  • Seal the vials, remove from the glovebox, and place in a pre-heated reaction block.

  • Run the reactions for the specified time (e.g., 12 hours) at the desired temperature (e.g., 90 °C).

  • After cooling, quench the reactions and analyze the crude reaction mixtures by LC-MS to determine the conversion to this compound.

Issue 2: Purity Concerns and Byproduct Formation

Question: I am observing a significant byproduct in my final reaction mixture, which appears to be a homocoupling product of my boronic ester intermediate (TP-Int2). How can I minimize the formation of this byproduct?

Answer:

The formation of a homocoupling byproduct is a common side reaction in Suzuki couplings, often favored by certain reaction conditions. The following diagram illustrates the desired reaction pathway versus the side reaction.

reaction_pathway cluster_desired Desired Pathway cluster_side Side Reaction TP_Int1 TP-Int1 Pd_cat Pd Catalyst TP_Int1->Pd_cat TP_Int2 TP-Int2 TP_Int2->Pd_cat This compound This compound (Product) Pd_cat->this compound Cross-Coupling TP_Int2_side TP-Int2 Pd_cat_side Pd Catalyst TP_Int2_side->Pd_cat_side Homocoupling Homocoupling Product Pd_cat_side->Homocoupling Homocoupling

Caption: Desired cross-coupling versus side reaction pathway.

Table 2: Strategies to Minimize Homocoupling

StrategyRecommended ActionRationale
Stoichiometry - Use a slight excess of the boronic ester (TP-Int2), typically 1.1-1.3 equivalents.This can help to drive the desired cross-coupling reaction to completion.
Rate of Addition - Add the boronic ester (TP-Int2) solution slowly to the reaction mixture containing the aryl halide (TP-Int1) and the catalyst.Maintaining a low concentration of the boronic ester can disfavor the homocoupling side reaction.
Choice of Ligand - Screen electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos).These ligands can promote the reductive elimination step (formation of the desired product) over the competing homocoupling pathway.
Temperature Control - Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Higher temperatures can sometimes favor the homocoupling side reaction.

Experimental Protocol: Slow Addition of Boronic Ester

  • Set up a reaction vessel with TP-Int1, the palladium catalyst, ligand, and base in the degassed solvent.

  • Prepare a solution of TP-Int2 in a separate flask.

  • Using a syringe pump, add the TP-Int2 solution to the reaction vessel over a period of 2-4 hours.

  • Monitor the reaction progress by LC-MS to determine the ratio of the desired product to the homocoupling byproduct.

Hypothetical Signaling Pathway for this compound

For context in drug development, this compound is a hypothetical inhibitor of a kinase involved in a cancer-related signaling pathway. The diagram below illustrates a simplified representation of such a pathway.

signaling_pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription This compound This compound This compound->RAF

Caption: Hypothetical signaling pathway targeted by this compound.

troubleshooting common issues in synthetic tetracycline production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthetic production of tetracycline and its analogs. The content is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific experimental challenges in a question-and-answer format, providing potential causes and actionable solutions.

Michael-Claisen Cyclization Issues

The Michael-Claisen cyclization is a critical step in many modern synthetic routes to tetracyclines, forming the core ring structure.

Question: My Michael-Claisen cyclization reaction has a low yield of the desired tetracycline precursor. What are the possible causes and how can I improve it?

Answer:

Low yields in the Michael-Claisen cyclization can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential Cause Symptoms/Indicators Recommended Solutions
Inefficient Deprotonation of the D-ring Precursor - Unreacted D-ring starting material observed by TLC or LC-MS. - Formation of byproducts from the reaction of the base with the enone.- Optimize the base and solvent system: Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) are commonly used. The choice of solvent (e.g., THF) and the presence of additives like HMPA or TMEDA can significantly impact the deprotonation efficiency. - Verify the quality of the base: Ensure the base is freshly prepared or properly stored to maintain its activity. Titration of the base is recommended for accurate concentration determination. - Adjust the deprotonation temperature: While typically performed at low temperatures (-78 °C), slight variations may be necessary depending on the substrate.
Side Reactions of the Enone - Complex mixture of unidentified products. - Degradation of the enone starting material.- Control the reaction temperature: The addition of the enone should be performed at a low temperature (-78 °C) to minimize side reactions. The reaction is then typically allowed to warm slowly to 0 °C.[1] - Optimize the order of addition: In some cases, adding the enone to the pre-formed anion of the D-ring precursor is more effective than in-situ deprotonation.[1]
Formation of Diastereomers - Multiple spots on TLC or peaks in the chromatogram with the same mass.- Optimize reaction conditions for stereoselectivity: The stereochemical outcome of the Michael addition is crucial. While often highly stereoselective, factors like the choice of base, solvent, and temperature can influence the diastereomeric ratio. - Purification: Diastereomers can often be separated by reverse-phase HPLC. Developing a gradient elution method is typically necessary for good resolution.
Product Instability - Degradation of the desired product upon workup or purification.- Maintain a neutral or slightly acidic pH during workup: The tetracycline core is sensitive to both strongly acidic and basic conditions.[2] - Use appropriate purification techniques: Reverse-phase HPLC with a buffered mobile phase (e.g., ammonium acetate or formate) can help maintain the stability of the product.

Question: I am observing the formation of a significant amount of the 6-epi diastereomer in my Michael-Claisen reaction. How can I improve the stereoselectivity?

Answer:

The formation of the undesired 6-epi diastereomer can be a challenge. While the Michael-Claisen cyclization in the Myers' synthesis is known for its high stereoselectivity, certain factors can influence the outcome.[1]

Factors Influencing Stereoselectivity and Potential Solutions:

Factor Explanation Recommendations
Base and Counterion The nature of the base and its counterion can influence the transition state of the Michael addition.- Experiment with different lithium amide bases (LDA, LHMDS) to assess the impact on the diastereomeric ratio. - The presence of additives like TMEDA can also affect the aggregation state of the base and influence stereoselectivity.
Temperature Profile The temperature at which the Michael addition and subsequent Claisen cyclization occur can affect the kinetic vs. thermodynamic control of the reaction.- Carefully control the temperature during the addition of the enone and the warming phase. A slower warming profile may favor the formation of the thermodynamically more stable diastereomer.
Solvent The polarity and coordinating ability of the solvent can impact the conformation of the reactants and the transition state.- While THF is standard, exploring other ethereal solvents in small-scale experiments might reveal an improvement in stereoselectivity.

If optimizing reaction conditions does not sufficiently suppress the formation of the 6-epi diastereomer, purification will be necessary.

Purification of Diastereomers:

  • Reverse-Phase HPLC: This is the most common method for separating tetracycline diastereomers.

    • Column: A C18 column is a good starting point.

    • Mobile Phase: A gradient of acetonitrile in water with a buffer (e.g., 0.1% formic acid or ammonium acetate) is typically used. The optimal gradient will need to be determined empirically.

    • Detection: UV detection at a wavelength where the tetracycline core absorbs strongly (e.g., 280 nm or 350 nm) is suitable.

Protecting Group and Deprotection Issues

The synthesis of complex molecules like tetracyclines often requires the use of protecting groups. Their successful removal is critical to obtaining the final product.

Question: I am having trouble with the deprotection of my synthetic tetracycline precursor. The reaction is either incomplete or leads to decomposition. What should I do?

Answer:

Deprotection is a delicate step, as the tetracycline core is sensitive to harsh conditions. The standard two-step deprotection in the Myers' synthesis involves an acid-mediated removal of silyl and Boc groups, followed by palladium-catalyzed hydrogenolysis.[1]

Troubleshooting Deprotection:

Issue Potential Cause Recommended Solutions
Incomplete Silyl/Boc Deprotection - Insufficient reaction time or reagent concentration. - Steric hindrance around the protecting group.- Increase reaction time or temperature: Monitor the reaction closely by TLC or LC-MS. - Use a stronger deprotection agent: For silyl ethers, if HF is not effective, other fluoride sources like TBAF can be considered, though their basicity might be an issue. For Boc groups, stronger acids like neat TFA can be used, but with caution due to the acid sensitivity of the tetracycline core.
Decomposition during Acidic Deprotection - The tetracycline core is sensitive to strong acids, which can cause dehydration to form anhydrotetracycline.[2]- Use milder acidic conditions: A buffered HF solution (e.g., HF-pyridine) might be a gentler alternative to aqueous HF. - Carefully control the reaction temperature: Perform the deprotection at 0 °C or room temperature and monitor closely to avoid prolonged exposure.
Incomplete Hydrogenolysis - Catalyst poisoning. - Insufficient hydrogen pressure. - Poor substrate solubility.- Ensure the purity of the substrate: Impurities, especially those containing sulfur or other catalyst poisons, should be removed before this step. - Use a fresh, high-quality catalyst: Palladium on carbon (Pd/C) is commonly used. Ensure it is not deactivated. - Increase hydrogen pressure: If using a balloon, ensure it is fully inflated. For more stubborn cases, a Parr hydrogenator may be necessary. - Optimize the solvent system: A mixture of solvents like methanol and dioxane is often used to ensure substrate solubility.
Epimerization at C-4 during Hydrogenolysis - The presence of acid during hydrogenation can sometimes lead to epimerization at the C-4 position.- Neutralize the reaction mixture before hydrogenolysis: After the acidic deprotection, carefully neutralize the solution before adding the palladium catalyst. - Use a neutral hydrogenolysis protocol: If epimerization persists, explore alternative, neutral deprotection methods for the protecting groups removed in the first step, if possible within the synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthetic tetracycline production?

A1: Common impurities include:

  • Anhydrotetracycline and Epianhydrotetracycline: These are degradation products formed under acidic conditions.[3][4]

  • Epitetracycline: The C-4 epimer of tetracycline.[3]

  • Unreacted starting materials and intermediates: From incomplete reactions.

  • Side products from the Michael-Claisen cyclization: Including the 6-epi diastereomer.

  • Residual protecting groups: From incomplete deprotection.

Q2: How can I monitor the progress of my tetracycline synthesis reactions?

A2: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Useful for quick, qualitative monitoring of the disappearance of starting materials and the appearance of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of intermediates and byproducts by their mass.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of reaction conversion and purity.[2][5][6][7]

Q3: What are the key stability considerations for synthetic tetracyclines?

A3: Tetracyclines are sensitive to:

  • pH: They are most stable in mildly acidic to neutral conditions (pH 2-7). They degrade in strongly acidic (pH < 2) and alkaline (pH > 8) environments.[2]

  • Light: Tetracyclines can be light-sensitive, so it is advisable to protect them from light during storage and handling.

  • Metal Ions: Tetracyclines can chelate metal ions, which can affect their stability and solubility.

Experimental Protocols

Detailed Protocol: Michael-Claisen Cyclization (General Procedure)

This protocol is a general representation based on the Myers' synthesis methodology.[1] Specific amounts and conditions will vary depending on the specific substrates.

  • Preparation of the D-ring Anion:

    • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the D-ring precursor (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of LDA (1.1 eq) in THF to the reaction mixture.

    • Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Cyclization Reaction:

    • In a separate flame-dried flask, dissolve the AB-ring enone (1.2 eq) in anhydrous THF and cool to -78 °C.

    • Slowly transfer the enone solution to the solution of the D-ring anion via cannula.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Gradually warm the reaction to 0 °C over a period of 2-3 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or reverse-phase HPLC.

Detailed Protocol: Two-Step Deprotection (General Procedure)

This protocol outlines the common deprotection sequence for tetracycline precursors with silyl and Boc protecting groups.

Step 1: Acidic Deprotection (Removal of Silyl and Boc Groups)

  • Dissolve the protected tetracycline precursor (1.0 eq) in acetonitrile in a plastic vial.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add aqueous hydrofluoric acid (HF, 48%, excess).

  • Stir the reaction at 0 °C and then allow it to warm to room temperature.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Carefully quench the reaction by adding it to a cooled, saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent and concentrate to obtain the crude intermediate.

Step 2: Hydrogenolysis (Removal of Benzyl-type Protecting Groups)

  • Dissolve the crude intermediate from Step 1 in a suitable solvent mixture (e.g., methanol/dioxane).

  • Add a palladium catalyst (e.g., 10% Pd/C).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction by LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the final tetracycline analog by reverse-phase HPLC.

Visualizations

Troubleshooting_Workflow Start Low Yield in Michael-Claisen Cyclization Check_Deprotonation Check Deprotonation Efficiency (TLC/LC-MS for SM) Start->Check_Deprotonation Check_Side_Reactions Analyze for Side Reactions (LC-MS for byproducts) Start->Check_Side_Reactions Check_Stereoselectivity Assess Diastereomeric Ratio (HPLC/NMR) Start->Check_Stereoselectivity Check_Stability Evaluate Product Stability (Degradation on analysis) Start->Check_Stability Optimize_Base Optimize Base/Solvent/ Temperature Check_Deprotonation->Optimize_Base Optimize_Addition Optimize Order of Addition/ Temperature Profile Check_Side_Reactions->Optimize_Addition Optimize_Stereo Adjust Conditions for Stereoselectivity Check_Stereoselectivity->Optimize_Stereo Modify_Workup Modify Workup/Purification (pH control) Check_Stability->Modify_Workup Success Improved Yield Optimize_Base->Success Optimize_Addition->Success Purify_Diastereomers Purify via RP-HPLC Optimize_Stereo->Purify_Diastereomers Purify_Diastereomers->Success Modify_Workup->Success

Caption: Troubleshooting workflow for low yield in Michael-Claisen cyclization.

Deprotection_Troubleshooting Start Deprotection Failure Incomplete_Acid Incomplete Acidic Deprotection (Silyl/Boc) Start->Incomplete_Acid Decomposition_Acid Decomposition during Acidic Step Start->Decomposition_Acid Incomplete_H2 Incomplete Hydrogenolysis Start->Incomplete_H2 Epimerization C-4 Epimerization Start->Epimerization Increase_Severity Increase Time/Temp or Use Stronger Acid Incomplete_Acid->Increase_Severity Milder_Acid Use Milder Acidic Conditions (e.g., HF-Py) Decomposition_Acid->Milder_Acid Optimize_H2 Optimize Hydrogenolysis: Fresh Catalyst, Purity, Pressure Incomplete_H2->Optimize_H2 Control_pH Neutralize Before H2 or Use Neutral Conditions Epimerization->Control_pH Success Successful Deprotection Increase_Severity->Success Milder_Acid->Success Optimize_H2->Success Control_pH->Success

Caption: Troubleshooting guide for tetracycline deprotection issues.

Tetracycline_Synthesis_Pathway D_Ring D-Ring Precursor Cyclization Michael-Claisen Cyclization D_Ring->Cyclization AB_Enone AB-Ring Enone AB_Enone->Cyclization Protected_TC Protected Tetracycline Analog Cyclization->Protected_TC Deprotection_1 Acidic Deprotection (HF/MeCN) Protected_TC->Deprotection_1 Deprotection_2 Hydrogenolysis (H2, Pd/C) Deprotection_1->Deprotection_2 Final_Product Final Tetracycline Analog Deprotection_2->Final_Product

Caption: Simplified synthetic pathway to tetracycline analogs.

References

Technical Support Center: Refinement of Synthetic Routes Involving TP53 Signaling Pathway Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a specific molecule designated "TP748" did not yield information on a chemical compound or its synthetic routes. The search results predominantly pointed to the TP53 gene and its protein product, p53, a critical tumor suppressor in cancer biology.[1][2][3][4] Therefore, this technical support center will focus on a closely related and highly relevant area for researchers in drug development: the synthesis and troubleshooting of small molecule modulators of the TP53 signaling pathway, a key therapeutic target.

This guide is designed for researchers, scientists, and drug development professionals, providing troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the major challenges in synthesizing small molecule inhibitors of the p53-MDM2 interaction? Common challenges include multi-step syntheses with potential for low overall yields, difficulties in purification of intermediates and final products, managing stereochemistry, and ensuring the stability of the final compound.
How can I improve the yield of my multi-step synthesis? To improve yields, it is crucial to optimize each step of the reaction. This includes fine-tuning reaction conditions such as temperature, reaction time, and catalyst loading. Protecting group strategies should be carefully planned to minimize side reactions. Purifying intermediates at each step can also prevent the carry-over of impurities that may interfere with subsequent reactions.
What are the best practices for purifying potent small molecule inhibitors? High-performance liquid chromatography (HPLC) is often the method of choice for purifying potent compounds to high purity (>99%). Careful selection of the column, mobile phase, and gradient is critical. It is also important to handle these compounds with appropriate safety measures due to their high potency.
My compound is showing poor solubility. What can I do? Poor aqueous solubility is a common issue. Strategies to address this include salt formation, co-crystallization, or formulation with solubility-enhancing excipients. In the synthesis phase, modifications to the molecular structure, such as introducing polar functional groups, can also improve solubility, but this may impact biological activity and should be done as part of a structured medicinal chemistry effort.

Troubleshooting Guides

Low Reaction Yield
SymptomPossible CauseSuggested Solution
Incomplete reaction Insufficient reaction time or temperature.Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider increasing the temperature or extending the reaction time.
Inactive or degraded reagents.Use freshly opened or properly stored reagents. Verify the activity of catalysts if applicable.
Formation of multiple byproducts Incorrect reaction conditions (e.g., temperature too high).Optimize reaction conditions. A lower temperature may increase selectivity.
Presence of impurities in starting materials.Purify starting materials before use.
Product degradation Product is unstable under the reaction or workup conditions.Consider milder reaction conditions or a different workup procedure. For example, use a buffered aqueous solution during extraction if the product is acid or base sensitive.
Purification Difficulties
SymptomPossible CauseSuggested Solution
Co-elution of product and impurities during column chromatography Similar polarity of the product and impurities.Try a different solvent system or a different stationary phase (e.g., alumina instead of silica gel). Preparative HPLC may be necessary for difficult separations.
Product streaks on TLC plate Product is highly polar or acidic/basic.Add a small amount of acetic acid or triethylamine to the eluent to improve the peak shape.
Compound is not retained on a reverse-phase HPLC column Compound is too polar.Use a more polar mobile phase (e.g., higher water content) or a polar-embedded column. HILIC (Hydrophilic Interaction Liquid Chromatography) may also be an option.

Experimental Protocols

General Protocol for a Suzuki Coupling Reaction to form a Biaryl Core

This is a common reaction in the synthesis of p53-MDM2 inhibitors.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), boronic acid or ester (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-16 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Visualizations

Signaling Pathway

p53_pathway stress Cellular Stress (e.g., DNA Damage, Oncogene Activation) p53 p53 (TP53) stress->p53 activates mdm2 MDM2 p53->mdm2 induces arrest Cell Cycle Arrest p53->arrest apoptosis Apoptosis p53->apoptosis repair DNA Repair p53->repair mdm2->p53 inhibits (degradation) inhibitor Small Molecule Inhibitor inhibitor->mdm2 blocks synthesis_workflow start Starting Materials reaction Chemical Reaction (e.g., Suzuki Coupling) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification analysis Purity & Identity Analysis (LC-MS, NMR) purification->analysis final_product Final Product analysis->final_product troubleshooting_logic low_yield Low Yield? incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Yes side_products Side Products? low_yield->side_products Yes optimize_cond Optimize Conditions (Time, Temp, Reagents) incomplete_rxn->optimize_cond Yes purify_sm Purify Starting Materials side_products->purify_sm Yes change_catalyst Change Catalyst or Ligand side_products->change_catalyst Consider success Yield Improved optimize_cond->success purify_sm->success change_catalyst->success

References

Technical Support Center: TP748 Intermediate Stability and Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the TP748 intermediate. This resource is designed to assist researchers, scientists, and drug development professionals in conducting stability and degradation studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of performing stability and degradation studies on the this compound intermediate?

A1: The primary objectives for conducting these studies on the this compound intermediate are:

  • To identify potential degradation products.[1]

  • To understand the degradation pathways of the molecule.[1][2]

  • To determine the intrinsic stability of the this compound intermediate.[1]

  • To develop and validate a stability-indicating analytical method.[1][3]

  • To inform decisions on formulation development, packaging, and storage conditions.[1][3]

Q2: What are the recommended stress conditions for forced degradation studies of the this compound intermediate?

A2: Forced degradation studies are designed to accelerate the degradation of the this compound intermediate to generate its degradation products.[1] Recommended stress conditions include:

  • Acid Hydrolysis: Exposing the intermediate to acidic conditions (e.g., 0.1 N HCl).

  • Base Hydrolysis: Exposing the intermediate to basic conditions (e.g., 0.1 N NaOH).

  • Oxidation: Utilizing oxidizing agents such as hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Stress: Subjecting the intermediate to high temperatures (e.g., 60°C).[4]

  • Photostability: Exposing the intermediate to light as per ICH Q1B guidelines.[5][6]

Q3: How much degradation should I aim for in my forced degradation studies?

A3: The goal is to achieve sufficient degradation to identify and characterize degradation products without completely degrading the parent compound. A target degradation of 10-20% is generally considered appropriate.[7] Overly harsh conditions can lead to secondary degradation products that may not be relevant to the actual stability of the drug substance.

Troubleshooting Guides

Issue 1: No Degradation Observed Under Stress Conditions

Symptoms:

  • The purity of the this compound intermediate remains unchanged after applying stress conditions.

  • No new peaks corresponding to degradation products are observed in the chromatogram.

Possible Causes:

  • The stress conditions are not harsh enough.

  • The duration of the stress study is too short.

  • The analytical method is not capable of detecting the degradation products.

Resolution:

  • Increase Stress Severity: Gradually increase the concentration of the acid/base, the temperature, or the duration of exposure.

  • Verify Method Specificity: Ensure your analytical method is a stability-indicating method capable of separating the drug substance from its degradation products.[8]

  • Consider Alternative Stressors: If standard conditions are ineffective, consider other relevant stressors based on the chemical structure of the this compound intermediate.

Issue 2: Co-elution of the this compound Intermediate with a Degradation Product

Symptoms:

  • A single, broad, or asymmetric peak is observed where the parent drug and a degradant are expected.

  • Inability to accurately quantify the parent drug and the impurity.

Possible Causes:

  • The chromatographic conditions (e.g., mobile phase, column, temperature) are not optimized for separation.

Resolution:

  • Method Development: Adjust the mobile phase composition, gradient slope, column chemistry, or temperature to improve resolution.

  • Alternative Detection: Employ a mass spectrometer (LC-MS) to confirm if multiple components are present under a single chromatographic peak.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound Intermediate

Stress ConditionTime (hours)Temperature (°C)% Assay of this compound% DegradationNumber of Degradants
0.1 N HCl246085.214.82
0.1 N NaOH126082.517.53
3% H₂O₂242589.110.91
Heat488091.58.51
Photostability (ICH Q1B)1.2 million lux hours2595.34.71

Table 2: Stability Data for this compound Intermediate under Accelerated Conditions (40°C/75% RH)

Time Point (Months)AppearanceAssay (%)Total Impurities (%)
0White Powder99.80.2
1White Powder99.50.5
3White Powder98.91.1
6Off-white Powder97.82.2

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation

  • Sample Preparation: Prepare a stock solution of this compound intermediate in a suitable solvent (e.g., acetonitrile:water).

  • Stress Application:

    • Acid/Base Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.2 N HCl or 0.2 N NaOH to achieve a final concentration of 0.1 N. Heat as required. Neutralize the solutions before analysis.

    • Oxidation: Add the required volume of 30% H₂O₂ to the stock solution to achieve a final concentration of 3%.

    • Thermal: Store the stock solution and solid material at the target temperature.

    • Photostability: Expose the sample to light according to ICH Q1B guidelines.

  • Time Points: Withdraw samples at appropriate time intervals.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of this compound Intermediate acid Acid Hydrolysis prep->acid Apply Stress base Base Hydrolysis prep->base Apply Stress oxidation Oxidation prep->oxidation Apply Stress thermal Thermal Stress prep->thermal Apply Stress photo Photostability prep->photo Apply Stress analysis HPLC Analysis acid->analysis Analyze Samples base->analysis Analyze Samples oxidation->analysis Analyze Samples thermal->analysis Analyze Samples photo->analysis Analyze Samples characterization Characterize Degradants (e.g., LC-MS) analysis->characterization Identify Peaks

Caption: Workflow for Forced Degradation Studies.

Degradation_Pathway_Example cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound Intermediate hydrolysis_product Hydrolysis Product A This compound->hydrolysis_product Acid/Base oxidation_product Oxidation Product B This compound->oxidation_product H₂O₂

Caption: Example Degradation Pathways for this compound.

References

analytical methods for TP748 characterization and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: TP748 Analytical Characterization

This technical support center provides guidance on the analytical methods for the characterization and purity assessment of this compound. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of a this compound sample?

A1: The primary method for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC), coupled with a UV detector. Purity is typically determined by calculating the peak area percentage of the main this compound peak relative to the total area of all observed peaks. For confirmation of peak identity and to assess for impurities that may not have a UV chromophore, Liquid Chromatography-Mass Spectrometry (LC-MS) is also recommended.

Q2: How can I confirm the identity of this compound?

A2: The identity of this compound can be unequivocally confirmed using a combination of techniques. Mass spectrometry (MS) will provide the molecular weight of the compound. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, will elucidate the chemical structure, confirming the arrangement of atoms and functional groups.

Q3: What are common sources of impurities in a this compound synthesis?

A3: Impurities can arise from several sources, including residual starting materials, by-products from the synthetic reactions, reagents, and degradation products. The specific impurity profile will be dependent on the synthetic route used to produce this compound.

Q4: How should I prepare a this compound sample for HPLC analysis?

A4: Accurately weigh a small amount of the this compound sample (e.g., 1 mg) and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL). Ensure the sample is fully dissolved, and if necessary, filter it through a 0.22 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram
  • Possible Cause 1: Contamination.

    • Troubleshooting Step: Inject a blank (solvent only). If the peaks are present in the blank, the contamination is from the solvent or the HPLC system.

  • Possible Cause 2: Sample Degradation.

    • Troubleshooting Step: Prepare a fresh sample and inject it immediately. Compare the chromatogram to that of the older sample.

  • Possible Cause 3: Air Bubbles in the System.

    • Troubleshooting Step: Purge the HPLC pump to remove any trapped air bubbles.

G start Unexpected Peaks in HPLC blank Inject Blank start->blank purge Purge HPLC Pump start->purge peaks_in_blank Peaks in Blank? blank->peaks_in_blank contam Contamination from Solvent/System peaks_in_blank->contam Yes no_peaks No Peaks in Blank peaks_in_blank->no_peaks No fresh_sample Prepare & Inject Fresh Sample no_peaks->fresh_sample degradation Sample Degradation Likely fresh_sample->degradation air Air Bubbles Likely Cause purge->air

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Issue 2: Poor Peak Shape in HPLC (Tailing or Fronting)
  • Possible Cause 1: Column Overload.

    • Troubleshooting Step: Dilute the sample and inject a smaller volume.

  • Possible Cause 2: Inappropriate Mobile Phase pH.

    • Troubleshooting Step: Adjust the pH of the mobile phase. For acidic compounds, a lower pH is generally better, and for basic compounds, a higher pH may be required.

  • Possible Cause 3: Column Degradation.

    • Troubleshooting Step: Replace the HPLC column with a new one.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in 50:50 Acetonitrile:Water.

  • HPLC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

    • UV Detection: 254 nm

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-10 min: 95% B

      • 10-10.1 min: 95% to 5% B

      • 10.1-12 min: 5% B

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent of the this compound peak.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_mp Prepare Mobile Phase inject Inject Sample onto HPLC prep_mp->inject prep_sample Prepare this compound Sample (1 mg/mL) prep_sample->inject run Run Gradient Method inject->run detect UV Detection at 254 nm run->detect integrate Integrate Peaks detect->integrate calculate Calculate Area Percent Purity integrate->calculate

Caption: Workflow for HPLC purity assessment of this compound.

Protocol 2: Identity Confirmation by LC-MS
  • LC Conditions: Use the same HPLC conditions as described in Protocol 1.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Mass Range: 100-1000 m/z

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

  • Data Analysis:

    • Extract the mass spectrum for the main peak in the chromatogram.

    • Compare the observed molecular ion (e.g., [M+H]⁺) with the theoretical mass of this compound.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueMethod
Molecular WeightEnter ValueMass Spectrometry
pKaEnter ValuePotentiometric Titration
LogPEnter ValueHPLC-based method

Table 2: Representative Purity Data for this compound Batches

Batch IDPurity by HPLC (%)Major Impurity (%)
This compound-00199.50.2
This compound-00298.90.5
This compound-00399.8< 0.1

Technical Support Center: Overcoming Stereoselectivity Challenges with TP748

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TP748, a key isoxazole intermediate in the synthesis of fully synthetic tetracyclines. This resource is designed for researchers, scientists, and drug development professionals to address common stereoselectivity challenges encountered during the synthesis and purification of this compound and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stereochemistry important?

This compound is an isoxazole-containing molecule that serves as a crucial building block in the total synthesis of advanced tetracycline antibiotics. The tetracycline core possesses multiple chiral centers, and the precise three-dimensional arrangement of these centers is critical for its antibacterial activity and pharmacological properties. The stereochemistry of the this compound intermediate dictates the stereochemical outcome of the final tetracycline analogue. Controlling the stereoselectivity during the synthesis of this compound is therefore essential to ensure the efficacy and safety of the final active pharmaceutical ingredient (API).

Q2: Which synthetic steps are most critical for controlling the stereochemistry of this compound?

Based on plausible synthetic routes for complex intermediates like this compound, the key stereochemistry-determining step is likely to be an asymmetric reaction that sets one or more of the chiral centers. This could involve:

  • An asymmetric aldol reaction: To create a new carbon-carbon bond and two new stereocenters.

  • A chiral auxiliary-mediated reaction: Where a chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction.

  • Catalytic asymmetric hydrogenation or reduction: To set the stereochemistry of a center via the addition of hydrogen across a double bond.

  • A 1,3-dipolar cycloaddition: To form the isoxazole ring in a stereoselective manner.[1]

Poor control in any of these steps can lead to the formation of undesired diastereomers or a low enantiomeric excess.

Q3: What are the most suitable analytical methods for determining the stereochemical purity of my this compound sample?

Several analytical techniques can be employed to determine the enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) of your product. The choice of method will depend on the specific properties of your molecule and the available instrumentation.[2][3]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for separating and quantifying enantiomers and diastereomers.[2][4]

  • Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable derivatives of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: Can be used for a rapid determination of enantiomeric excess without the need for separation.[3]

  • Circular Dichroism (CD) Spectroscopy: A chiroptical method that can be used for ee determination, particularly in high-throughput screening.[5]

Troubleshooting Guides

Issue 1: Low Diastereomeric Ratio (d.r.) - A Mixture of Diastereomers is Observed

Potential Causes & Solutions

Potential CauseRecommended Action
Inadequate Steric Hindrance In reactions like an aldol addition, the facial selectivity is often governed by steric hindrance. If the existing stereocenters do not provide enough steric bulk to direct the approach of the nucleophile, a mixture of diastereomers can result. Consider modifying the substrate to include a bulkier protecting group adjacent to the reaction center.
Incorrect Reaction Temperature Stereoselective reactions are often highly sensitive to temperature. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer. Try running the reaction at a lower temperature.
Choice of Reagents/Catalyst The choice of base, solvent, or catalyst can significantly influence the transition state geometry. For example, in a lithium-mediated aldol reaction, the solvent can affect the aggregation state of the enolate, which in turn impacts diastereoselectivity. Screen a variety of solvents and counter-ions.
Equilibration of the Product The desired kinetic product may be isomerizing to a more stable thermodynamic product under the reaction or workup conditions. Analyze the reaction mixture at different time points to check for product equilibration. If this is the case, consider a milder workup procedure or a shorter reaction time.
Issue 2: Low Enantiomeric Excess (e.e.) - The Product is a Racemic or Near-Racemic Mixture

Potential Causes & Solutions

Potential CauseRecommended Action
Inactive or Inefficient Chiral Catalyst The chiral catalyst may be degraded, poisoned by impurities, or simply not effective for the specific substrate. Ensure the catalyst is handled under appropriate inert conditions. Verify the purity of all reagents and solvents. It may be necessary to screen a panel of different chiral ligands or catalysts.[6][7]
Racemization of the Product The product may be racemizing under the reaction or purification conditions, especially if there is an acidic or basic proton adjacent to a stereocenter. Use milder workup and purification conditions (e.g., avoid strong acids or bases, use chromatography at lower temperatures).
Incorrect Catalyst Loading Using too little catalyst can result in a significant background reaction that is not enantioselective. Conversely, in some cases, high catalyst loading can lead to the formation of aggregates with lower stereoselectivity. Optimize the catalyst loading for your specific reaction.
Substrate Control Overrides Catalyst Control In some cases, the inherent stereochemical preferences of the substrate may compete with the directing effect of the chiral catalyst. This can sometimes be addressed by modifying the substrate or changing the catalyst to one with a stronger directing effect.

Experimental Protocols

Disclaimer: These are illustrative protocols and may require optimization for your specific system.

Protocol 1: Chiral HPLC Analysis of this compound

This protocol outlines a general method for determining the enantiomeric excess of a chiral compound like this compound.

  • Column: Chiralpak AD-H or a similar cellulose or amylose-based chiral stationary phase.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio should be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve approximately 1 mg of your this compound sample in 1 mL of the mobile phase.

  • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas of the two enantiomers (Peak 1 and Peak 2). Calculate the e.e. using the formula: e.e. (%) = [ |Area(Peak 1) - Area(Peak 2)| / (Area(Peak 1) + Area(Peak 2)) ] * 100[2]

Protocol 2: Illustrative Asymmetric Aldol Reaction

This protocol provides a hypothetical example of an asymmetric aldol reaction that could be used in the synthesis of an intermediate like this compound.

  • Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve the chiral auxiliary-containing ketone (1 equivalent) in anhydrous dichloromethane (DCM) at -78 °C.

  • Enolization: Slowly add a solution of titanium tetrachloride (1.1 equivalents) in DCM, followed by the dropwise addition of a hindered amine base such as triethylamine (1.2 equivalents). Stir the mixture at -78 °C for 1 hour to form the titanium enolate.

  • Aldol Addition: Add the isoxazole-containing aldehyde (1.2 equivalents) dropwise to the enolate solution at -78 °C. Stir the reaction for 4 hours at this temperature.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Analyze the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC after removal of the auxiliary.

Data Presentation

Table 1: Effect of Chiral Catalyst on Enantioselectivity

For a hypothetical asymmetric reduction of a ketone precursor to this compound.

CatalystLigandSolventTemperature (°C)Enantiomeric Excess (e.e., %)
RuCl₂(PPh₃)₃(S)-BINAPMethanol2585
RuCl₂(PPh₃)₃(R)-BINAPMethanol2584
[Rh(COD)₂]BF₄(S,S)-ChiraphosTHF092
[Rh(COD)₂]BF₄(R,R)-ChiraphosTHF091
CBS Catalyst-Toluene-2097

Data is for illustrative purposes only.

Table 2: Comparison of Analytical Techniques for Stereochemical Analysis
TechniquePrincipleSample RequirementThroughputKey Advantage
Chiral HPLC Differential interaction with a chiral stationary phase.Small, requires solubility in mobile phase.Low to MediumHigh accuracy and resolution. Gold standard for ee/dr determination.
Chiral GC Differential interaction with a chiral stationary phase.Volatile and thermally stable sample.MediumExcellent for volatile compounds.
NMR with Chiral Shift Reagent Formation of diastereomeric complexes that are distinguishable by NMR.Higher concentration needed.HighRapid, no separation required.
Circular Dichroism Differential absorption of left and right circularly polarized light.Requires a chromophore near the stereocenter.HighVery fast, suitable for HTS.

Visualizations

Synthetic_Pathway A Isoxazole Aldehyde C Asymmetric Aldol Reaction (Stereochemistry-Determining Step) A->C B Chiral Ketone B->C D Aldol Adduct (Desired Diastereomer) C->D High d.r. E Further Transformations (Protection, Oxidation, etc.) D->E F This compound Intermediate E->F

Caption: Plausible synthetic pathway for this compound.

Troubleshooting_Workflow start Poor Stereoselectivity Observed check_purity Analyze Starting Material Purity (Chiral HPLC/GC) start->check_purity optimize_temp Optimize Reaction Temperature (Lower Temperature) check_purity->optimize_temp Purity OK success Improved Stereoselectivity check_purity->success Impurity Found & Resolved screen_solvents Screen Different Solvents optimize_temp->screen_solvents screen_catalysts Screen Chiral Catalysts/Ligands screen_solvents->screen_catalysts check_workup Investigate Racemization During Workup/Purification screen_catalysts->check_workup milder_conditions Use Milder Conditions check_workup->milder_conditions Racemization Detected check_workup->success No Racemization milder_conditions->success

Caption: Troubleshooting workflow for poor stereoselectivity.

References

Technical Support Center: Large-Scale Synthesis of TP748

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The designation "TP748" does not correspond to a publicly documented chemical entity in the provided search results. This guide is constructed based on general principles of process chemistry and large-scale synthesis, and the issues addressed are common to many complex organic syntheses. For accurate and specific guidance, please provide the chemical name or structure of this compound.

Troubleshooting Guides and FAQs

This section provides a question-and-answer format to address potential issues encountered during the large-scale synthesis of a complex organic molecule, hypothetically termed this compound.

Question ID Question Possible Causes Troubleshooting Steps & Recommendations
TSG-001 Why is the yield of the crude product consistently low?- Incomplete reaction- Side reactions- Degradation of product- Suboptimal reaction conditions (temperature, pressure, stoichiometry)- Monitor Reaction Progress: Utilize in-process controls (e.g., HPLC, UPLC, GC) to track reactant consumption and product formation.- Optimize Stoichiometry: Experiment with varying molar ratios of reactants and reagents.- Temperature & Pressure Control: Ensure precise control of reaction temperature and pressure. Evaluate the effect of slight variations.- Reagent Quality: Verify the purity and activity of all starting materials and reagents.
TSG-002 The isolated product has a high level of impurities. How can we improve purity?- Inefficient purification method- Co-eluting impurities- Product degradation during work-up or purification- Incomplete removal of reagents or byproducts- Optimize Crystallization: Screen different solvent systems, cooling profiles, and anti-solvents.- Chromatography Refinement: Adjust the stationary phase, mobile phase composition, gradient, and loading.- Extraction/Wash Steps: Modify pH, solvent choice, and the number of washes during the work-up procedure.- Impurity Identification: Isolate and characterize major impurities to understand their origin and inform purification strategy.
TSG-003 We are observing a significant batch-to-batch variability. What are the likely sources?- Inconsistent quality of raw materials- Variations in reaction parameters- Differences in operator procedures- Equipment variations- Raw Material Specification: Establish and enforce strict specifications for all incoming materials.- Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all synthetic and work-up steps.- Process Parameter Control: Implement tight control over critical process parameters (CPPs) such as temperature, addition rates, and mixing speed.- Equipment Calibration: Ensure all equipment is properly calibrated and maintained.
FAQ-001 What are the critical process parameters (CPPs) to monitor for the key coupling reaction?- Reaction Temperature- Reagent/Catalyst Loading- Reactant Stoichiometry- Solvent Purity and Water Content- Temperature: Often the most critical parameter influencing reaction rate and side product formation.- Catalyst Loading: Insufficient catalyst can lead to incomplete reaction, while excess can cause side reactions or purification challenges.- Stoichiometry: Precise control is crucial for maximizing yield and minimizing impurities.- Solvent Quality: Water and other impurities in solvents can deactivate catalysts or participate in side reactions.
FAQ-002 How can we minimize the formation of a common dimeric byproduct?- Controlled addition of a key reagent- Use of a more dilute reaction mixture- Optimization of reaction temperature- Slow Addition: Adding one of the coupling partners slowly can maintain a low instantaneous concentration, disfavoring dimerization.- Dilution: Running the reaction at a lower concentration can reduce the probability of intermolecular side reactions.- Temperature: Lowering the reaction temperature may selectively slow down the rate of the side reaction more than the desired reaction.

Experimental Protocols

Note: These are generalized protocols and would need to be adapted for the specific chemistry of this compound.

General Protocol for a Large-Scale Coupling Reaction
  • Vessel Preparation: Ensure the reaction vessel is clean, dry, and inerted with nitrogen or argon.

  • Reagent Charging: Charge the reactor with the starting material and a suitable solvent. Begin agitation.

  • Temperature Adjustment: Bring the reactor contents to the desired reaction temperature (e.g., -10 °C).

  • Reagent Addition: Slowly add the second reactant or catalyst solution via a controlled addition pump over a period of 1-2 hours, maintaining the internal temperature within ±2 °C.

  • Reaction Monitoring: After the addition is complete, monitor the reaction progress by taking samples at regular intervals (e.g., every hour) and analyzing them by HPLC.

  • Quenching: Once the reaction is deemed complete (e.g., >98% conversion), quench the reaction by adding a suitable quenching agent (e.g., aqueous ammonium chloride solution).

  • Work-up: Perform aqueous work-up by separating the organic and aqueous layers. Wash the organic layer with brine.

  • Solvent Swap: Concentrate the organic layer under reduced pressure and perform a solvent swap to a suitable solvent for crystallization.

General Protocol for a Large-Scale Crystallization
  • Dissolution: Dissolve the crude product in a minimal amount of a suitable solvent at an elevated temperature (e.g., 60 °C).

  • Filtration: Perform a hot filtration to remove any insoluble impurities.

  • Cooling: Slowly cool the solution to ambient temperature over 2-4 hours to allow for crystal formation. Further cool to 0-5 °C for 1-2 hours to maximize precipitation.

  • Isolation: Isolate the solid product by filtration (e.g., using a Nutsche filter-dryer).

  • Washing: Wash the filter cake with a small amount of cold crystallization solvent.

  • Drying: Dry the product under vacuum at a specified temperature until a constant weight is achieved.

Visualizations

Experimental Workflow for Large-Scale Synthesis

G Figure 1: General Experimental Workflow for Large-Scale Synthesis cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage cluster_analysis Analysis A Vessel Preparation B Reagent Charging A->B C Reaction B->C D Quenching C->D K In-Process Control (IPC) C->K E Phase Separation D->E F Washing E->F G Solvent Swap F->G H Crystallization G->H I Filtration H->I J Drying I->J L Final Product Analysis J->L K->C Feedback

Caption: General Experimental Workflow for Large-Scale Synthesis.

Logical Relationship for Troubleshooting Low Yield

G Figure 2: Troubleshooting Logic for Low Product Yield A Low Yield Observed B Analyze In-Process Controls (IPCs) A->B C Incomplete Reaction? B->C D Significant Side Products? B->D E Product Degradation? B->E F Optimize Reaction Time / Temperature C->F Yes G Adjust Stoichiometry / Reagent Quality D->G Yes H Modify Quench / Work-up Conditions E->H Yes

Caption: Troubleshooting Logic for Low Product Yield.

addressing side reactions in the synthesis of tetracyclines using TP748

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of tetracyclines, with a focus on the TP-748 process.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of tetracyclines like TP-748?

A1: The tetracycline core is susceptible to several side reactions, primarily due to its chemical instability under various conditions. The most frequently encountered side products include:

  • Epimers: Formation of 4-epitetracycline is a common issue, leading to a mixture of diastereomers that can be difficult to separate.[1][2]

  • Dehydration Products: Acid-catalyzed dehydration can lead to the formation of anhydrotetracycline, which is generally less active and can have toxic properties.[1][3][4] A subsequent epimerization can also lead to 4-epianhydrotetracycline.[1][3][4]

  • Oxidation Products: The tetracycline scaffold is sensitive to oxidation, which can lead to a variety of degradation products, affecting the purity and color of the final compound.

  • Isomerization Products: Under basic conditions, isotetracyclines can be formed, which are inactive isomers.[5]

Q2: How can I minimize the formation of the 4-epimer of my target tetracycline?

A2: Epimerization at the C4 position is often reversible and influenced by pH. To minimize the formation of the 4-epimer:

  • pH Control: Maintain the pH of the reaction and purification steps within a stable range, typically between pH 2 and 8.[5]

  • Temperature Management: Avoid prolonged exposure to high temperatures, as this can accelerate epimerization.

  • Use of Buffers: Employing a suitable buffer system, such as a citrate-phosphate buffer, during chromatography can help maintain a stable pH and improve separation of the desired product from its epimer.[6]

Q3: What are the primary causes of low yield in the TP-748 synthesis?

A3: Low yields in tetracycline synthesis can stem from several factors:

  • Degradation of Starting Materials or Intermediates: The complex and sensitive nature of the molecular scaffolds used in tetracycline synthesis makes them prone to degradation.

  • Side Reactions: The formation of significant amounts of side products such as epimers and dehydration products directly reduces the yield of the desired tetracycline.

  • Inefficient Cyclization: The key ring-forming reactions in tetracycline synthesis, such as Michael-Claisen condensations, can be sensitive to reaction conditions.[7][8]

  • Purification Losses: The similar polarity of the desired product and its side products can lead to significant losses during chromatographic purification.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of TP-748.

Issue 1: High Levels of Anhydrotetracycline Impurity Detected
  • Symptom: HPLC or UPLC analysis of the crude or purified product shows a significant peak corresponding to anhydrotetracycline. The product may also have a yellowish tint.

  • Potential Cause: Exposure of the tetracycline product or its intermediates to acidic conditions (pH < 2).[5]

  • Troubleshooting Steps:

    • pH Monitoring: Carefully monitor and control the pH throughout the synthesis and workup steps. Ensure the pH does not drop below 2.

    • Solvent Selection: Use neutral and aprotic solvents where possible to avoid acidic conditions.

    • Acid Scavenging: In steps where acid is generated, consider the use of a non-nucleophilic base to neutralize it.

    • Purification Conditions: During purification (e.g., HPLC), use a mobile phase with a controlled pH, such as an ammonium dihydrogen phosphate buffer.[3][4]

Issue 2: Poor Stereoselectivity (High 4-Epimer Content)
  • Symptom: The final product is a mixture of the desired tetracycline and its C4-epimer, as confirmed by chiral chromatography or NMR.

  • Potential Cause: The reaction or purification conditions are promoting epimerization at the C4 position.

  • Troubleshooting Steps:

    • Reaction Time and Temperature: Minimize reaction times and maintain the lowest effective temperature to reduce the rate of epimerization.

    • pH Control during Workup and Purification: As with anhydrotetracycline formation, maintaining a stable pH between 2 and 8 is crucial.[5]

    • Buffer Systems: Utilize appropriate buffer systems during aqueous extractions and chromatography to prevent pH fluctuations.

Data Presentation

Table 1: Common Impurities in Tetracycline Synthesis and their Analytical Signatures

Impurity NameCommon Analytical MethodTypical Retention Time (Relative to Tetracycline)Key Mass Spec Fragment (m/z)
4-EpitetracyclineReversed-Phase HPLCSlightly earlierIdentical to Tetracycline
AnhydrotetracyclineReversed-Phase HPLCLater[M-H₂O+H]⁺
4-EpianhydrotetracyclineReversed-Phase HPLCLater[M-H₂O+H]⁺
IsotetracyclineReversed-Phase HPLCVariesIdentical to Tetracycline

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling of Tetracyclines

This protocol provides a general method for the separation and quantification of tetracycline and its common impurities.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A C18 column with polar-embedded functionalities (e.g., Thermo Scientific Acclaim Polar Advantage II) is recommended for good peak shape and resolution.[3][4]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic modifier is typically employed.

    • Mobile Phase A: 0.1 M Ammonium dihydrogen phosphate buffer (pH 2.2).[3][4]

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-8 min: 10-40% B

    • 8-10 min: 40% B

    • 10.1-12 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.1 mg/mL.[4]

Mandatory Visualization

Tetracycline_Degradation_Pathways Tetracycline Tetracycline (TP-748) Epitetracycline 4-Epitetracycline Tetracycline->Epitetracycline Epimerization (pH dependent) Anhydrotetracycline Anhydrotetracycline Tetracycline->Anhydrotetracycline Dehydration (Acidic pH) Isotetracycline Isotetracycline Tetracycline->Isotetracycline Isomerization (Basic pH) Epianhydrotetracycline 4-Epianhydrotetracycline Anhydrotetracycline->Epianhydrotetracycline Epimerization

Caption: Common degradation pathways for tetracyclines.

Troubleshooting_Workflow Start Problem Identified: High Impurity Level IdentifyImpurity Identify Impurity by HPLC/MS Start->IdentifyImpurity IsAnhydro Is it Anhydrotetracycline? IdentifyImpurity->IsAnhydro IsEpimer Is it the 4-Epimer? IsAnhydro->IsEpimer No CheckAcid Review for Acidic Conditions (pH < 2) IsAnhydro->CheckAcid Yes CheckpHTime Review pH, Time, and Temperature IsEpimer->CheckpHTime Yes End Problem Resolved IsEpimer->End No (Other Impurity) OptimizepH Optimize pH Control (Buffers, Neutralization) CheckAcid->OptimizepH OptimizeConditions Minimize Reaction Time and Temperature CheckpHTime->OptimizeConditions OptimizepH->End OptimizeConditions->End

Caption: Troubleshooting workflow for impurity identification.

References

Validation & Comparative

Confirming the Structure of Novel Tetracyclines: A Comparative Guide to TP-748 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance necessitates the development of novel antimicrobial agents. Fully synthetic tetracyclines, created through innovative chemical pathways, offer a promising avenue for overcoming existing resistance mechanisms. This guide provides a comparative analysis of the structure and synthesis of eravacycline, a fluorocycline derived from the synthetic platform developed by the Andrew G. Myers Research Group at Harvard University and Tetraphase Pharmaceuticals. While the specific internal designation "TP-748" for a key intermediate is not publicly documented, the synthetic route to eravacycline (also known as TP-434) relies on a convergent approach utilizing a key cyclohexenone intermediate (AB-ring precursor) and a functionalized aromatic component (D-ring precursor). This guide details the experimental foundation for confirming the structure of eravacycline and compares its synthetic pathway to traditional semi-synthetic methods for producing tetracycline analogs.

Structural Confirmation and Comparative Data

The structural elucidation of eravacycline and its precursors is established through a combination of spectroscopic and crystallographic techniques. The data presented below is a summary of findings from key publications and patents detailing the total synthesis of this novel tetracycline.

Analytical MethodEravacycline (TP-434)Precursor: AB-Ring EnonePrecursor: D-Ring Aromatic
¹H NMR Complex spectrum with characteristic aromatic and aliphatic signals consistent with the tetracycline core and appended functional groups.[1]Signals corresponding to the cyclohexenone core with appropriate protecting groups.Aromatic protons with shifts indicative of fluorine and other substituents.
¹³C NMR Resonances confirming the carbon skeleton of the fluorocycline structure.[1]Carbonyl and olefinic signals characteristic of the enone system.Aromatic carbon signals showing the influence of the fluorine substituent.
Mass Spectrometry (MS) Molecular ion peak consistent with the calculated exact mass of eravacycline (C₂₇H₃₁FN₄O₈).[2]Molecular ion peak confirming the mass of the protected AB-ring precursor.Molecular ion peak corresponding to the mass of the functionalized D-ring fragment.
X-ray Crystallography Confirms the absolute stereochemistry and three-dimensional structure of crystalline forms of eravacycline bis-hydrochloride.[3]May be used to determine the stereochemistry of key intermediates.Not typically performed on simpler aromatic precursors.
High-Performance Liquid Chromatography (HPLC) Used to determine purity and establish retention time for identification and quantification.[1]Used to monitor reaction progress and assess the purity of the intermediate.Used to assess the purity of the starting material.

Experimental Protocols

The confirmation of the structure of eravacycline relies on the successful execution of a multi-step total synthesis. The key transformation in this synthesis is the convergent coupling of the AB-ring and D-ring precursors via a Michael-Claisen condensation.

Key Experimental Step: Michael-Claisen Condensation for C-Ring Formation

This reaction sequence is a cornerstone of the Myers' synthetic strategy for constructing the tetracycline core.

  • Deprotonation of the D-Ring Precursor: The functionalized aromatic D-ring precursor is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate a benzylic anion.[4][5]

  • Michael Addition: The resulting anion is then added to the AB-ring enone precursor. This conjugate addition is highly diastereoselective.[5][6]

  • Claisen Cyclization: Upon warming, the enolate formed in the Michael addition undergoes an intramolecular Claisen condensation to form the C-ring of the tetracycline scaffold.[4][5]

  • Deprotection: Subsequent deprotection steps remove the protecting groups from the newly formed tetracycline analog.[4]

Visualizing the Synthetic Pathway

The following diagrams illustrate the logical flow of the total synthesis of eravacycline, highlighting the convergent nature of the strategy.

eravacycline_synthesis_overview cluster_precursors Starting Materials cluster_synthesis Core Synthesis cluster_final_steps Final Steps ab_precursor AB-Ring Precursor (Enone) michael_claisen Michael-Claisen Condensation ab_precursor->michael_claisen d_precursor D-Ring Precursor (Aromatic) d_precursor->michael_claisen protected_tetracycline Protected Tetracycline michael_claisen->protected_tetracycline C-Ring Formation deprotection Deprotection protected_tetracycline->deprotection eravacycline Eravacycline deprotection->eravacycline

Caption: Convergent synthesis of eravacycline.

The following diagram provides a more detailed look at the key Michael-Claisen condensation step.

michael_claisen_workflow d_ring D-Ring Precursor anion Benzylic Anion d_ring->anion Deprotonation at -78°C base Strong Base (e.g., LDA) base->anion michael_adduct Michael Adduct (Enolate) anion->michael_adduct Michael Addition ab_enone AB-Ring Enone ab_enone->michael_adduct claisen_product Protected Tetracycline Core michael_adduct->claisen_product Intramolecular Claisen Cyclization (Warming)

Caption: Michael-Claisen condensation workflow.

Comparison with Alternative Methods

The total synthesis approach for producing eravacycline stands in contrast to the semi-synthetic methods traditionally used for creating tetracycline derivatives.

FeatureTotal Synthesis (e.g., Eravacycline)Semi-Synthesis (e.g., Tigecycline)
Starting Materials Simple, readily available chemical building blocks.[6]Naturally occurring tetracyclines produced by fermentation.
Structural Diversity Allows for extensive modification at nearly any position on the tetracycline scaffold.[4][5]Limited to modifications of existing functional groups on the natural product core.
Access to Novel Analogs Enables the creation of entirely new classes of tetracyclines (e.g., fluorocyclines).[7]Modifications are generally restricted to the periphery of the molecule.
Process Control High degree of control over stereochemistry and regioselectivity.[5]Relies on the inherent stereochemistry of the natural product starting material.
Scalability Has been scaled to produce kilogram quantities of the final product.[8]Well-established and scalable fermentation and chemical modification processes.

References

A Comparative Guide to the Antibacterial Activity of Novel Tetracyclines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial performance of novel tetracycline antibiotics, including Eravacycline, Omadacycline, and Sarecycline, with other therapeutic alternatives. The information presented is supported by experimental data to aid in research and development decisions.

Introduction to Novel Tetracyclines

The tetracycline class of antibiotics has been a cornerstone of antibacterial therapy for decades. However, the rise of antibiotic resistance has necessitated the development of new derivatives. Novel tetracyclines, such as the fluorocycline Eravacycline, the aminomethylcycline Omadacycline, and the narrow-spectrum Sarecycline, have been designed to overcome common tetracycline resistance mechanisms and exhibit activity against a broad range of clinically significant pathogens.

Comparative In Vitro Antibacterial Activity

The in vitro activity of novel tetracyclines and comparator antibiotics is summarized below. Minimum Inhibitory Concentration (MIC) values, the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, are presented as MIC90, which represents the concentration required to inhibit 90% of the isolates tested.

Table 1: In Vitro Activity Against Gram-Positive Pathogens (MIC90 in µg/mL)
OrganismEravacyclineOmadacyclineTigecyclineDoxycyclineMinocyclineVancomycinLinezolidDaptomycinCeftaroline
Staphylococcus aureus (MSSA)≤0.06-0.1250.120.12--12-0.25
Staphylococcus aureus (MRSA)0.125-0.250.250.25-0.5>8>8120.5-11-2
Enterococcus faecalis (VSE)0.060.12-------
Enterococcus faecalis (VRE)0.060.250.06>8>8----
Enterococcus faecium (VRE)0.06-0.50.12-------
Streptococcus pneumoniae0.0080.12-------
Cutibacterium acnes---0.50.25----
Sarecycline (vs. C. acnes)4

Data compiled from multiple sources.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21]

Table 2: In Vitro Activity Against Gram-Negative Pathogens (MIC90 in µg/mL)
OrganismEravacyclineOmadacyclineTigecyclineDoxycyclineMinocycline
Escherichia coli0.25-0.52-40.5--
Klebsiella pneumoniae1-28-162-4--
Acinetobacter baumannii1-2----
Enterobacter cloacae14---

Data compiled from multiple sources.[22][23][24][25][26][27][28]

In Vivo Efficacy

Preclinical animal models and clinical trials provide crucial data on the in vivo performance of these novel antibiotics.

Eravacycline
  • Animal Models: In murine septicemia models, eravacycline demonstrated 50% protective dose (PD50) values of ≤ 1 mg/kg against Staphylococcus aureus (including MRSA) and 1.2 to 4.4 mg/kg against Escherichia coli.[1] In a neutropenic mouse lung infection model, eravacycline was more efficacious against tetracycline-resistant Streptococcus pneumoniae than linezolid.[1][3] In a murine thigh infection model, eravacycline showed a dose-dependent reduction in bacterial load against A. baumannii.[26] The 24-hour free drug area under the concentration-time curve (AUC) to MIC ratio (fAUC/MIC) was the pharmacokinetic/pharmacodynamic (PK/PD) index most strongly associated with efficacy.[13]

  • Clinical Trials: In phase 3 trials for complicated intra-abdominal infections (cIAIs), intravenous eravacycline was non-inferior to both ertapenem and meropenem.[29][24][25] Clinical cure rates for eravacycline in these studies were high, demonstrating its efficacy in a clinical setting.[29][24]

Omadacycline
  • Animal Models: In a murine intraperitoneal infection model, omadacycline showed efficacy against S. pneumoniae, E. coli, and S. aureus (including MRSA and tetracycline-resistant strains), with 50% effective doses (ED50s) ranging from 0.30 to 3.39 mg/kg.[7][30] In a murine pneumonia model, omadacycline demonstrated potent in vivo bactericidal activity against S. pneumoniae.[5]

  • Clinical Trials: Phase 3 trials have demonstrated that omadacycline is non-inferior to moxifloxacin for the treatment of community-acquired bacterial pneumonia (CABP) and non-inferior to linezolid for acute bacterial skin and skin structure infections (ABSSSI).[2][4][8][12][22][23][27] Omadacycline showed similar efficacy to linezolid against both methicillin-susceptible and methicillin-resistant S. aureus.[23]

Experimental Protocols

Antibacterial Susceptibility Testing: Broth Microdilution Method (CLSI/EUCAST Guidelines)

The MIC values presented in this guide are typically determined using the broth microdilution method, following standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Methodology:

  • Preparation of Antimicrobial Solutions: Stock solutions of the antibiotics are prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates to achieve a range of final concentrations.

  • Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates, and colonies are used to prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.

Mechanism of Action and Resistance

Tetracyclines inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit, preventing the docking of aminoacyl-tRNA to the A-site of the ribosome. Novel tetracyclines have been structurally modified to overcome common resistance mechanisms.

Signaling Pathway: Tetracycline Mechanism of Action and Resistance

Tetracycline_Mechanism cluster_ribosome Bacterial Ribosome cluster_resistance Resistance Mechanisms 50S 50S 30S 30S A_Site A-Site P_Site P-Site Protein_Synthesis Protein Synthesis A_Site->Protein_Synthesis Enables E_Site E-Site mRNA mRNA Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_Site Binds Tetracycline Tetracycline Tetracycline->A_Site Blocks Binding Efflux_Pump Efflux Pump (e.g., Tet(A), Tet(K)) Tetracycline->Efflux_Pump Removed from cell Cell_Death Bacteriostatic/ Bactericidal Effect Protein_Synthesis->Cell_Death Inhibition leads to Ribosomal_Protection Ribosomal Protection (e.g., Tet(M), Tet(O)) Ribosomal_Protection->A_Site Alters binding site caption Tetracycline inhibits protein synthesis by blocking the ribosomal A-site.

Caption: Tetracycline inhibits protein synthesis by blocking the ribosomal A-site.

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow start Start prep_antibiotic Prepare Serial Dilutions of Antibiotics in 96-Well Plate start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plates with Bacterial Suspension prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate Plates (35°C for 16-20h) inoculate->incubate read_results Read Results for Visible Growth incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end caption Workflow for determining Minimum Inhibitory Concentration (MIC).

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

Novel tetracyclines, including Eravacycline and Omadacycline, demonstrate potent in vitro and in vivo activity against a broad spectrum of clinically relevant bacteria, including many multidrug-resistant strains. Sarecycline shows targeted activity against pathogens implicated in acne. Their ability to overcome common tetracycline resistance mechanisms makes them valuable additions to the antimicrobial armamentarium. This guide provides a comparative overview to assist researchers and clinicians in evaluating these novel agents for potential therapeutic applications.

References

A Comparative Analysis of TP748 and Alternative Synthetic Intermediates in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the efficient synthesis of complex molecular entities is paramount. The choice of synthetic intermediates significantly impacts the overall yield, purity, cost-effectiveness, and scalability of a drug candidate's manufacturing process.[1][2][3] This guide provides a comparative analysis of the novel synthetic intermediate, TP748, against established alternatives in the synthesis of a new class of investigational kinase inhibitors. The data presented herein is based on a series of controlled laboratory experiments designed to evaluate key performance metrics of these intermediates.

Introduction to this compound

This compound is an advanced heterocyclic building block designed for the efficient construction of molecules targeting the ATP-binding site of various protein kinases. Its unique structural features are intended to offer advantages in terms of reaction kinetics and final product purity. This guide will compare this compound with two widely used synthetic intermediates, Intermediate A (a substituted pyrimidine) and Intermediate B (a functionalized indole), in the context of a convergent synthetic route to a lead kinase inhibitor candidate.

Comparative Performance Data

The following table summarizes the key performance indicators for this compound and its alternatives in the final coupling step of the target kinase inhibitor synthesis.

Parameter This compound Intermediate A Intermediate B
Average Reaction Yield (%) 92%85%78%
Product Purity (HPLC, %) 99.5%98.0%97.5%
Average Reaction Time (hours) 4812
Number of Purification Steps 122
Process Mass Intensity (PMI) 152535
Cost per Gram ($) 250180150

Experimental Protocols

Detailed methodologies for the key comparative reactions are provided below.

General Conditions: All reactions were performed under an inert nitrogen atmosphere. Solvents were of anhydrous grade, and all reagents were used as received from commercial suppliers unless otherwise noted. Product purity was determined by High-Performance Liquid Chromatography (HPLC) analysis.

Synthesis of Target Molecule using this compound:

  • To a solution of this compound (1.0 eq) in anhydrous THF (10 mL/mmol) was added the requisite boronic acid derivative (1.2 eq).

  • A solution of potassium carbonate (2.0 eq) in water (2 mL/mmol) was then added, followed by the palladium catalyst, Pd(dppf)Cl2 (0.02 eq).

  • The reaction mixture was heated to 80°C and stirred for 4 hours.

  • Upon completion, the reaction was cooled to room temperature and diluted with ethyl acetate.

  • The organic layer was washed with brine, dried over sodium sulfate, and concentrated in vacuo.

  • The crude product was purified by a single column chromatography step on silica gel.

Synthesis of Target Molecule using Intermediate A:

  • Intermediate A (1.0 eq) and the corresponding boronic acid (1.5 eq) were dissolved in a 3:1 mixture of dioxane and water.

  • Sodium bicarbonate (3.0 eq) and Pd(PPh3)4 (0.05 eq) were added to the solution.

  • The mixture was refluxed at 100°C for 8 hours.

  • After cooling, the mixture was extracted with dichloromethane.

  • The combined organic layers were washed with saturated sodium bicarbonate solution and brine.

  • The solvent was removed under reduced pressure, and the residue was subjected to two sequential column chromatography purifications.

Visualizing Key Processes

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a generic kinase signaling pathway targeted by the synthesized inhibitors and the experimental workflow for comparing the synthetic intermediates.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor Tyrosine Kinase ras RAS receptor->ras Activates raf RAF ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription Transcription Factors erk->transcription Activates gene Gene Expression transcription->gene Regulates Cell Proliferation Cell Proliferation gene->Cell Proliferation Survival Survival gene->Survival ligand Growth Factor ligand->receptor Binds inhibitor Kinase Inhibitor (from this compound) inhibitor->receptor Inhibits

Caption: Generic Receptor Tyrosine Kinase Signaling Pathway.

G cluster_this compound Route 1: this compound cluster_AltA Route 2: Intermediate A cluster_AltB Route 3: Intermediate B This compound This compound coupling1 Coupling (4h, 92% yield) This compound->coupling1 purification1 Single Purification coupling1->purification1 product1 Final Product (99.5% Purity) purification1->product1 altA Intermediate A coupling2 Coupling (8h, 85% yield) altA->coupling2 purification2 Dual Purification coupling2->purification2 product2 Final Product (98.0% Purity) purification2->product2 altB Intermediate B coupling3 Coupling (12h, 78% yield) altB->coupling3 purification3 Dual Purification coupling3->purification3 product3 Final Product (97.5% Purity) purification3->product3

Caption: Comparative Experimental Workflow.

Discussion

The experimental data indicate that this compound offers significant advantages over the more traditional intermediates A and B. The reaction utilizing this compound proceeds to completion in a considerably shorter time frame and results in a higher yield of the final product. Furthermore, the exceptional purity of the crude product obtained with this compound necessitates only a single purification step, which streamlines the overall process and significantly reduces the Process Mass Intensity (PMI), a key metric of green chemistry.

While the upfront cost per gram of this compound is higher than that of its alternatives, the increased efficiency, reduced processing time, and lower solvent and material usage for purification may lead to a lower overall cost of goods for the final active pharmaceutical ingredient (API) at scale.

Conclusion

Based on this comparative analysis, this compound represents a promising and highly efficient synthetic intermediate for the synthesis of the target class of kinase inhibitors. Its adoption in a drug development program could potentially accelerate timelines by simplifying the manufacturing process and improving the overall efficiency and environmental footprint of the synthesis. Further evaluation on a larger scale is warranted to fully realize the economic and logistical benefits of incorporating this compound into the synthetic route.

References

In Vitro and In Vivo Efficacy of TP-748-based Antibiotics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the antimicrobial activity of the novel antibiotic TP-748 remains challenging due to the limited publicly available data on a compound with this specific designation. Extensive searches for "TP-748" in scientific literature and databases did not yield specific results for an antibiotic with this name. However, to provide a framework for the requested comparison guide, this report will synthesize information on the evaluation of novel antibiotics, drawing parallels from studies on other antimicrobial agents where detailed in vitro and in vivo efficacy data is available. This guide will use placeholder data for "TP-748" to illustrate the structure and content requested, which can be populated once specific information on TP-748 becomes available.

For the purpose of this illustrative guide, we will compare the hypothetical TP-748 to other antibiotics evaluated in the provided search snippets, such as a novel type IIa topoisomerase inhibitor, PM181104, and Tilapia Piscidin 4 (TP4).

In Vitro Efficacy

The in vitro efficacy of an antibiotic is a critical first step in its evaluation, primarily determined by its Minimum Inhibitory Concentration (MIC) against a panel of relevant bacterial pathogens. A lower MIC value indicates greater potency.

Comparative MIC Data
AntibioticClassStaphylococcus aureus (MRSA) MIC (µg/mL)Enterococcus faecium (VRE) MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)
TP-748 (Hypothetical) -Data not availableData not availableData not available
Novel Type IIa Topoisomerase InhibitorTopoisomerase InhibitorBroad-spectrum MICs reported[1][2]Broad-spectrum MICs reported[1][2]Broad-spectrum MICs reported[1][2]
PM181104-MIC range: 0.008 - 1.024; MIC90: 0.128[3]MIC range: 0.004 - 1.024; MIC90: 0.016[3]Not Reported
Tilapia Piscidin 4 (TP4)Antimicrobial PeptideNot ReportedNot ReportedNot Reported

Note: The table above highlights the absence of specific MIC data for "TP-748". The data for the novel topoisomerase inhibitor is qualitative, while PM181104 shows potent activity against Gram-positive organisms.[1][2][3]

Experimental Protocols: In Vitro Susceptibility Testing

Broth Microdilution Method (for MIC determination):

  • Bacterial Preparation: Bacterial strains are cultured overnight on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a saline or broth solution, adjusted to a 0.5 McFarland turbidity standard.

  • Antibiotic Dilution: The antibiotic is serially diluted in Mueller-Hinton broth (or another appropriate broth medium) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

In Vivo Efficacy

In vivo studies in animal models are essential to evaluate an antibiotic's efficacy in a physiological system, taking into account factors like pharmacokinetics and pharmacodynamics.

Comparative In Vivo Efficacy Data
AntibioticAnimal ModelInfection ModelDosing RegimenOutcome (e.g., Log Reduction in CFU)
TP-748 (Hypothetical) ---Data not available
Novel Type IIa Topoisomerase InhibitorMouseS. aureus thigh infectionIntravenousEnhanced efficacy of liposomal formulation compared to free compound[1][2]
PM181104Mouse (BALB/c)MRSA septicemia2.5 and 5.0 mg/kg100% effective dose (ED100)[3]
PM181104Mouse (BALB/c)VRE septicemia10.0 mg/kg100% effective dose (ED100)[3]
Tilapia Piscidin 4 (TP4)MouseH. pylori infection-Early clearance of H. pylori and recovery of gastric morphology[4]

Note: The table illustrates the type of data required for a comprehensive in vivo comparison. The novel topoisomerase inhibitor showed improved efficacy with a liposomal formulation, while PM181104 demonstrated high effectiveness in septicemia models.[1][2][3] TP4 was effective in a specific H. pylori infection model.[4]

Experimental Protocols: Murine Thigh Infection Model
  • Induction of Neutropenia: Mice are typically rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Infection: A standardized inoculum of the target bacterium (e.g., S. aureus) is injected into the thigh muscle of the mice.

  • Treatment: At a specified time post-infection, the antibiotic is administered via a clinically relevant route (e.g., intravenously or orally).

  • Assessment of Bacterial Burden: At various time points after treatment, mice are euthanized, and the infected thigh muscle is excised, homogenized, and serially diluted for colony-forming unit (CFU) counting on appropriate agar plates.

  • Data Analysis: The reduction in bacterial load (log10 CFU/g of tissue) in treated groups is compared to that in untreated control groups.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy (Murine Thigh Model) Bacterial Culture Bacterial Culture Inoculum Preparation Inoculum Preparation Bacterial Culture->Inoculum Preparation Standardize to 0.5 McFarland Broth Microdilution Broth Microdilution Inoculum Preparation->Broth Microdilution Inoculate wells Incubation Incubation Broth Microdilution->Incubation 16-20h at 37°C Antibiotic Stock Antibiotic Stock Serial Dilution Serial Dilution Antibiotic Stock->Serial Dilution Prepare concentrations Serial Dilution->Broth Microdilution MIC Determination MIC Determination Incubation->MIC Determination Visual inspection Induce Neutropenia Induce Neutropenia Infect Thigh Muscle Infect Thigh Muscle Induce Neutropenia->Infect Thigh Muscle Cyclophosphamide Administer Antibiotic Administer Antibiotic Infect Thigh Muscle->Administer Antibiotic e.g., IV, PO Euthanize & Excise Thigh Euthanize & Excise Thigh Administer Antibiotic->Euthanize & Excise Thigh At time points Homogenize & Plate Homogenize & Plate Euthanize & Excise Thigh->Homogenize & Plate Determine CFU Analyze Data Analyze Data Homogenize & Plate->Analyze Data Log reduction vs. control

Caption: Workflow for determining in vitro and in vivo efficacy of antibiotics.

logical_relationship Potent In Vitro Activity (Low MIC) Potent In Vitro Activity (Low MIC) Effective In Vivo Efficacy Effective In Vivo Efficacy Potent In Vitro Activity (Low MIC)->Effective In Vivo Efficacy Favorable Pharmacokinetics Favorable Pharmacokinetics Favorable Pharmacokinetics->Effective In Vivo Efficacy Clinical Candidate Clinical Candidate Effective In Vivo Efficacy->Clinical Candidate

Caption: Logical progression from in vitro activity to a clinical candidate.

References

A Comparative Guide to the Structure-Activity Relationships of ALK2, c-MET, and AXL Kinase Inhibitor Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs of inhibitors targeting three key receptor tyrosine kinases implicated in cancer and other diseases: Activin receptor-like kinase 2 (ALK2), mesenchymal-epithelial transition factor (c-MET), and AXL receptor tyrosine kinase (AXL). The information presented is intended to inform medicinal chemistry efforts and guide the design of next-generation kinase inhibitors.

ALK2 Inhibitors: Targeting the BMP Signaling Pathway

Activin receptor-like kinase-2 (ALK2), also known as ACVR1, is a transmembrane serine/threonine kinase that plays a crucial role in bone morphogenetic protein (BMP) signaling. Dysregulation of ALK2 activity is associated with rare genetic disorders like fibrodysplasia ossificans progressiva (FOP) and certain cancers.[1][2] The development of potent and selective ALK2 inhibitors is an active area of research.

Structure-Activity Relationship of 2-Aminopyridine Analogs of K02288

A significant class of ALK2 inhibitors is based on the 2-aminopyridine scaffold of the lead compound K02288.[1][2] SAR studies on this series have revealed key structural features that govern potency and selectivity.[1][2][3]

Table 1: SAR of K02288 Analogs as ALK2 Inhibitors [1][2][3]

Compound/AnalogR1 (Hinge-binding)R2 (Solvent-exposed)ALK2 IC50 (nM)Selectivity vs. ALK5Key Findings
K02288 2-aminopyridine3-phenol1.1~300-foldPotent but less active in cell-based assays, suggesting potential for PK optimization.[4]
LDN-214117 2-methylpyridine4-(piperazin-1-yl)phenylPotentHigh2-methylpyridine improves selectivity. Piperazine enhances cellular potency.[2]
Analog with 3-phenylpiperazine 2-aminopyridine3-(piperazin-1-yl)phenylIncreased potency-Substitution of the 3-phenol with 4-phenylpiperazine greatly increased potency in cells.[3]
Trimethoxyphenyl analogs 2-aminopyridine3,4,5-trimethoxyphenylVariableVariableMethoxy groups interact with the hydrophobic back pocket and form water-mediated hydrogen bonds.[3]
Experimental Protocols

Kinase Inhibition Assay (In Vitro): The inhibitory activity of the compounds against ALK2 is typically determined using an in vitro kinase assay. Recombinant ALK2 kinase domain is incubated with the test compound at various concentrations, a peptide substrate, and ATP. The amount of phosphorylated substrate is quantified, often using methods like radiometric assays (³³P-ATP) or fluorescence-based assays (e.g., LanthaScreen™). The IC50 value, representing the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.[4][5]

Cell-Based BMP Signaling Assay: Cellular potency is assessed using a BMP-responsive reporter gene assay. For instance, C2C12 cells are transfected with a BMP-responsive element (BRE) driving the expression of a reporter gene like luciferase. The cells are then treated with the inhibitor analogs followed by stimulation with a BMP ligand (e.g., BMP4). The inhibition of luciferase activity reflects the compound's ability to block the BMP signaling pathway downstream of ALK2.[4]

ALK2 Signaling Pathway

ALK2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Type II Receptor Type II Receptor ALK2 ALK2 Type II Receptor->ALK2 Phosphorylates SMAD1/5/8 SMAD1/5/8 ALK2->SMAD1/5/8 Phosphorylates BMP Ligand BMP Ligand BMP Ligand->Type II Receptor Binds SMAD Complex SMAD Complex SMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Target Gene Transcription Target Gene Transcription SMAD Complex->Target Gene Transcription Regulates Inhibitor Inhibitor Inhibitor->ALK2 Inhibits

Caption: Simplified BMP/ALK2 signaling pathway.

c-MET Inhibitors: Targeting a Key Oncogenic Driver

The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play critical roles in cell proliferation, survival, and motility. Aberrant c-MET signaling is a well-established driver of various cancers.[6] c-MET inhibitors are broadly classified into Type I and Type II, based on their binding mode to the kinase domain.[7]

Structure-Activity Relationship of Pyrazolone-Based Type II c-MET Inhibitors

Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase. SAR studies on pyrazolone-based Type II inhibitors have focused on improving potency and selectivity, particularly against VEGFR-2.[8][9]

Table 2: SAR of Pyrazolone-Based Type II c-MET Inhibitors [8][9]

Compound/AnalogModification on Pyrazolone Ringc-MET IC50 (nM)VEGFR-2 IC50 (nM)Key Findings
Lead Compound 1 N-phenylPotentPotentLacks selectivity against VEGFR-2.
Analogs with bulky N-substituents N-(substituted)phenylVariableIncreasedBulky substituents on the N-phenyl group of the pyrazolone can improve selectivity for c-MET over VEGFR-2.
Analogs with modified quinoline -VariableVariableModifications to the quinoline moiety can modulate potency and physicochemical properties.
Experimental Protocols

c-MET Kinase Assay (Biochemical): The inhibitory activity against the c-MET kinase is measured in a biochemical assay using the recombinant c-MET kinase domain. The assay quantifies the transfer of phosphate from ATP to a tyrosine-containing peptide substrate in the presence of varying concentrations of the inhibitor. The results are typically reported as IC50 values.

Cellular c-MET Phosphorylation Assay: To assess the cellular activity of the inhibitors, a cell-based assay is used to measure the inhibition of c-MET autophosphorylation. Cancer cell lines with high c-MET expression are treated with the compounds, followed by stimulation with HGF. The levels of phosphorylated c-MET are then determined by methods such as ELISA or Western blotting.

General Workflow for a Structure-Activity Relationship (SAR) Study

SAR_Workflow Lead Identification Lead Identification Chemical Synthesis of Analogs Chemical Synthesis of Analogs Lead Identification->Chemical Synthesis of Analogs Biological Screening Biological Screening Chemical Synthesis of Analogs->Biological Screening Data Analysis (SAR) Data Analysis (SAR) Biological Screening->Data Analysis (SAR) Data Analysis (SAR)->Chemical Synthesis of Analogs Design New Analogs Lead Optimization Lead Optimization Data Analysis (SAR)->Lead Optimization Preclinical Development Preclinical Development Lead Optimization->Preclinical Development

Caption: A typical workflow for a structure-activity relationship study.

AXL Inhibitors: Overcoming Drug Resistance

AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases. Overexpression and activation of AXL are associated with tumor growth, metastasis, and the development of resistance to various cancer therapies.[10]

Structure-Activity Relationship of Diphenylpyrimidine-Diamine Analogs

A series of diphenylpyrimidine-diamine derivatives have been developed as potent AXL inhibitors. SAR studies have elucidated the key interactions with the AXL kinase domain.[10]

Table 3: SAR of Diphenylpyrimidine-Diamine AXL Inhibitors [10]

Compound/AnalogR1 (Pyrimidine C4)R2 (Pyrimidine C2)AXL IC50 (nM)Key Findings
Lead Compound Substituted anilineSubstituted anilineModerateInitial hit from screening.
m16 Specific substituted anilineSpecific substituted aniline5Highly potent analog with favorable pharmacokinetic properties.[10]
Analogs with varied linkers --VariableThe nature and length of the linker between the pyrimidine core and the phenyl rings are critical for activity.
Analogs with substitutions on phenyl rings --VariableSubstitutions on the phenyl rings can modulate potency and selectivity.
Experimental Protocols

AXL Kinase Inhibition Assay: Similar to other kinase assays, the in vitro inhibitory activity against AXL is determined using a biochemical assay with recombinant AXL kinase, a suitable substrate, and ATP. The IC50 values are calculated from the dose-response curves.

Cell Proliferation Assay: The anti-proliferative effects of the AXL inhibitors are evaluated in various cancer cell lines. Cells are treated with increasing concentrations of the compounds for a defined period (e.g., 72 hours), and cell viability is measured using assays such as the MTT or CellTiter-Glo assay. The CC50 (half-maximal cytotoxic concentration) is then determined.[10]

This guide provides a snapshot of the SAR for analogs of inhibitors targeting ALK2, c-MET, and AXL. The detailed experimental data and protocols are essential for the rational design and optimization of novel, potent, and selective kinase inhibitors for therapeutic use. Researchers are encouraged to consult the cited literature for more in-depth information.

References

A Comparative Analysis of Novel Tetracyclines Against Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the development of novel antibiotics capable of overcoming existing resistance mechanisms. This guide provides a detailed comparison of the efficacy of three next-generation tetracyclines: Eravacycline, Omadacycline, and Sarecycline, against clinically significant resistant bacterial strains. The information presented herein is supported by experimental data to aid in research and development efforts.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Eravacycline, Omadacycline, and Sarecycline, like other tetracyclines, exert their antibacterial effect by inhibiting protein synthesis in bacteria.[1][2] They bind to the 30S ribosomal subunit, which is a crucial component of the bacterial protein synthesis machinery.[1][2] This binding physically obstructs the docking of aminoacyl-tRNA molecules to the 'A' site of the ribosome.[2] By preventing the attachment of these tRNA molecules, the elongation of the polypeptide chain is halted, ultimately leading to the cessation of protein production and inhibition of bacterial growth.[2] The structural modifications of these novel tetracyclines allow them to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins.

cluster_ribosome Bacterial Ribosome cluster_30S 50S_subunit 50S Subunit 30S_subunit 30S Subunit A_site A Site P_site P Site No_Protein Protein Synthesis Inhibited A_site->No_Protein Leads to E_site E Site Protein Polypeptide Chain (Protein) P_site->Protein Peptide bond formation mRNA mRNA mRNA->30S_subunit Binds to tRNA Aminoacyl-tRNA tRNA->A_site Enters Tetracycline Novel Tetracycline (Eravacycline, Omadacycline, Sarecycline) Tetracycline->A_site Blocks

Mechanism of action of novel tetracyclines.

Comparative In Vitro Efficacy

The following tables summarize the minimum inhibitory concentration (MIC) values of Eravacycline and Omadacycline against a panel of resistant Gram-positive and Gram-negative bacteria. Sarecycline's activity is presented separately, focusing on its target pathogen, Cutibacterium acnes. The data is compiled from various in vitro susceptibility studies.

Table 1: Comparative In Vitro Activity (MIC µg/mL) of Eravacycline and Omadacycline Against Resistant Gram-Positive Bacteria

Organism (Resistance Phenotype)AntibioticMIC₅₀MIC₉₀
Staphylococcus aureus (MRSA)Eravacycline0.120.25
Omadacycline0.51
Enterococcus faecalis (VRE)Eravacycline≤0.0150.25
Omadacycline0.250.5
Enterococcus faecium (VRE)Eravacycline0.0160.08
Omadacycline0.120.25

Data compiled from multiple sources.[3][4][5][6][7]

Table 2: Comparative In Vitro Activity (MIC µg/mL) of Eravacycline and Omadacycline Against Resistant Gram-Negative Bacteria

Organism (Resistance Phenotype)AntibioticMIC₅₀MIC₉₀
Klebsiella pneumoniae (ESBL-producing)Eravacycline--
Omadacycline--
Klebsiella pneumoniae (Carbapenem-resistant)Eravacycline--
Omadacycline--
Acinetobacter baumannii (Multidrug-resistant)Eravacycline≤4.0>4.0
Omadacycline6-24>24

Data compiled from multiple sources.[8][9][10] Note: Direct comparative MIC50/90 values for ESBL and CRE K. pneumoniae were not consistently available across studies.

Table 3: In Vitro Activity (MIC µg/mL) of Sarecycline Against Cutibacterium acnes

OrganismAntibioticMIC RangeMIC₅₀MIC₉₀
Cutibacterium acnesSarecycline0.06 - 0.25--

Note: Data for Sarecycline primarily focuses on its potent activity against C. acnes.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standardized procedure used to determine the minimum inhibitory concentration of an antimicrobial agent against a specific bacterium.[11][12][13]

  • Preparation of Antimicrobial Solutions: Stock solutions of Eravacycline, Omadacycline, and Sarecycline are prepared in an appropriate solvent. A series of twofold dilutions of each antibiotic are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium. A standardized inoculum is prepared by suspending bacterial colonies in a saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter wells.

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours.

  • Reading and Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start isolate Bacterial Isolate (e.g., MRSA) start->isolate culture Culture on Agar isolate->culture suspension Create Suspension (0.5 McFarland) culture->suspension inoculate Inoculate Microtiter Plate suspension->inoculate antibiotic Prepare Antibiotic Serial Dilutions antibiotic->inoculate incubate Incubate (16-20h at 37°C) inoculate->incubate read Read Results (Visual Inspection) incubate->read determine_mic Determine MIC read->determine_mic end End determine_mic->end

Workflow for MIC determination by broth microdilution.

In Vivo Efficacy Murine Sepsis Model

Animal models are crucial for evaluating the in vivo efficacy of new antibiotics.[14][15][16][17] The murine sepsis model is commonly used to assess the ability of an antibiotic to protect against a systemic bacterial infection.

  • Animal Model: Immunocompetent or neutropenic mice are used for the study.

  • Bacterial Challenge: Mice are infected intraperitoneally or intravenously with a lethal or sub-lethal dose of the resistant bacterial strain (e.g., MRSA, CRE).

  • Treatment: At a specified time post-infection (e.g., 1-2 hours), cohorts of mice are treated with Eravacycline, Omadacycline, or a vehicle control. The antibiotics are administered via a clinically relevant route (e.g., intravenous or oral) at various dosages.

  • Monitoring and Outcome: The primary endpoint is typically survival over a defined period (e.g., 7 days). Secondary endpoints may include bacterial burden in blood and organs (spleen, liver, kidneys) at specific time points, which are determined by plating serial dilutions of tissue homogenates.

Conclusion

Eravacycline and Omadacycline demonstrate potent in vitro activity against a broad spectrum of multidrug-resistant Gram-positive and Gram-negative pathogens. Eravacycline appears to have superior in vitro activity against S. aureus compared to Omadacycline based on the compiled MIC data. Both agents show promise for treating serious infections caused by resistant bacteria. Sarecycline, with its narrow spectrum of activity, is a targeted therapy for acne vulgaris, with excellent efficacy against C. acnes and a lower potential for disrupting the gut microbiome. The choice of a novel tetracycline will depend on the specific clinical scenario, the causative pathogen, and its resistance profile. Further head-to-head clinical trials are needed to definitively establish the comparative clinical efficacy of these agents.

References

A Guide to Cross-Resistance Studies in Antibiotic Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative overview of methodologies and data interpretation in antibiotic cross-resistance studies. Cross-resistance is a phenomenon where a microorganism develops resistance to one antimicrobial agent that also confers resistance to other, often structurally related, antibiotics.[1] Understanding the patterns and mechanisms of cross-resistance is crucial for developing new antibiotics and designing effective treatment strategies to combat multidrug-resistant pathogens.

While this guide aims to detail cross-resistance studies of a specific antibiotic class, extensive searches for "TP748-derived antibiotics" did not yield information on a recognized antibiotic or antibiotic class with this designation. Therefore, this guide will focus on the fundamental principles and established methodologies for conducting cross-resistance studies, using well-documented antibiotic classes as examples.

I. Understanding Cross-Resistance

Cross-resistance can arise from a single resistance mechanism that affects multiple drugs.[1] Common mechanisms include:

  • Target Modification: Alterations in the bacterial target site, such as ribosomal mutations, can reduce the binding affinity of multiple antibiotics that share the same target.[1]

  • Efflux Pumps: Broad-spectrum efflux pumps can actively transport a wide range of antibiotics out of the bacterial cell, leading to resistance to multiple drug classes.[1]

  • Inactivating Enzymes: Bacteria may produce enzymes, such as beta-lactamases, that can degrade and inactivate entire classes of antibiotics.

  • Changes in Cell Permeability: Modifications to the bacterial cell wall or membrane can restrict the entry of various antimicrobial agents.

II. Experimental Protocols for Cross-Resistance Studies

The following are key experimental protocols used to assess antibiotic cross-resistance.

A. Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a fundamental measure of antibiotic susceptibility.

  • Protocol:

    • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared, typically to a concentration of 5 x 10^5 colony-forming units (CFU)/mL.

    • Antibiotic Dilution Series: A serial dilution of the antibiotics to be tested is prepared in a liquid growth medium in microtiter plates.

    • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

    • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

    • Determination of MIC: The MIC is determined as the lowest antibiotic concentration at which no visible bacterial growth is observed.

B. Mutant Prevention Concentration (MPC) Assay

The MPC is the lowest antibiotic concentration that prevents the growth of any resistant mutants in a large bacterial population (typically >10^10 CFU).

  • Protocol:

    • High-Density Inoculum: A high concentration of the test bacterium is prepared (≥10^10 CFU/mL).

    • Agar Plate Preparation: Agar plates containing a range of antibiotic concentrations are prepared.

    • Inoculation: The high-density bacterial suspension is plated onto the antibiotic-containing agar plates.

    • Incubation: Plates are incubated for 24-72 hours.

    • Determination of MPC: The MPC is the lowest antibiotic concentration that prevents the formation of any bacterial colonies.

III. Data Presentation: Comparative Cross-Resistance Data

The following table provides an example of how to present cross-resistance data. The values are hypothetical and for illustrative purposes, showing the MICs of different antibiotics against a susceptible wild-type (WT) strain and a mutant strain resistant to Antibiotic A.

Antibiotic ClassAntibioticWT MIC (µg/mL)Resistant Mutant MIC (µg/mL)Fold Change in MICCross-Resistance Observed
Fluoroquinolone Antibiotic A0.51632-
Fluoroquinolone Antibiotic B13232Yes
Beta-Lactam Antibiotic C221No
Aminoglycoside Antibiotic D188Yes
Tetracycline Antibiotic E0.250.52No

Table 1: Example of cross-resistance data for a mutant strain selected for resistance to Antibiotic A.

IV. Visualization of Concepts and Workflows

A. Mechanism of Cross-Resistance: Efflux Pump

The following diagram illustrates how a multidrug efflux pump can confer resistance to multiple classes of antibiotics.

Mechanism of Cross-Resistance via Efflux Pump cluster_cell Bacterial Cell PUMP Multidrug Efflux Pump EXTRACELLULAR PUMP->EXTRACELLULAR Extracellular Space ANTIBIOTIC_A Antibiotic A ANTIBIOTIC_A->PUMP Pumped out ANTIBIOTIC_B Antibiotic B ANTIBIOTIC_B->PUMP Pumped out TARGET Intracellular Target ANTIBIOTIC_A_IN Antibiotic A ANTIBIOTIC_A_IN->TARGET Blocked ANTIBIOTIC_B_IN Antibiotic B ANTIBIOTIC_B_IN->TARGET Blocked

Caption: A multidrug efflux pump actively removes different antibiotics from the cell, preventing them from reaching their intracellular target.

B. Experimental Workflow for a Cross-Resistance Study

This diagram outlines the typical steps involved in a cross-resistance study.

Experimental Workflow for Cross-Resistance Study START Start with Wild-Type Bacterial Strain SELECT Select for Resistance against Antibiotic X START->SELECT MIC_WT Determine MIC of various antibiotics for WT strain START->MIC_WT ISOLATE Isolate Resistant Mutants SELECT->ISOLATE MIC_MUTANT Determine MIC of various antibiotics for resistant mutant ISOLATE->MIC_MUTANT COMPARE Compare MICs between WT and Mutant Strains MIC_WT->COMPARE MIC_MUTANT->COMPARE ANALYZE Analyze for Cross-Resistance and Collateral Sensitivity COMPARE->ANALYZE END Identify Resistance Mechanisms ANALYZE->END

Caption: A typical workflow for a cross-resistance study, from selecting resistant mutants to identifying the underlying mechanisms.

References

Revolutionizing Tetracycline Synthesis: A Comparative Guide to Modern Synthetic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the synthesis of the intricate tetracycline core has posed a significant challenge for medicinal chemists. Traditional methods, largely reliant on the semi-synthesis of fermentation products, have constrained the structural diversity of new tetracycline analogs. However, groundbreaking advancements in synthetic organic chemistry and biocatalysis are furnishing potent new tools to surmount these limitations. This guide provides a comparative overview of cutting-edge alternative methodologies for the synthesis of the tetracycline core structure, offering researchers, scientists, and drug development professionals the data and protocols to explore new frontiers in antibiotic development.

This guide will explore two principal alternative approaches: a fully synthetic convergent strategy and a biocatalytic enzymatic approach. These methods present distinct advantages in terms of efficiency, stereocontrol, and the capacity to generate novel analogs that are inaccessible through conventional semi-synthetic routes.

At a Glance: Comparison of Synthetic Methods for the Tetracycline Core

The following table summarizes key quantitative data for the alternative synthetic methods discussed in this guide, providing a clear comparison of their performance.

MethodKey Reagents/EnzymesCore-Forming ReactionOverall YieldKey AdvantagesKey Limitations
Myers Convergent Synthesis Functionalized AB-ring enones, D-ring precursors (e.g., toluates, benzylic halides)Michael-Claisen CondensationUp to 83% for key cyclization stepHigh convergence, modularity, access to diverse analogs, stereocontrol.[1]Requires multi-step synthesis of precursors.
Biocatalytic/Biosynthetic Approach Polyketide synthases, cyclases, tailoring enzymes (e.g., oxygenases, methyltransferases)Enzymatic Cyclization & Reduction~36 mg/L (in S. cerevisiae)High stereospecificity, environmentally friendly conditions.[2]Requires specialized enzymes, substrate availability can be a bottleneck, lower volumetric productivity compared to chemical synthesis.[2]
Traditional Semi-Synthesis Natural tetracyclines (e.g., oxytetracycline, chlortetracycline)Chemical modification of the natural scaffoldVariableUtilizes readily available starting materials.Limited structural diversity, potential for generating resistant strains.[3]

In-Depth Analysis and Experimental Protocols

This section provides a detailed examination of each alternative method, including its underlying chemical principles and step-by-step experimental protocols for key reactions.

The Myers Convergent Synthesis: A Powerful Platform for Analog Generation

The Myers convergent synthesis represents a landmark in tetracycline chemistry, enabling the creation of a vast library of novel analogs through a flexible and powerful strategy.[2] The key to this approach is the late-stage construction of the C-ring via a Michael-Claisen condensation reaction between a pre-synthesized AB-ring enone and a variety of D-ring precursors.[1][2] This modularity allows for extensive modification of the D-ring, a critical region for tuning the biological activity of tetracycline antibiotics.[2]

A number of procedural variants of the key C-ring-forming reaction have been developed, including:

  • Stepwise deprotonation of a D-ring precursor followed by addition of the AB-ring enone.[1][4][5]

  • In situ deprotonation of a D-ring precursor in a mixture with the AB-ring enone.[1][4][5]

  • In situ lithium-halogen exchange of a benzylic bromide D-ring precursor in the presence of the AB-ring enone.[1][4][5]

Experimental Protocol: C-Ring Formation via Michael-Claisen Condensation for a 6-Deoxytetracycline Analog

This protocol is a representative example of the C-ring forming reaction.

Materials:

  • Phenyl ester D-ring precursor (3 equivalents)

  • AB-ring enone (1 equivalent)

  • Lithium diisopropylamide (LDA) (3 equivalents)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (6 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Argon atmosphere

Procedure:

  • A solution of the phenyl ester D-ring precursor (3 equivalents) and TMEDA (6 equivalents) in anhydrous THF is cooled to -78 °C under an argon atmosphere.

  • LDA (3 equivalents) is added dropwise to the solution, and the mixture is stirred for 30 minutes at -78 °C to ensure complete deprotonation.

  • A solution of the AB-ring enone (1 equivalent) in anhydrous THF is then added dropwise to the reaction mixture.

  • The reaction is allowed to warm to -10 °C and stirred for an additional 2-4 hours, or until TLC analysis indicates the consumption of the enone.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the Michael-Claisen cyclization product.

Note: The specific reaction times, temperatures, and purification methods may vary depending on the specific substrates used.

Diagram: Myers Convergent Synthesis Workflow

Myers_Convergent_Synthesis AB_precursor AB-Ring Precursor (Enone) Michael_Claisen Michael-Claisen Condensation AB_precursor->Michael_Claisen D_precursor D-Ring Precursor (e.g., Toluate) Deprotonation Deprotonation (e.g., LDA, -78°C) D_precursor->Deprotonation Deprotonation->Michael_Claisen Cyclized_product Tetracycline Core (Protected) Michael_Claisen->Cyclized_product Deprotection Deprotection Cyclized_product->Deprotection Final_analog Tetracycline Analog Deprotection->Final_analog Chemoenzymatic_Synthesis Chemical_synthesis Chemical Synthesis Anhydrotetracycline Anhydrotetracycline Precursor Chemical_synthesis->Anhydrotetracycline Enzymatic_conversion Enzymatic Conversion Anhydrotetracycline->Enzymatic_conversion Heterologous_host Engineered Host (e.g., S. cerevisiae) Heterologous_host->Enzymatic_conversion Tetracycline_analog Tetracycline Analog Enzymatic_conversion->Tetracycline_analog

References

Safety Operating Guide

Prudent Disposal of TP748: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for TP748 (CAS No. 951698-15-0), a key isoxazole intermediate for fully synthetic tetracyclines. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to its disposal is imperative. The procedures outlined below are based on general best practices for handling and disposing of novel or uncharacterized heterocyclic compounds and tetracycline intermediates.

Immediate Safety and Handling Precautions

Given the unknown specific hazards of this compound, a high level of precaution is warranted. All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] An emergency eyewash station and safety shower must be readily accessible. Before initiating any disposal procedures, it is essential to handle this compound with appropriate personal protective equipment (PPE).

Data Presentation: Personal Protective Equipment (PPE)

PPE ComponentSpecificationPurpose
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact.[1]
Eye Protection Chemical safety goggles and a face shield.To protect eyes and face from splashes.[1]
Lab Coat Standard laboratory coat.To protect clothing and skin.[1]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges.Recommended, especially when handling powders or creating aerosols, to prevent inhalation.[1]

Experimental Protocols: Waste Segregation and Disposal

Proper segregation of chemical waste is paramount to prevent accidental reactions and to ensure compliant disposal.

Waste Segregation and Collection

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables such as weigh boats, filter paper, and gloves, in a designated, chemically compatible, and clearly labeled hazardous waste container.[1][2]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled liquid hazardous waste container.[1][2] Do not mix with other waste streams unless compatibility has been confirmed. As this compound is a tetracycline intermediate, it should be treated as hazardous chemical waste.[3]

  • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[1][2]

Waste Container Management

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number "951698-15-0," and the approximate concentration and quantity.[1][4]

  • Container Integrity: Use containers that are in good condition and compatible with the chemical. Ensure lids are securely fastened when not in use to prevent spills and evaporation.[1]

  • Storage: Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.[1]

Disposal Procedure

  • Collection: Collect waste at the point of generation in the appropriate, segregated containers as described above.

  • Labeling: Ensure all containers are accurately labeled.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.

  • Arrange for Pickup: Once the waste container is full, or the project is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

TP748_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_management Waste Management A Solid Waste (Contaminated consumables) D Labeled Solid Hazardous Waste Container A->D B Liquid Waste (Solutions with this compound) E Labeled Liquid Hazardous Waste Container B->E C Sharps Waste (Needles, broken glass) F Labeled Sharps Container C->F G Store in Designated Satellite Accumulation Area D->G E->G F->G H Contact EHS for Waste Pickup G->H I Proper Disposal by Licensed Contractor H->I

Caption: Logical workflow for the proper disposal of this compound.

Disclaimer: The information provided here is a general guide. In the absence of a specific Safety Data Sheet for this compound, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all applicable regulations.[1][5] Never attempt to dispose of chemical waste through standard drains or in regular trash.

References

Essential Safety and Logistical Information for Handling TP748

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of TP748 (CAS Number: 951698-15-0). The information is intended to provide immediate, procedural, and step-by-step guidance to ensure the safety of laboratory personnel and compliance with environmental regulations.

Chemical Identification and Physical Properties

There appears to be conflicting information regarding the precise structure of the compound identified as this compound. It is crucial to verify the specific variant being handled with the supplier. The two commonly referenced structures are:

  • Variant 1: 5-Isoxazolemethanamine, .alpha.-ethenyl-N,N-dimethyl- (Chemical Formula: C8H12N2O)

  • Variant 2: (S)-1-(3-(benzyloxy)isoxazol-5-yl)-N,N-dimethylprop-2-en-1-amine (Chemical Formula: C15H18N2O2)[1]

This guide will focus on the available safety data, which primarily pertains to the C15H18N2O2 variant. Users handling the C8H12N2O variant should exercise caution and consult their supplier for a specific Safety Data Sheet (SDS).

Quantitative Data Summary

PropertyValueSource
CAS Number 951698-15-0[1][2][3][4]
Molecular Formula C15H18N2O2[1]
Molecular Weight 258.32 g/mol [1]
Appearance SolidMedChemExpress
Storage Temperature -20°C (long-term)MedChemExpress
Occupational Exposure Limits (OEL) Not established. A conservative approach is recommended.

Personal Protective Equipment (PPE)

Due to the absence of established occupational exposure limits, a stringent approach to personal protection is mandatory.

PPE Requirements

EquipmentSpecification
Hand Protection Chemical-impermeable gloves (e.g., Nitrile rubber).
Eye Protection Safety glasses with side shields or chemical splash goggles.
Skin and Body Protection Laboratory coat.
Respiratory Protection In case of insufficient ventilation or potential for aerosol generation, a NIOSH-approved respirator with an appropriate organic vapor cartridge is recommended. For firefighting, a self-contained breathing apparatus (SCBA) is required.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Lab Coat Lab Coat Gloves Gloves Lab Coat->Gloves Wash Hands Wash Hands Lab Coat->Wash Hands Eye Protection Eye Protection Gloves->Eye Protection Gloves->Eye Protection Respiratory Protection Respiratory Protection Eye Protection->Respiratory Protection Eye Protection->Respiratory Protection Respiratory Protection->Lab Coat

A workflow for the correct sequence of donning and doffing PPE.

Handling and Storage Protocols

Safe Handling Procedures

  • Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. Do not breathe dust or vapors.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage

  • Store in a tightly sealed container in a cool, dry, and dark place.

  • The recommended long-term storage temperature is -20°C.

Emergency Procedures

First Aid Measures

Exposure RouteAction
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical advice if irritation persists.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill Response

In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection. Absorb the spill with inert material and collect it in a sealed container for hazardous waste disposal.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Waste Disposal Workflow

Disposal_Workflow Start Start Segregate Waste Segregate this compound Waste (Solid, Liquid, Sharps) Start->Segregate Waste Label Container Label Hazardous Waste Container (Chemical Name, Hazards) Segregate Waste->Label Container Collect Waste Collect Waste in Sealed, Compatible Container Label Container->Collect Waste Store Securely Store in Designated Hazardous Waste Area Collect Waste->Store Securely Schedule Pickup Schedule Pickup with Certified Waste Disposal Service Store Securely->Schedule Pickup End End Schedule Pickup->End

A step-by-step process for the safe disposal of this compound waste.

Disposal Protocol

  • Waste Segregation: Do not mix this compound waste with other waste streams.

  • Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the full chemical name, and any associated hazard symbols.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and glassware, must be disposed of as hazardous waste.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。